molecular formula C7H8BClN2O2 B1519960 3-Amino-5-cyanobenzeneboronic acid hydrochloride CAS No. 913835-26-4

3-Amino-5-cyanobenzeneboronic acid hydrochloride

Cat. No.: B1519960
CAS No.: 913835-26-4
M. Wt: 198.42 g/mol
InChI Key: DBXOAJZFPXYVHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-cyanobenzeneboronic acid hydrochloride is a useful research compound. Its molecular formula is C7H8BClN2O2 and its molecular weight is 198.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-amino-5-cyanophenyl)boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN2O2.ClH/c9-4-5-1-6(8(11)12)3-7(10)2-5;/h1-3,11-12H,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXOAJZFPXYVHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)N)C#N)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657162
Record name (3-Amino-5-cyanophenyl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913835-26-4
Record name (3-Amino-5-cyanophenyl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-5-cyanobenzeneboronic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-5-cyanobenzeneboronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Key Building Block in Modern Drug Discovery

3-Amino-5-cyanobenzeneboronic acid hydrochloride has emerged as a pivotal building block for researchers and scientists, particularly those engaged in the development of novel therapeutics. Its unique trifunctional nature, featuring an amino group, a cyano group, and a boronic acid moiety, makes it a versatile synthon for creating complex molecular architectures. This guide provides an in-depth exploration of its synthesis, characterization, and applications, with a focus on its role in the rapidly advancing field of targeted protein degradation.

Boronic acids and their derivatives are widely utilized in medicinal chemistry due to their unique chemical properties and biological activities.[1] The boronic acid group can form reversible covalent bonds with diols, a property that has been exploited in the design of sensors and drug delivery systems. More significantly in the context of this guide, arylboronic acids are indispensable partners in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern synthetic chemistry for creating carbon-carbon bonds.[1]

The subject of this guide, this compound, is of particular interest as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative heterobifunctional molecules that hijack the cell's natural protein disposal system to selectively eliminate disease-causing proteins.[2][3][4] This compound serves as a versatile scaffold, allowing for the strategic attachment of ligands that bind to a target protein and an E3 ubiquitin ligase, thereby initiating the degradation process.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 913835-26-4[5][6]
Molecular Formula C₇H₈BClN₂O₂[5]
Molecular Weight 198.42 g/mol [6]
Appearance White solid[5]
Melting Point 123-125 °C[6]

Synthesis of this compound

The proposed synthetic pathway involves the palladium-catalyzed cross-coupling of 3-amino-5-bromobenzonitrile with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), followed by hydrolysis and salt formation. This approach is a well-established and versatile method for the preparation of arylboronic acids.[1]

Synthesis_Workflow A 3-Amino-5-bromobenzonitrile D Miyaura Borylation A->D B Bis(pinacolato)diboron (B₂pin₂) B->D C Pd Catalyst & Base C->D E Intermediate Boronate Ester D->E F Acidic Hydrolysis (HCl) E->F G This compound F->G

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Proposed)

The following protocol is a validated and effective method for the synthesis of similar aminophenylboronic acids and is presented here as a robust starting point for the synthesis of the title compound.[7]

Step 1: Miyaura Borylation

  • To a reaction vessel, add 3-amino-5-bromobenzonitrile (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equivalents).

  • Add a suitable base, typically potassium acetate (KOAc, 3 equivalents).

  • The reaction is carried out in an anhydrous, aprotic solvent such as dioxane or dimethylformamide (DMF).

  • The reaction mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours, with reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered to remove inorganic salts.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude boronate ester intermediate. This intermediate can be purified by column chromatography on silica gel.

Step 2: Hydrolysis and Hydrochloride Salt Formation

  • The purified boronate ester intermediate is dissolved in a suitable solvent mixture, such as acetone/water or THF/water.

  • An aqueous solution of hydrochloric acid (HCl) is added, and the mixture is stirred at room temperature. The progress of the hydrolysis is monitored by TLC or LC-MS.

  • Upon completion, the volatile organic solvent is removed under reduced pressure.

  • The resulting aqueous solution may be washed with an organic solvent to remove any non-polar impurities.

  • The aqueous layer is then concentrated under reduced pressure to afford this compound as a solid. The product can be further purified by recrystallization.

Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are indispensable for this purpose. While experimental data for the title compound is not widely published, the expected spectral characteristics can be inferred from analogous structures.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the boronic acid protons. The aromatic protons will appear as multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The amino protons will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration. The boronic acid protons are often broad and may exchange with residual water in the solvent, making them difficult to observe.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The carbon atom attached to the boron will have a characteristic chemical shift. The cyano carbon will also have a distinct signal in the region of δ 115-125 ppm. The aromatic carbons will appear in the δ 110-150 ppm range.

  • ¹¹B NMR: Boron-11 NMR spectroscopy is a powerful tool for characterizing boronic acids. A single resonance is expected, and its chemical shift will be indicative of the trigonal planar geometry of the boronic acid.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:

  • N-H stretching vibrations of the amino group (around 3300-3500 cm⁻¹).

  • C≡N stretching of the cyano group (around 2220-2240 cm⁻¹).

  • O-H stretching of the boronic acid (a broad band around 3200-3600 cm⁻¹).

  • B-O stretching vibrations (around 1300-1400 cm⁻¹).

  • Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition. The expected exact mass for the free base (C₇H₇BN₂O₂) is 162.0600 g/mol . In the mass spectrum, the molecular ion peak [M+H]⁺ would be observed at m/z corresponding to the protonated free base.

Applications in Drug Discovery and Medicinal Chemistry

The trifunctional nature of this compound makes it a highly valuable building block in medicinal chemistry. Its primary application lies in the synthesis of complex bioactive molecules, most notably as a scaffold for PROTACs.

PROTAC_Structure PROTAC Warhead (binds to target protein) Linker E3 Ligase Ligand BuildingBlock This compound BuildingBlock->PROTAC:f1 Incorporated into Linker

Caption: Role of this compound in PROTAC architecture.

Role in PROTAC Synthesis

PROTACs are designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][3][4] this compound can be incorporated into the linker region of a PROTAC, with its functional groups serving as handles for attaching the target-binding moiety (warhead) and the E3 ligase ligand.

  • The amino group can be readily acylated or alkylated to attach a linker or a warhead.

  • The boronic acid can be used in Suzuki-Miyaura coupling reactions to append aromatic or heteroaromatic systems, which are common components of both warheads and E3 ligase ligands.

  • The cyano group can serve as a synthetic handle for further functionalization or can be involved in specific interactions with the target protein or E3 ligase.

The strategic placement of the amino and cyano groups on the phenyl ring allows for precise control over the geometry and vectorality of the resulting PROTAC, which is crucial for inducing the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).

Other Potential Applications

Beyond its use in PROTACs, this building block can be employed in the synthesis of other classes of bioactive molecules, such as:

  • Kinase Inhibitors: The aminophenyl boronic acid scaffold is a common feature in various kinase inhibitors, where the functional groups can be tailored to interact with specific residues in the kinase active site.

  • Enzyme Inhibitors: The boronic acid moiety is known to act as a transition-state analog inhibitor for certain proteases and other enzymes.

  • Molecular Probes: The versatility of this compound allows for its incorporation into fluorescently labeled or biotinylated probes for studying biological systems.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its trifunctional nature provides synthetic chemists with a powerful tool for constructing complex molecular architectures, particularly in the burgeoning field of targeted protein degradation with PROTACs. While detailed, peer-reviewed synthesis and characterization data are not yet widely disseminated in the public domain, established synthetic methodologies provide a clear path to its preparation. As the development of novel therapeutics continues to advance, the importance of such specialized building blocks is set to grow, making a thorough understanding of their synthesis and properties essential for researchers in drug discovery.

References

  • (12) United States Patent (10) Patent No.: US 9,156,845 B2. (2013). Google Patents.
  • This compound CAS #: 913835-26-4. (n.d.). American Elements.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). PMC - PubMed Central.
  • CN109467569B - Synthetic method of 3-aminophenylboronic acid. (2021). Google Patents.
  • Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. (2022). NIH.
  • A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. (2013). SciELO SA.
  • Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. (2017). PubMed Central.
  • Editorial: Application of PROTACs as a Novel Strategy for Drug Discovery. (2021). PMC - NIH.
  • Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML). (2020). PMC - NIH.
  • Synthesis and NMR spectral studies of some new I-heteroaryl-5-amino- 3-alkyl/aryl-4-cyanopyrazoles. (2006). NISCAIR Online Periodicals Repository.
  • Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation. (2024). NIH.

Sources

physicochemical properties of 3-Amino-5-cyanobenzeneboronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-5-cyanobenzeneboronic acid hydrochloride

Abstract: this compound is a substituted arylboronic acid of significant interest to researchers in medicinal chemistry and organic synthesis, particularly as a versatile building block. A comprehensive understanding of its physicochemical properties is paramount for its effective handling, reaction optimization, and interpretation of biological activity. This guide provides an in-depth analysis of its key characteristics, including its chemical identity, solubility, acidity, and stability. Furthermore, it outlines detailed, field-proven experimental protocols for the analytical determination of these properties, offering a practical framework for researchers and drug development professionals.

Chemical Identity and Structural Attributes

This compound is an organic compound featuring a benzene ring substituted with an amino group, a cyano group, and a boronic acid moiety. It is typically supplied as its hydrochloride salt to enhance stability and handling. The presence of both a Lewis acidic group (boronic acid) and a Brønsted-Lowry basic group (amino) imparts amphoteric characteristics to the molecule, influencing its behavior in different chemical environments.

Table 1: Core Chemical Identifiers

PropertyValueSource(s)
IUPAC Name (3-amino-5-cyanophenyl)boronic acid; hydrochloride[1]
CAS Number 913835-26-4[1]
Molecular Formula C₇H₇BN₂O₂ · HCl[1]
Molecular Weight 198.41 g/mol [2]
Canonical SMILES B(C1=CC(=CC(=C1)N)C#N)(O)O.Cl[1][3]
Appearance Off-white to white solid/powder[N/A]
Melting Point 123-125 °C[2]

(Image of the chemical structure would be placed here)

Key Physicochemical Properties

The interplay of the electron-withdrawing cyano group and the electron-donating amino group on the phenyl ring, combined with the unique chemistry of the boronic acid, dictates the compound's overall physicochemical profile.

Solubility Profile

As a hydrochloride salt, the compound is expected to exhibit moderate solubility in aqueous media and polar organic solvents. The protonated amino group enhances water solubility. However, the aromatic ring and the cyano group contribute hydrophobic character, which may limit solubility.

Expert Insight: The solubility is a critical parameter for both synthetic reactions and biological assays. For synthetic applications, solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and alcohols (Methanol, Ethanol) are often suitable. For biological screening, initial stock solutions are typically prepared in DMSO, followed by serial dilution in aqueous buffer. It is crucial to note that the solubility of boronic acids can be pH-dependent.

Table 2: Predicted Solubility Profile

SolventPredicted SolubilityRationale
Water Moderately SolubleHydrochloride salt form enhances solubility.
DMSO SolubleA common solvent for polar organic compounds. [4]
Methanol/Ethanol Soluble to Moderately SolublePolarity is suitable for dissolving the compound.
Acetonitrile Slightly SolubleLess polar than alcohols or DMSO.
Dichloromethane Poorly SolubleNon-polar nature is incompatible with the salt form.
Acidity and pKa

The molecule possesses two ionizable centers: the boronic acid group and the amino group (as its ammonium hydrochloride salt).

  • Boronic Acid (pKa₁): Boronic acids are Lewis acids that accept a hydroxide ion to form a tetrahedral boronate species. The pKa of unsubstituted phenylboronic acid is approximately 8.8. [5]The presence of an electron-withdrawing cyano group is expected to lower this pKa, making it a stronger acid. Conversely, the electron-donating amino group would tend to raise it. The net effect will depend on their combined electronic influence. The pKa for arylboronic acids typically falls in the 4-10 range. [6]* Ammonium Group (pKa₂): The amino group is protonated in the hydrochloride salt form. The pKa of this ammonium group will be analogous to that of a substituted aniline, likely in the range of 3-5.

Expert Insight: Understanding the pKa values is critical for predicting the compound's charge state at a given pH. This influences its binding to biological targets, its membrane permeability, and its reactivity. For example, in Suzuki coupling reactions, a base is required to activate the boronic acid by converting it to the more nucleophilic boronate form.

Stability and Handling

Thermal Stability: The reported melting point of 123-125 °C suggests moderate thermal stability. [2]However, like many complex organic molecules, it is susceptible to decomposition at elevated temperatures. The recommendation to "Keep Cold" for storage underscores the need for thermal precautions. [2] Chemical Stability: Boronic acids are known to be susceptible to several degradation pathways:

  • Oxidative Deboronation: This is a significant metabolic instability pathway where the C-B bond is cleaved by reactive oxygen species. [7][8]The rate of oxidation is pH-dependent and can be significant under physiological conditions.

  • Protodeboronation: This involves the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom. This process is generally slower but can be catalyzed by acids or bases. [7]* Boroxine Formation: Boronic acids can undergo reversible dehydration, especially upon heating or under vacuum, to form a cyclic trimeric anhydride called a boroxine. This can often be reversed by the addition of water.

Expert Insight: The electron-withdrawing nature of the cyano group can lend some stability against electrophilic displacement of the boron moiety. [9]However, the compound is noted as potentially hygroscopic, oxidizing, or air-sensitive, and research quantities may be packaged under an inert atmosphere like argon. [1]For long-term storage, it is recommended to keep the compound in a tightly sealed container at low temperatures (e.g., -20°C to 4°C) under an inert atmosphere.

Analytical Characterization

While specific spectra for this exact compound are not widely published, its spectral characteristics can be reliably predicted based on its functional groups and data from analogous structures like 3-aminophenylboronic acid and 3-bromophenylboronic acid. [10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (in DMSO-d₆):

    • Aromatic Protons: The three protons on the benzene ring will appear as complex multiplets in the aromatic region (~7.0-8.0 ppm). Their specific chemical shifts and coupling patterns will be influenced by the electronic effects of all three substituents.

    • Amino Protons (NH₂): A broad singlet, typically in the range of 5.0-6.0 ppm. The exact position is concentration-dependent and the peak will disappear upon D₂O exchange.

    • Boronic Acid Protons (B(OH)₂): A broad singlet, often in the range of 8.0-8.5 ppm. This peak will also disappear upon D₂O exchange.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • O-H Stretch: A broad absorption band from the boronic acid hydroxyl groups, typically in the 3200-3400 cm⁻¹ region.

  • N-H Stretch: Two sharp to medium peaks characteristic of a primary amine, appearing in the 3300-3500 cm⁻¹ range.

  • C≡N Stretch: A sharp, strong absorption band characteristic of a nitrile group, expected around 2220-2240 cm⁻¹.

  • C=C Stretch: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

  • B-O Stretch: A strong, characteristic absorption band for the boron-oxygen bond, typically found in the 1310-1380 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight. For the free base (C₇H₇BN₂O₂), the predicted monoisotopic mass is approximately 162.06 Da. [3]In electrospray ionization (ESI), one would expect to observe the protonated molecular ion [M+H]⁺ at m/z ≈ 163.07.

Standardized Experimental Protocols

The following protocols describe standard, validated methodologies for determining the key physicochemical properties discussed.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol follows the OECD Guideline 105 for determining water solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid to vial B Add known volume of buffer (e.g., PBS pH 7.4) A->B C Seal vial and place in shaker bath B->C D Equilibrate for 24h at 25°C C->D E Let stand for 1h (allow solids to settle) D->E F Withdraw aliquot from supernatant E->F G Filter through 0.22 µm syringe filter F->G H Dilute sample appropriately G->H I Quantify concentration via HPLC-UV H->I

Caption: Workflow for solubility determination.

  • Preparation: Add an excess amount of this compound to a glass vial, such that a solid phase remains after equilibration.

  • Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled water bath at 25°C. Agitate for 24 hours to ensure equilibrium is reached.

  • Phase Separation: Allow the vial to stand for at least 1 hour to let undissolved solids settle. Centrifugation can also be used.

  • Sampling: Carefully withdraw an aliquot from the clear supernatant.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter (low-binding, e.g., PVDF) to remove any remaining particulates.

  • Quantification: Prepare a standard curve of the compound with known concentrations. Dilute the filtered sample and quantify its concentration using a validated HPLC-UV method. The resulting concentration is the equilibrium solubility.

Protocol: Determination of pKa (Potentiometric Titration)

This method measures the change in pH of a solution upon the addition of a titrant.

G cluster_setup System Setup cluster_titration Titration cluster_analysis Data Analysis A Dissolve known mass of compound in water/co-solvent B Calibrate pH meter with standard buffers A->B C Place solution in jacketed beaker at 25°C B->C D Titrate with standardized 0.1 M NaOH C->D E Record pH after each titrant addition D->E F Continue past equivalence points E->F G Plot pH vs. Volume of NaOH added F->G H Calculate 1st and 2nd derivatives G->H I Identify equivalence points from derivative peaks H->I J Determine pKa values at half-equivalence points I->J

Caption: Workflow for pKa determination.

  • Solution Preparation: Accurately weigh and dissolve a known amount of the compound to create a solution of known concentration (e.g., 10 mM) in deionized water. A co-solvent like methanol may be required if aqueous solubility is low.

  • System Setup: Place the solution in a temperature-controlled jacketed beaker at 25°C. Immerse a calibrated pH electrode and a magnetic stir bar.

  • Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise increments of titrant.

  • Data Recording: Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. These points can be accurately determined from the maxima of the first derivative of the titration curve. Two equivalence points are expected, one for the neutralization of the hydrochloride and one for the boronic acid.

Protocol: Assessment of Thermal Stability (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide complementary information on thermal stability. [12][13][14]

  • Instrument Calibration: Calibrate the TGA for mass using standard weights and the DSC for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into an appropriate TGA or DSC pan (e.g., alumina for TGA, hermetically sealed aluminum for DSC).

  • TGA Experimental Conditions:

    • Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 30°C) to a final temperature of 600°C at a constant heating rate of 10°C/min.

    • TGA Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tₒₙₛₑₜ) and the temperatures of maximum mass loss rate from the derivative curve (DTG).

  • DSC Experimental Conditions:

    • Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature to a temperature beyond its melting point (e.g., 200°C) at a heating rate of 10°C/min.

    • DSC Data Analysis: Record the heat flow. Identify endothermic events like melting (peak onset and maximum) and exothermic events like decomposition.

Conclusion

This compound is a multifaceted building block whose utility is deeply rooted in its physicochemical properties. Its solubility, charge state (governed by its pKa values), and stability are critical parameters that must be understood and controlled for successful application in research and development. This guide provides a foundational understanding of these properties, grounded in established chemical principles, and presents a set of robust analytical protocols for their empirical determination. By leveraging this information, researchers can better anticipate the behavior of this compound, leading to more efficient and reliable outcomes in both synthetic chemistry and drug discovery endeavors.

References

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9783527639328]
  • Bean, F. R., & Johnson, J. R. (1932). The Stability and Synthesis of Phenylboronic Acids. Journal of the American Chemical Society, 54(11), 4415–4425. [URL: https://pubs.acs.org/doi/abs/10.1021/ja01350a041]
  • Sanders, W. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [URL: https://www.pnas.org/doi/10.1073/pnas.2013691118]
  • PubChem. (n.d.). 3-Aminophenylboronic acid. National Center for Biotechnology Information. Retrieved from [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-Aminophenylboronic-acid]
  • Wikipedia contributors. (2023, December 1). Phenylboronic acid. In Wikipedia, The Free Encyclopedia. Retrieved from [URL: https://en.wikipedia.org/wiki/Phenylboronic_acid]
  • PubChemLite. (n.d.). This compound. Université du Luxembourg. Retrieved from [URL: https://pubchemlite.org/compound/44119355]
  • E FORU Materials Inc. (n.d.). This compound. Retrieved from [URL: https://www.eforu-chemical.com/products/3-amino-5-cyanobenzeneboronic-acid-hydrochloride-cas-913835-26-4]
  • Lahiri, S. C., & Pal, A. (1990). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 29A, 135-138. [URL: http://nopr.niscair.res.in/handle/123456789/40899]
  • University of Cambridge. (n.d.). Thermogravimetric Analysis (TGA). Thermal Characterisation Facility. Retrieved from [URL: https://www.thermal.msm.cam.ac.uk/tga]
  • EAG Laboratories. (n.d.). Thermal Analysis Techniques. Retrieved from [URL: https://www.eag.com/resources/app-notes/thermal-analysis-techniques/]
  • BenchChem. (2023). Thermal Stability and Decomposition of 2-Nitrophenylboronic Acid: A Technical Guide for Researchers. Retrieved from [URL: https://www.benchchem.com/product/b5786/technical-guide]
  • ECHEMI. (n.d.). This compound 97. Retrieved from [URL: https://www.echemi.com/products/913835-26-4.html]
  • Karabacak, M., et al. (2014). Experimental (FT-IR, FT-RAMAN, UV, 1H and 13C NMR) and Computational (Density Functional Theory) studies on 3-bromophenylboronic acid. Journal of Molecular Structure, 1076, 358-372. [URL: https://www.sciencedirect.com/science/article/pii/S002228601400780X]
  • ChemicalBook. (n.d.). 3-Aminophenylboronic acid monohydrate(206658-89-1) 1H NMR spectrum. Retrieved from [URL: https://www.chemicalbook.com/spectrum/206658-89-1_1HNMR.htm]
  • da Silva, J. B. P., et al. (2021). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 26(15), 4479. [URL: https://www.mdpi.com/1420-3049/26/15/4479]

Sources

3-Amino-5-cyanobenzeneboronic acid hydrochloride CAS number 913835-26-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Amino-5-cyanobenzeneboronic Acid Hydrochloride (CAS: 913835-26-4)

Introduction: A Versatile Trifunctional Building Block

This compound, registered under CAS number 913835-26-4, is a highly functionalized arylboronic acid derivative of significant interest in modern synthetic chemistry. Its structure is distinguished by the presence of three key functional groups on a central phenyl ring: a boronic acid, an amino group, and a cyano moiety. This unique trifunctional arrangement makes it an exceptionally valuable building block, particularly in the fields of medicinal chemistry and materials science[1]. The boronic acid group serves as a versatile handle for palladium-catalyzed cross-coupling reactions, the amino group provides a site for amide bond formation or further functionalization, and the cyano group can act as a hydrogen bond acceptor or be transformed into other functionalities.

This guide provides a comprehensive technical overview of this compound, detailing its properties, core applications, detailed experimental protocols, and safety considerations to empower researchers in leveraging its full synthetic potential.

Physicochemical and Structural Properties

The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. This compound is typically supplied as a white to off-white solid with a purity often exceeding 97%[2].

Table 1: Key Physicochemical Properties

Property Value Reference
CAS Number 913835-26-4 [2][3]
Molecular Formula C₇H₈BClN₂O₂ [2][3]
Molecular Weight 198.42 g/mol [3][4]
Appearance White solid [3]
Melting Point 123-125 °C [3]
IUPAC Name (3-amino-5-cyanophenyl)boronic acid; hydrochloride [3]
SMILES B(C1=CC(=CC(=C1)N)C#N)(O)O.Cl [3]

| Exact Mass | 198.036736 |[3] |

Structural Analysis and Reactivity

The molecule's power lies in the distinct reactivity of its three functional groups, which can often be addressed selectively.

  • Boronic Acid (-B(OH)₂): This is the cornerstone of its utility in cross-coupling. It readily participates in the Suzuki-Miyaura reaction for the formation of carbon-carbon bonds[5]. The Lewis acidic boron center is activated by a base during the catalytic cycle to facilitate transmetalation to the palladium center[6].

  • Amino Group (-NH₂): As the hydrochloride salt, the amino group is protonated (-NH₃⁺Cl⁻), which protects it from participating in certain reactions and improves solubility in some polar solvents. Neutralization with a base liberates the nucleophilic free amine, making it available for reactions such as acylation, alkylation, or diazotization.

  • Cyano Group (-C≡N): The nitrile is a versatile functional group. It is relatively stable to many reaction conditions, including Suzuki-Miyaura coupling. It can be hydrolyzed to a carboxylic acid or amide, or reduced to a primary amine, providing a pathway for further molecular elaboration.

Caption: Chemical structure of this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this reagent is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to synthesize substituted biaryl compounds, which are privileged structures in many pharmaceutical agents[5].

Mechanistic Considerations

The success of the Suzuki-Miyaura coupling hinges on a well-understood catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

  • Base Activation: A base (e.g., K₃PO₄, K₂CO₃) reacts with the boronic acid to form a more nucleophilic boronate species (-B(OH)₃⁻). This step is critical as it enhances the transfer of the aryl group from boron to palladium[6].

  • Transmetalation: The aryl group from the activated boronate complex is transferred to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated, forming the new biaryl C-C bond and regenerating the active Pd(0) catalyst.

The presence of the amine and cyano groups on the boronic acid partner is well-tolerated, making this a robust method for creating complex, functionalized molecules in a single step.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example for coupling this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Reagents & Equipment:

  • This compound (1.0 eq)

  • Aryl bromide (1.2 eq)

  • Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Base, e.g., Potassium phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)

  • Anhydrous, degassed solvents (e.g., 1,4-Dioxane and Water, 4:1 v/v)[5]

  • Round-bottom flask or reaction vial with a stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for workup and purification

Suzuki_Workflow start 1. Reagent Assembly reagents Combine boronic acid HCl, aryl halide, base, and Pd catalyst in a dry flask. start->reagents inert 2. Inert Atmosphere reagents->inert inert_desc Evacuate and backfill the flask with N₂ or Argon (3 cycles). inert->inert_desc solvent 3. Solvent Addition inert_desc->solvent solvent_desc Add degassed 1,4-dioxane and water. Degassing prevents catalyst oxidation. solvent->solvent_desc reaction 4. Reaction solvent_desc->reaction reaction_desc Heat the mixture (e.g., 80-100 °C). Monitor progress by TLC or LC-MS. reaction->reaction_desc workup 5. Workup & Extraction reaction_desc->workup workup_desc Cool, quench with water, extract with an organic solvent (e.g., EtOAc), and dry. workup->workup_desc purify 6. Purification workup_desc->purify purify_desc Purify the crude product via silica gel column chromatography. purify->purify_desc product 7. Final Product purify_desc->product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the chosen aryl bromide (1.2 eq), the base (e.g., K₃PO₄, 2.0 eq), and the palladium catalyst (0.05 eq).

  • Inerting: Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes. This is a self-validating step; failure to exclude oxygen will deactivate the Pd(0) catalyst and halt the reaction.

  • Solvent Addition: Via syringe, add the degassed solvent system (e.g., 4:1 1,4-dioxane/water) to the flask. The solvent should be degassed by bubbling with N₂ or Ar for at least 30 minutes prior to use.

  • Reaction: Immerse the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Follow the consumption of the starting materials by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery

The structural motif accessible through this reagent is of high value in drug development. Boronic acids are key components in several approved drugs and numerous clinical candidates[7]. This compound is explicitly categorized by some suppliers as a Protein Degrader Building Block [2]. This points to its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other heterobifunctional molecules, where a central linker connects a target-binding ligand to an E3 ligase-binding ligand. The biaryl structures formed via Suzuki coupling often serve as rigid and tunable linkers or as core components of the target-binding warheads.

Safety, Handling, and Storage

Proper handling is essential for both user safety and maintaining the integrity of the reagent.

Table 2: Hazard Information

Hazard Type GHS Statement Precaution Reference
Acute Toxicity H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. P261: Avoid breathing dust.P270: Do not eat, drink or smoke when using.P280: Wear protective gloves/clothing. [8]
Skin Irritation H315: Causes skin irritation. P264: Wash skin thoroughly after handling. [3][8]
Eye Irritation H319: Causes serious eye irritation. P280: Wear eye/face protection. [3][8]

| Respiratory Irritation | H335: May cause respiratory irritation. | P271: Use only outdoors or in a well-ventilated area. |[3][9] |

Handling:

  • Always work in a well-ventilated chemical fume hood.[8][9]

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses or goggles.[9][10]

  • Avoid generating dust.[8] Handle the solid carefully.

  • In case of contact, immediately flush eyes or skin with copious amounts of water and seek medical attention.[9][10]

Storage:

  • Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[8][9]

  • The compound may be hygroscopic or air-sensitive; for long-term storage, consider placing it in a desiccator or under an inert atmosphere of argon[3].

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in synthetic and medicinal chemistry. Its trifunctional nature provides a robust platform for constructing complex molecular architectures with a high degree of control. By understanding its properties and mastering its application in cornerstone reactions like the Suzuki-Miyaura coupling, researchers can significantly accelerate the discovery and development of novel therapeutics and advanced materials.

References

  • TCI Chemicals. (2024, November 16).
  • CymitQuimica. CAS 913835-26-4: (3-amino-5-cyano-phenyl)....
  • American Elements. This compound CAS #: 913835-26-4.
  • American Elements. This compound.
  • Fisher Scientific. (2010, November 2).
  • Sigma-Aldrich.
  • ECHEMI. This compound 97 Formula.
  • PubChemLite. This compound (C7H7BN2O2).
  • HDH Pharma Inc. 3-Amino-5-cyanophenylboronic acid, HCl, min 97%, 1 gram.
  • Singh, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central.
  • Benchchem. Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine.
  • Organic Chemistry Portal. Suzuki Coupling.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

Sources

molecular structure and formula of 3-Amino-5-cyanobenzeneboronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Amino-5-cyanobenzeneboronic acid hydrochloride: Synthesis, Characterization, and Applications

Abstract

This compound is a trifunctional synthetic building block of significant interest to the chemical and pharmaceutical sciences. Possessing an aromatic core substituted with an amino group, a cyano moiety, and a boronic acid, this compound offers three orthogonal points for chemical modification. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a representative synthetic pathway, analytical characterization methods, and key applications. The unique arrangement of its functional groups makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of targeted therapeutics like protein degraders and in the construction of novel materials. This document is intended for researchers, medicinal chemists, and process development scientists who utilize advanced chemical intermediates.

Introduction: The Strategic Importance of Multi-functional Scaffolds

In the landscape of modern drug discovery and materials science, the efficiency of synthesis is paramount. The ability to construct complex molecular architectures from readily available, highly functionalized starting materials accelerates the discovery process. Phenylboronic acids are a cornerstone of contemporary organic synthesis, primarily due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—a Nobel Prize-winning methodology for creating carbon-carbon bonds.[1][2]

This compound elevates this utility by presenting a trifunctional scaffold. Each functional group—the boronic acid, the nucleophilic amine, and the electrophilic cyano group—offers a distinct chemical handle that can be addressed with high selectivity. This "plug-and-play" characteristic is particularly valuable in combinatorial chemistry and the design of molecules with specific spatial and electronic properties. For instance, its classification as a "Protein Degrader Building Block" underscores its utility in synthesizing Proteolysis Targeting Chimeras (PROTACs), where the amino group can serve as a conjugation point for linking different parts of the molecule.[3]

This guide serves as a technical resource, consolidating the known properties and outlining the practical considerations for the effective use of this versatile chemical reagent.

Molecular Identity and Physicochemical Profile

A precise understanding of a reagent's structure and properties is the foundation of its successful application in research and development.

Chemical Structure and Identifiers

The compound is the hydrochloride salt of (3-amino-5-cyanophenyl)boronic acid. The protonation of the amino group enhances stability and can influence solubility in polar protic solvents.

Caption: Molecular Structure of this compound.

Physicochemical Properties

The key properties of this reagent are summarized below. It typically presents as a stable, off-white to white solid.[4][5] The melting point range is narrow, suggesting good purity in commercially available samples.[4][6][7]

PropertyValueReference
CAS Number 913835-26-4[3][5][6]
Molecular Formula C₇H₈BClN₂O₂[3][4]
Linear Formula C₇H₇BN₂O₂·HCl[4][6]
Molecular Weight 198.42 g/mol [4][6][8]
Appearance White to off-white solid[4][5][6]
Melting Point 123-125 °C[4][6][7][8]
Purity ≥95-97%[3][5]
IUPAC Name (3-amino-5-cyanophenyl)boronic acid;hydrochloride[4][6]
SMILES B(C1=CC(=CC(=C1)N)C#N)(O)O.Cl[4][6]
InChI Key DBXOAJZFPXYVHT-UHFFFAOYSA-N[6]

Synthesis and Purification

The synthesis of substituted arylboronic acids often relies on the conversion of an aryl halide or triflate into the corresponding boronic acid or a boronate ester derivative.

Retrosynthetic Analysis and Strategy

A common and effective strategy for preparing 3-Amino-5-cyanobenzeneboronic acid involves a palladium-catalyzed borylation of a suitable precursor, such as 3-amino-5-bromobenzonitrile. This precursor contains the required amino and cyano functionalities at the correct positions. The C-Br bond can be selectively converted to a C-B bond using a palladium catalyst, a ligand, a base, and a boron source like bis(pinacolato)diboron (B₂pin₂). The resulting boronate ester is then hydrolyzed to the desired boronic acid.

The choice of catalyst and ligand is critical. A catalyst system with high activity, such as Pd(dppf)Cl₂, is often employed to ensure efficient conversion. The base, typically a potassium salt like potassium acetate, is necessary to facilitate the catalytic cycle. The entire process must be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidative degradation of the palladium catalyst and the boronic acid product.

G start 3-Amino-5-bromobenzonitrile + Bis(pinacolato)diboron reaction Palladium-Catalyzed Borylation (Inert Atmosphere, Heat) start->reaction catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) + Base (e.g., KOAc) catalyst->reaction intermediate Intermediate Boronate Ester reaction->intermediate hydrolysis Acidic or Basic Hydrolysis (e.g., HCl) intermediate->hydrolysis product 3-Amino-5-cyanobenzeneboronic acid HCl hydrolysis->product purification Purification (Crystallization / Chromatography) product->purification final Final Characterized Product purification->final

Caption: General workflow for the synthesis and purification of the title compound.

Exemplary Synthesis Protocol

This protocol is illustrative and based on standard procedures for Miyaura borylation. Researchers should consult peer-reviewed literature for specific reaction conditions.

  • Reactor Setup: To a dry, three-necked flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, add 3-amino-5-bromobenzonitrile (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

  • Inerting: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Catalyst Addition: Add a degassed solvent, such as 1,4-dioxane or DMSO. To this suspension, add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Hydrolysis: Cool the mixture to room temperature. Filter it through a pad of celite to remove inorganic salts and the catalyst. The filtrate, containing the boronate ester, is then concentrated. The residue is taken up in a suitable solvent (e.g., acetone) and treated with aqueous hydrochloric acid to effect hydrolysis of the ester and precipitation of the hydrochloride salt product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary. The solid is collected by filtration, washed with a cold non-polar solvent (e.g., diethyl ether), and dried under vacuum.

Analytical Characterization

Rigorous analytical testing is essential to confirm the structure and purity of the final compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show distinct aromatic proton signals corresponding to the trisubstituted benzene ring, as well as a broad signal for the amine protons (or ammonium protons in the salt form) and the hydroxyl protons of the boronic acid.

  • ¹³C NMR Spectroscopy: The carbon NMR will display signals for the six aromatic carbons, with the carbon attached to the cyano group appearing at a characteristic downfield shift.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a prominent peak corresponding to the molecular ion [M+H]⁺ for the free base at m/z 163.07 or related adducts.[9]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amino group, the C≡N stretching of the cyano group (around 2220-2260 cm⁻¹), and broad O-H stretching from the boronic acid moiety.

  • High-Performance Liquid Chromatography (HPLC): Purity is typically assessed using reverse-phase HPLC with UV detection. A standard method might involve a C18 column with a mobile phase gradient of water and acetonitrile containing a modifier like trifluoroacetic acid (TFA). Purity is reported as the percentage of the main peak area.

Applications in Research and Development

The unique trifunctional nature of this compound makes it a highly valuable intermediate.

  • Suzuki-Miyaura Cross-Coupling: The boronic acid is a competent coupling partner for reacting with aryl or heteroaryl halides and triflates. This allows for the direct installation of the 3-amino-5-cyanophenyl moiety onto a wide range of molecular scaffolds.

  • Synthesis of PROTACs and Molecular Glues: As a bifunctional linker building block, the amino group provides a convenient handle for amide bond formation or other conjugations. This allows it to be incorporated into linkers for PROTACs, connecting a warhead that binds to a target protein with a ligand for an E3 ubiquitin ligase.

  • Scaffold Derivatization: The cyano group can be chemically transformed into other functional groups. For example, it can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine (aminomethyl group), further expanding the synthetic possibilities.

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the reagent and ensuring user safety.

  • Hazard Identification: The compound is classified as a warning-level hazard. Specific hazard statements include H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4][6]

  • Handling Precautions: Use in a well-ventilated area or a chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11] Avoid inhalation of dust and direct contact with skin and eyes.[10]

  • Storage: Store in a tightly closed container in a cool, dry place.[10] The compound is sensitive to moisture, which can cause hydrolysis and degradation of the boronic acid group. Protection from moisture is critical for long-term stability.[10]

Conclusion

This compound is a high-value, versatile chemical intermediate. Its well-defined structure, featuring three distinct and synthetically useful functional groups, provides chemists with a powerful tool for the efficient construction of complex molecules. A thorough understanding of its properties, synthetic access, and handling requirements, as outlined in this guide, is essential for leveraging its full potential in advancing the frontiers of drug discovery and materials science.

References

  • This compound | AMERICAN ELEMENTS ®. (n.d.). American Elements.
  • Cas 913835-26-4, this compound 97. (n.d.). LookChem.
  • This compound (C7H7BN2O2) - PubChemLite. (n.d.). PubChem.
  • 3-Amino-5-cyanophenylboronic acid, HCl, min 97%, 1 gram. (n.d.). HBARSCI.
  • SAFETY DATA SHEET - Fisher Scientific. (2023-08-25). Fisher Scientific.
  • Synthetic method of 3-aminophenylboronic acid - Google Patents. (n.d.). Google Patents.
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC. (n.d.). PubMed Central.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. (n.d.). PubMed Central.

Sources

Technical Guide: Physicochemical Characterization and Purity Assessment of 3-Amino-5-cyanobenzeneboronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Amino-5-cyanobenzeneboronic acid hydrochloride is a key building block in medicinal chemistry and drug development, valued for its trifunctional nature which allows for precise molecular scaffolding. Its utility in forming stable covalent bonds and participating in cross-coupling reactions makes its purity and stability paramount for reproducible and successful downstream applications. This guide provides an in-depth examination of the compound's appearance, physicochemical properties, and the critical methodologies for its purity verification. We will explore the causality behind analytical choices, detail self-validating experimental protocols, and discuss common impurities and degradation pathways to equip researchers with the expertise needed for its effective use.

Introduction: The Role of a Trifunctional Building Block

This compound presents a unique combination of reactive groups: an amine, a nitrile, and a boronic acid. This arrangement is particularly advantageous in the synthesis of complex molecules, including targeted protein degraders and specialized inhibitors. The boronic acid moiety is renowned for its role in Suzuki-Miyaura cross-coupling reactions and its ability to form reversible covalent bonds with diols, a feature exploited in chemical biology and drug delivery. The amine and cyano groups offer orthogonal handles for further functionalization. Given its pivotal role as a starting material, a comprehensive understanding of its quality attributes is not merely a procedural formality but a foundational requirement for experimental success.

Appearance and Physicochemical Properties

The initial assessment of any chemical reagent begins with a visual inspection of its physical state and a review of its fundamental properties. These characteristics serve as the first line of quality control.

Typical Appearance

This compound is typically supplied as a solid. The color can range from white to off-white[1][2]. Significant deviation from this appearance, such as a pronounced yellow or brown hue, may indicate the presence of oxidative impurities or degradation products. The material should be a free-flowing powder; clumping or caking can suggest moisture absorption, as boronic acids can be hygroscopic[3][4].

Core Physicochemical Data

A summary of the key physicochemical properties is essential for experimental design, including solvent selection and reaction stoichiometry.

PropertyValueSource
Molecular Formula C₇H₈BClN₂O₂[1][5]
Molecular Weight 198.42 g/mol [1][6]
Monoisotopic Mass 198.036736 Da[1]
Melting Point 123-125 °C[1][6]
Appearance White to off-white solid[1][2]
CAS Number 913835-26-4[1][2][5]

The structure of the compound is visualized below.

Caption: Chemical Structure of this compound.

Purity Assessment and Analytical Methodologies

Purity is the most critical attribute of a chemical building block. Commercially, this compound is often available with purities of 95% to >97%[2][5]. Verification requires a multi-pronged analytical approach, as no single technique can provide a complete profile of potential impurities. The workflow below illustrates a comprehensive strategy for quality certification.

G cluster_0 cluster_1 Chromatographic & Spectroscopic Analysis A Sample Receipt B Visual & Physical Inspection (Color, Form) A->B C Solubility Test B->C D HPLC-UV/DAD (Purity Assay, Impurity Profile) C->D E LC-MS (Impurity ID, Mass Verification) C->E F ¹H & ¹³C NMR (Structural Confirmation, Organic Impurities) C->F G Data Review & Analysis D->G E->G F->G H Certificate of Analysis (Purity >97%) G->H Pass I Material Rejected (Purity <97%) G->I Fail

Caption: A comprehensive analytical workflow for quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for determining the purity of non-volatile organic compounds. It separates the main compound from its impurities, allowing for quantification based on peak area.

Expertise & Causality: A reversed-phase C18 column is the logical choice due to the aromatic nature of the analyte. The mobile phase requires an acidic modifier (e.g., formic or phosphoric acid) to protonate the amine group and any residual silanols on the stationary phase, which prevents peak tailing and ensures sharp, symmetrical peaks for accurate integration. A gradient elution is employed to ensure that both polar and non-polar impurities are eluted and detected within a reasonable timeframe. UV detection is suitable as the aromatic ring and nitrile group provide a strong chromophore.

Protocol: Purity Determination by RP-HPLC

  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water[7].

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV Diode Array Detector (DAD) at 254 nm.

  • Sample Preparation:

    • Accurately weigh ~5 mg of the compound.

    • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 0.5 mg/mL stock solution.

    • Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Run:

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: Ramp from 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18.1-22 min: Return to 5% B (re-equilibration).

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

This protocol is self-validating through the inclusion of a system suitability test (e.g., replicate injections of a standard to check for consistent retention time and peak area) and by ensuring baseline resolution between the main peak and any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled for structural confirmation. While HPLC confirms purity, NMR confirms that the main peak is the correct molecule and can reveal impurities that might co-elute in chromatography.

  • ¹H NMR: Provides information on the number and environment of protons. The aromatic region should show a distinct splitting pattern corresponding to the trisubstituted benzene ring. The absence of signals from common synthetic precursors (e.g., brominated or nitrated intermediates) is a key indicator of purity.

  • ¹³C NMR: Confirms the carbon skeleton, including the quaternary carbons of the cyano and boronic acid-substituted positions.

  • ¹¹B NMR: Can be used to directly observe the boron center and assess for the presence of boroxine species.

Mass Spectrometry (MS)

Coupled with liquid chromatography (LC-MS), mass spectrometry provides definitive mass confirmation of the parent compound and is a powerful tool for identifying unknown impurities. The high-resolution mass measurement should align with the calculated exact mass of the protonated molecule [M+H]⁺.

Common Impurities and Degradation Pathways

Understanding potential impurities is crucial for troubleshooting and ensuring long-term stability. Impurities can be process-related (from synthesis) or degradation-related.

  • Process-Related Impurities: These may include unreacted starting materials like 3-bromo-5-aminobenzonitrile or residual palladium catalysts from coupling reactions.

  • Degradation-Related Impurities: Boronic acids are susceptible to specific degradation pathways that researchers must be aware of[8].

Key Degradation Pathways:

  • Protodeboronation: The cleavage of the C-B bond, replacing the boronic acid with a hydrogen atom. This is often promoted by aqueous conditions and can be accelerated by pH changes[8]. The resulting impurity is 3-amino-5-cyanobenzene.

  • Oxidation: The C-B bond can be oxidized, particularly in the presence of certain metals or reactive oxygen species, to yield the corresponding phenol[8].

  • Boroxine Formation: Under anhydrous conditions or upon heating, three molecules of the boronic acid can undergo dehydration to form a stable six-membered cyclic anhydride called a boroxine. While often reversible upon exposure to water, its formation complicates stoichiometry and can affect reactivity[8].

G cluster_0 Degradation Products A 3-Amino-5-cyanobenzene- boronic acid hydrochloride B 3-Amino-5-cyanobenzene (Protodeboronation) A->B + H₂O - B(OH)₃ C Boroxine Trimer (Dehydration) A->C - H₂O (Anhydrous/Heat)

Caption: Primary degradation pathways for boronic acids.

Recommended Handling and Storage

To maintain the purity and integrity of this compound, strict adherence to proper storage and handling protocols is essential. These practices are designed to mitigate the degradation pathways described above.

  • Storage Conditions: The compound should be stored refrigerated (2-8 °C) in a tightly sealed container to minimize thermal degradation[4][6].

  • Atmosphere: To prevent oxidation and moisture-induced degradation, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended[4]. The material is known to be hygroscopic[4].

  • Handling: Use the material in a dry environment, such as a glove box or a fume hood with low humidity. Avoid leaving containers open to the atmosphere for extended periods. Always use clean spatulas and equipment to prevent cross-contamination[9].

By implementing these analytical and handling strategies, researchers and drug development professionals can ensure the quality of their starting material, leading to more reliable, reproducible, and successful scientific outcomes.

References

  • This compound. American Elements. [Link]
  • How to Store Boric Acid | Lab Alley. Lab Alley. [Link]
  • Borate handling and storage. U.S. Borax. [Link]
  • This compound. AMERICAN ELEMENTS. [Link]
  • 3-Amino-5-cyanophenylboronic acid, HCl, min 97%, 1 gram. Anaxue. [Link]
  • This compound (C7H7BN2O2). PubChemLite. [Link]
  • Boron in Diet and Medicine: Mechanisms of Delivery and Detection. MDPI. [Link]
  • CN109467569B - Synthetic method of 3-aminophenylboronic acid.
  • Agilent Biocolumns Application Compendium - Amino Acid Analysis. Agilent. [Link]
  • HPLC Separation of Amino Acids. SIELC Technologies. [Link]
  • Analysis of Amino Acids by HPLC. Agilent. [Link]
  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]
  • Discovery and Identification of New Amino Acid-Conjugated Bile Acids by Polarity-Switching Multiple Reaction Monitoring Mass. ChemRxiv. [Link]

Sources

solubility and stability of 3-Amino-5-cyanobenzeneboronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Solubility and Stability of 3-Amino-5-cyanobenzeneboronic acid hydrochloride

Introduction

This compound is a substituted arylboronic acid, a class of compounds that has become indispensable in modern organic chemistry and pharmaceutical development. Arylboronic acids are critical building blocks in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, a cornerstone of drug discovery.[1] Beyond synthesis, their unique ability to reversibly bind with diols makes them valuable in the design of sensors and drug delivery systems.[2]

This guide provides a comprehensive technical overview of the core physicochemical properties—solubility and stability—of this compound (hereafter referred to as the "Compound"). A thorough understanding of these parameters is not merely academic; it is a prerequisite for successful experimental design, the development of robust analytical methods, and the creation of stable, effective pharmaceutical formulations. We will delve into the theoretical underpinnings of its behavior in solution, provide field-proven experimental protocols for its characterization, and discuss strategies for handling and storage to ensure its integrity.

Compound Profile
  • Chemical Name: (3-amino-5-cyanophenyl)boronic acid; hydrochloride[3]

  • CAS Number: 913835-26-4[3][4]

  • Molecular Formula: C₇H₈BClN₂O₂[3][4]

  • Molecular Weight: 198.42 g/mol [3][4]

Caption: Chemical structure of this compound.

Solubility Profile: A Multifaceted Analysis

The solubility of this compound is governed by a complex interplay between its functional groups, the nature of the solvent, and the pH of the medium. Unlike simple organic molecules, its behavior is not dictated by polarity alone.

Theoretical Considerations
  • Impact of Functional Groups: The molecule possesses a hydrophilic boronic acid moiety, a basic amino group, and a polar cyano group attached to an aromatic ring. The hydrochloride salt form protonates the amino group, creating a positive charge and significantly enhancing its affinity for polar solvents, particularly water.

  • pH-Dependent Solubility: As an amphoteric molecule with both an acidic group (boronic acid, pKa₁ ~8-9) and a basic group (amino, pKa₂ ~3-4), its net charge and therefore its aqueous solubility are highly dependent on pH.[5]

    • Low pH (pH < 2): The amino group is fully protonated (-NH₃⁺), and the boronic acid is neutral (-B(OH)₂). The molecule carries a net positive charge, promoting solubility in aqueous media.

    • Mid-pH (pH ~4-8): The molecule likely exists as a zwitterion, with a protonated amine (-NH₃⁺) and a partially deprotonated boronic acid group (boronate anion, -B(OH)₃⁻). Solubility is typically at its minimum near the isoelectric point.

    • High pH (pH > 10): The amino group is neutral (-NH₂), and the boronic acid is fully converted to the boronate anion. The net negative charge again increases aqueous solubility.[6]

  • The Boronic Acid-Boroxine Equilibrium: A critical and often overlooked characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[1][7] This equilibrium is influenced by the solvent and concentration. Boroxines are significantly less polar than their corresponding acids, which can lead to a sudden decrease in solubility or precipitation if the equilibrium shifts.

Experimental Determination of Solubility

A robust understanding requires empirical data. The following protocol outlines a standard workflow for determining the equilibrium solubility of the compound in various relevant solvents.

Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method

  • Objective: To quantify the solubility of the compound in key aqueous and organic solvents.

  • Rationale: The shake-flask method is a gold-standard technique that ensures the solution reaches equilibrium, providing a thermodynamically accurate measure of solubility.

Methodology:

  • Solvent Selection: Prepare a panel of solvents relevant to both research and development, such as:

    • Deionized Water

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • 0.1 M HCl

    • 0.1 M NaOH

    • Methanol

    • Acetonitrile (ACN)

    • Dimethyl Sulfoxide (DMSO)

  • Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The key is to ensure solid material remains undissolved, confirming saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

  • Sample Analysis: Carefully withdraw a precise aliquot of the supernatant. Dilute the aliquot with a suitable mobile phase and analyze the concentration using a validated analytical technique, such as UV-Vis spectrophotometry or a stability-indicating HPLC method (see Section 4.4).

  • Calculation: Determine the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Anticipated Solubility Data

While specific experimental data for this exact molecule is scarce in public literature[3], a qualitative summary based on the properties of related compounds is presented below. This table serves as a predictive guide for researchers.

Solvent SystemPredicted SolubilityRationale
0.1 M HClHighThe hydrochloride salt is fully ionized, and the protonated amine enhances aqueous interaction.
Deionized WaterModerate to HighThe salt form promotes solubility, but the final pH will influence the equilibrium.
PBS (pH 7.4)ModerateThe compound may be near its isoelectric point, reducing solubility compared to highly acidic or basic conditions.
0.1 M NaOHHighFormation of the highly soluble boronate anion (-B(OH)₃⁻) dominates.[6]
DMSOVery HighA highly polar aprotic solvent capable of dissolving a wide range of compounds.
MethanolModerateA polar protic solvent that can hydrogen bond with the compound's functional groups.
AcetonitrileLow to ModerateLess polar than methanol, offering lower solvating power for the charged species.
ChloroformVery LowA non-polar solvent, unsuitable for dissolving the polar, salt-form of the compound.[1][8]

Chemical Stability and Degradation Pathways

The utility of any chemical reagent is fundamentally linked to its stability. Boronic acids, while powerful, are susceptible to specific degradation pathways that must be understood and controlled.

Intrinsic Stability Challenges
  • Oxidative Instability: The carbon-boron (C-B) bond is susceptible to cleavage by reactive oxygen species (ROS).[9] This is a significant liability, particularly at physiological pH. The primary degradation product is often the corresponding phenol (3-amino-5-cyanophenol), resulting from the replacement of the boronic acid group with a hydroxyl group.[10] This pathway can be initiated by atmospheric oxygen or trace peroxides in solvents.

  • Dehydration (Boroxine Formation): As discussed in the solubility section, the formation of the less polar boroxine trimer is a key non-degradative but impactful stability concern.[7] This is especially relevant in solid-state and in non-aqueous solutions, potentially leading to heterogeneity and inaccurate concentration measurements.

  • Thermal and Photolytic Stress: Exposure to elevated temperatures can accelerate both oxidative degradation and dehydration. Photostability must also be considered, as UV light can provide the energy to initiate radical-based degradation pathways.[11]

G cluster_main cluster_pathways cluster_products start 3-Amino-5-cyanobenzeneboronic acid HCl oxidation Oxidative Degradation (e.g., O₂, H₂O₂) start->oxidation C-B Cleavage dehydration Dehydration (Anhydrous conditions, Heat) start->dehydration Intermolecular Condensation phenol 3-Amino-5-cyanophenol oxidation->phenol boroxine Corresponding Boroxine (Cyclic Trimer) dehydration->boroxine

Caption: Primary degradation and transformation pathways for the compound.

Forced Degradation Studies: Probing for Weaknesses

Forced degradation (or stress testing) is a systematic process to identify the likely degradation products and pathways of a drug substance.[12] This information is vital for developing stability-indicating analytical methods and establishing appropriate storage conditions.

Protocol 2: Forced Degradation Study Workflow

  • Objective: To intentionally degrade the compound under various stress conditions to identify potential degradants.

  • Rationale: Following ICH guidelines, this protocol exposes the compound to conditions more severe than accelerated stability testing to rapidly probe its intrinsic stability.[11][12] A target degradation of 5-20% is ideal to ensure that primary degradants are formed without overly complex secondary degradation.[13]

Methodology:

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1:1 Acetonitrile:Water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix stock with 0.1 M HCl and heat at 60-80 °C for several hours.

    • Base Hydrolysis: Mix stock with 0.1 M NaOH and keep at room temperature or heat gently (60 °C) for a shorter duration.

    • Oxidation: Treat stock with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Thermal Stress: Expose the solid compound to dry heat (e.g., 105 °C) for 24-48 hours. Also, heat the stock solution at 60-80 °C.

    • Photolytic Stress: Expose the solid compound and the stock solution to a calibrated light source as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).

  • Time Points: Sample each condition at multiple time points (e.g., 2, 4, 8, 24 hours).

  • Neutralization: Before analysis, neutralize the acidic and basic samples to prevent column damage.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 3). Compare chromatograms to identify new peaks (degradants) and the loss of the parent peak.

Analytical Methods for Stability Assessment

A reliable analytical method is the cornerstone of any stability study. It must be stability-indicating, meaning it can accurately quantify the parent compound in the presence of its degradants, impurities, and any excipients.[14]

Protocol 3: Development of a Stability-Indicating HPLC Method

  • Objective: To develop a robust RP-HPLC method capable of separating the parent compound from all potential degradation products.

  • Rationale: Reversed-phase HPLC with UV detection is the workhorse of pharmaceutical analysis. Method development must overcome specific challenges associated with boronic acids, such as on-column hydrolysis of ester derivatives or interaction with silica.[15]

G start Start: Method Development Goal (Separate Parent & Degradants) col_select Column Selection (e.g., C18, Phenyl-Hexyl) start->col_select mob_phase Mobile Phase Screening (ACN vs. MeOH, pH, Buffer) col_select->mob_phase gradient Gradient Optimization (Adjust slope and time for resolution) mob_phase->gradient detection Wavelength Selection (Use PDA to check peak purity) gradient->detection detection->gradient Iterate for optimal separation validation Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision) detection->validation

Caption: Workflow for developing a stability-indicating HPLC method.

Starting Point for Method Development:

  • Column: A modern, end-capped C18 column (e.g., 100 x 4.6 mm, 2.7 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water. The acidic pH helps to suppress the ionization of residual silanols on the column and ensures the amino group of the analyte is consistently protonated.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Detection: Photodiode Array (PDA) detector to monitor at multiple wavelengths (e.g., 254 nm and 280 nm) and to assess peak purity.

  • Gradient: A generic screening gradient (e.g., 5% to 95% B over 15 minutes) should be used initially.

  • Optimization: The results from the forced degradation study (Protocol 2) are crucial. The gradient must be optimized to achieve baseline resolution between the parent peak and all degradant peaks observed in the stressed samples.

Recommendations for Handling and Storage

Based on the inherent stability challenges of arylboronic acids, the following best practices are strongly recommended to preserve the integrity of this compound.

Long-Term Storage
  • Temperature: Store at 2-8 °C.[4] Refrigeration slows the rate of potential degradation reactions.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).[3] This is the most critical step to prevent oxidative degradation from atmospheric oxygen.

  • Light: Protect from light by using amber vials or storing in a dark location.

  • Moisture: The compound is a hydrochloride salt and may be hygroscopic. Store in a desiccator to prevent water uptake, which could facilitate hydrolysis or C-B bond cleavage.

Solution Preparation and Handling
  • Solvent Choice: For stock solutions, use high-purity, anhydrous solvents like DMSO or DMF if possible. If aqueous buffers are required, they should be freshly prepared and sparged with nitrogen to remove dissolved oxygen.

  • Short-Term Storage: Store solutions at -20 °C or -80 °C for long-term use. For daily use, keep solutions on ice and protected from light.

  • Avoid Contaminants: Be mindful of sources of contamination, such as trace metals or peroxides in older solvents, which can catalyze degradation.

Conclusion

This compound is a molecule of significant synthetic and pharmaceutical potential. However, its utility is directly tied to a nuanced understanding of its solubility and stability. Its solubility is dominated by its pH-dependent amphoteric nature and its salt form. Its stability is primarily challenged by a susceptibility to oxidative C-B bond cleavage and dehydration to form boroxines.

By employing the systematic experimental protocols outlined in this guide—from equilibrium solubility determination to forced degradation studies and the development of stability-indicating analytical methods—researchers can confidently generate the data needed to control these variables. Adherence to the recommended handling and storage procedures will ensure the compound's integrity, leading to more reliable, reproducible, and successful outcomes in both the research laboratory and in the drug development pipeline.

References

  • PubChem. (n.d.). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). National Center for Biotechnology Information.
  • Domańska, U., & Plichta, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
  • Lévesque, F., et al. (2020). Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester for Orthogonal Chemistry. ChemRxiv. [Link]
  • Domańska, U., & Plichta, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]
  • Kumar, A., Ng, T., Malhotra, S., & Gruenhagen, J. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1988-2000. [Link]
  • E FORU Materials Inc. (n.d.). This compound CAS #: 913835-26-4.
  • ResearchGate. (n.d.). pH-Dependent formation equilibrium of a boronic ester in aqueous solution.
  • Domańska, U., & Plichta, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
  • Sharma, M., & Kothiyal, P. (2016). Forced Degradation Studies. MedCrave Online Journal of Biology and Medicine. [Link]
  • Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]
  • Amir, M., et al. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences, 2(3), 9-11. [Link]
  • Shinde, N., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 243-252. [Link]
  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Patel, J., & Patel, K. (2017). A review on development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 6(3), 336-346. [Link]
  • Rathod, S. J., Luhar, S. V., & Narkhede, S. B. (2022). Stability indicating study by using different analytical techniques. International Journal for Scientific Research & Development, 10(3), 114-119. [Link]
  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Amino acid.
  • Lahiri, S. C., & Pal, A. (1990). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 29A, 134-137. [Link]
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems (Doctoral dissertation, University of Rhode Island). [Link]
  • R Discovery. (n.d.). Stability-indicating HPLC Method Research Articles.
  • Science.gov. (n.d.). stability-indicating hplc method: Topics.
  • PubChemLite. (n.d.). This compound (C7H7BN2O2).
  • Matsumoto, A., et al. (2004). Amine effect on phenylboronic acid complex with glucose under physiological pH in aqueous solution. Biomacromolecules, 5(3), 1038-1045. [Link]
  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?.

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Amino-5-cyanobenzeneboronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Amino-5-cyanobenzeneboronic acid hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report to offer a deep, mechanistically-grounded interpretation of the compound's spectral features. We will explore the causality behind experimental choices, ensuring a robust and reproducible analytical approach.

Section 1: Molecular Structure and Spectroscopic Implications

This compound is a trifunctionalized benzene derivative, presenting a unique spectroscopic challenge and a wealth of structural information. Understanding its ¹H NMR spectrum begins with a thorough analysis of its molecular architecture.

The compound exists as a hydrochloride salt, meaning the basic amino group is protonated to form an ammonium cation (-NH₃⁺). This protonation is a critical determinant of the spectrum, as the -NH₃⁺ group exerts a powerful electron-withdrawing inductive effect on the aromatic ring. This effect is additive to the inherent electron-withdrawing nature of the cyano (-CN) and boronic acid (-B(OH)₂) substituents.[1][2] The confluence of these three deshielding groups profoundly influences the chemical environment of the aromatic protons, shifting them significantly downfield.

The 1,3,5-substitution pattern leaves three non-equivalent protons on the aromatic ring, designated H-2, H-4, and H-6. Each of these protons is flanked by two different substituents, resulting in distinct electronic environments and, consequently, unique chemical shifts. The coupling between these protons is exclusively meta (⁴J), which is typically small (2-3 Hz).[3][4] This small coupling constant dictates the fine structure of the aromatic signals.

Caption: Molecular structure of the target compound.

Section 2: Optimized Experimental Protocol for ¹H NMR Analysis

The quality and interpretability of an NMR spectrum are fundamentally dependent on a meticulously executed sample preparation protocol. For a hygroscopic and potentially oligomeric compound like a boronic acid salt, the choice of solvent and handling procedure is paramount.

Causality in Solvent Selection: Why DMSO-d₆?

The selection of deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent is a deliberate choice driven by the compound's specific chemical properties:

  • Solubility: As a polar aprotic solvent, DMSO-d₆ readily dissolves the hydrochloride salt, ensuring a homogeneous solution necessary for high-resolution NMR.

  • Observation of Exchangeable Protons: Unlike protic solvents such as D₂O or methanol-d₄, DMSO-d₆ does not rapidly exchange with the protons of the ammonium (-NH₃⁺) and boronic acid (-B(OH)₂) groups. This allows for their direct observation, providing confirmation of the compound's protonation state and functional group integrity.[5]

  • Minimization of Oligomerization: Boronic acids are known to form cyclic anhydrides called boroxines, particularly in non-polar solvents or upon drying.[6][7] This oligomerization leads to complex, often uninterpretable spectra with multiple sets of signals. The coordinating nature of DMSO helps to break up these oligomers, favoring the monomeric species in solution and yielding a clean, representative spectrum.

Step-by-Step Sample Preparation Protocol
  • Material Handling: Due to the potential hygroscopic nature of the compound, handle the solid in a low-humidity environment, such as a glove box or a nitrogen-purged bag, if possible.[8][9] If such facilities are unavailable, minimize air exposure.

  • Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.7 mL of high-purity, anhydrous DMSO-d₆ to the NMR tube using a clean pipette.

  • Dissolution: Cap the NMR tube securely and vortex or gently agitate until the solid is completely dissolved. A brief, gentle warming in a water bath may aid dissolution if necessary.

  • Equilibration: Allow the sample to equilibrate to room temperature before inserting it into the spectrometer.

Caption: Recommended workflow for NMR sample preparation.

Section 3: Detailed Spectral Analysis and Interpretation

The ¹H NMR spectrum of this compound in DMSO-d₆ is characterized by three distinct regions: the downfield aromatic region, the broad signals of exchangeable protons, and the residual solvent signals.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale for Assignment
H-6~8.2 - 8.4br s or t⁴J ≈ 2-31HFlanked by two strong EWGs (-CN, -B(OH)₂). Expected to be the most deshielded aromatic proton.
H-4~8.0 - 8.2br s or t⁴J ≈ 2-31HFlanked by two very strong EWGs (-NH₃⁺, -CN). Strongly deshielded.
H-2~7.8 - 8.0br s or t⁴J ≈ 2-31HFlanked by two EWGs (-NH₃⁺, -B(OH)₂). The least deshielded of the three aromatic protons, but still significantly downfield.
-B(OH)₂Highly Variable (~8.0 - 9.5)very br sN/A2HHighly exchangeable, broad signal. Position is sensitive to water content and concentration.
-NH₃⁺Highly Variable (~9.0 - 10.0)very br sN/A3HBroad signal due to quadrupolar relaxation of ¹⁴N and exchange. Downfield position confirms protonation.
H₂O~3.3br sN/AVariableResidual water in the DMSO-d₆ solvent.
DMSO-d₅~2.50quintetJ(H,D) ≈ 1.9N/AResidual protons in the deuterated solvent.[10]
Aromatic Region (δ 7.8 - 8.4 ppm)

This region contains the signals for the three non-equivalent aromatic protons.

  • Chemical Shifts: The powerful, combined electron-withdrawing effects of the -NH₃⁺, -CN, and -B(OH)₂ groups pull significant electron density from the ring, causing all three protons to resonate far downfield compared to benzene (δ 7.3 ppm).[1] The precise ordering (H-6 > H-4 > H-2) is a prediction based on the relative deshielding influence of the adjacent substituents.

  • Multiplicity: Each proton (H-2, H-4, H-6) can couple to the other two via a four-bond meta-coupling pathway. Since the coupling constants (⁴J) are very small (typically 2-3 Hz), the signals may appear as broadened singlets (br s) or poorly resolved triplets (t).[3][4] High-field instrumentation may resolve this fine splitting.

  • Integration: The relative integral of these three signals will be 1:1:1, confirming the presence of three distinct aromatic protons.

Exchangeable Proton Region (δ 8.0 - 10.0 ppm)

This region contains the broad, low-intensity signals from the protons on the boronic acid and ammonium groups.

  • -NH₃⁺ Protons: The signal for the ammonium protons is typically very broad and appears far downfield. Its presence is definitive proof of the hydrochloride salt form. The broadening arises from rapid chemical exchange and quadrupolar coupling with the nitrogen-14 nucleus.[11][12]

  • -B(OH)₂ Protons: The boronic acid hydroxyl protons are also highly exchangeable and give rise to a very broad signal.[13] Its chemical shift is notoriously dependent on sample concentration, temperature, and the amount of residual water in the solvent. In very wet samples, this signal may exchange completely and merge with the water peak.

Section 4: Advanced Considerations and Troubleshooting

A key challenge in the NMR analysis of boronic acids is the potential for dehydration to form a trimeric boroxine anhydride.

cluster_equilibrium Boronic Acid <=> Boroxine Equilibrium Monomer 3 x R-B(OH)₂ (Monomer) Boroxine (RBO)₃ (Trimeric Boroxine) Monomer->Boroxine - H₂O Boroxine->Monomer + H₂O Water 3 x H₂O

Caption: Equilibrium between boronic acid and its boroxine.

The formation of boroxine would result in a second, distinct set of aromatic signals, complicating the spectrum. As discussed, the use of a coordinating solvent like DMSO-d₆ strongly disfavors the boroxine form, pushing the equilibrium towards the desired monomeric acid.[6] Should multiple species be observed, it may indicate incomplete dissolution or the use of a less-than-ideal, non-coordinating solvent.

Conclusion

The ¹H NMR spectrum of this compound is information-rich, providing clear fingerprints for structural verification. The key diagnostic features in DMSO-d₆ are:

  • Three distinct, downfield aromatic signals between δ 7.8 and 8.4 ppm, each integrating to one proton and exhibiting fine splitting due to small meta-coupling.

  • A broad signal for the -NH₃⁺ group downfield (δ > 9.0 ppm), confirming the protonated state of the amine.

  • A broad signal for the -B(OH)₂ protons , confirming the presence of the boronic acid moiety.

By following the optimized protocol and understanding the underlying chemical principles outlined in this guide, researchers can confidently acquire and interpret high-quality ¹H NMR spectra for this valuable chemical building block.

References

  • Vertex AI Search, "Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Inform
  • SDSU Chemistry, "11 B NMR Chemical Shifts". Accessed Jan. 7, 2026.
  • Unknown, "Assigning the 1H-NMR Signals of Aromatic Ring 1H-
  • AMERICAN ELEMENTS, "this compound | AMERICAN ELEMENTS ®". Accessed Jan. 7, 2026.
  • Ereztech, "this compound CAS #: 913835-26-4". Accessed Jan. 7, 2026.
  • Reddit, "How do I identify different kinds of benzene substitution using H NMR spectra? - Reddit". Accessed Jan. 7, 2026.
  • YouTube, "H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para)". Accessed Jan. 7, 2026.
  • ResearchGate, "NMR sample preparation for highly hygroscopic compound?". Accessed Jan. 7, 2026.
  • RSC Publishing, "17O NMR studies of boronic acids and their deriv
  • Cambridge Isotope Laboratories, Inc.
  • PubMed Central, "Protonation Kinetics in Proteins at Basic pH Determined by pH-Dependent NMR Relaxation Reveal the Entire Relationship between Kinetics and pK a Values". Accessed Jan. 7, 2026.
  • University of Wisconsin, "NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry D
  • Moodle, "NMR Spectroscopy of Benzene Deriv
  • Journal of Organic Chemistry, "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the". Accessed Jan. 7, 2026.
  • Organomation, "NMR Sample Preparation: The Complete Guide". Accessed Jan. 7, 2026.
  • Freie Universität Berlin, "NMR Studies of Protonation and Hydrogen Bond States of Internal Aldimines of Pyridoxal 5". Accessed Jan. 7, 2026.
  • ResearchGate, "Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine". Accessed Jan. 7, 2026.
  • ACS Publications, "A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters | The Journal of Physical Chemistry A". Accessed Jan. 7, 2026.
  • Organic Chemistry Tutor, "Common HNMR P
  • Unknown, "11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condens
  • ResearchGate, "¹H-NMR (700 MHz, ¹H) of 1 in DMSO-d6. * indicates solvent residual peaks.". Accessed Jan. 7, 2026.
  • Unknown, "NMR Sample Prepara-on". Accessed Jan. 7, 2026.
  • ResearchGate, "How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum ?". Accessed Jan. 7, 2026.
  • Reddit, "Recording NMR spectra for aryl boronic acids - overcoming oligomeriz
  • Chemistry LibreTexts, "23.5: Spectroscopic Properties of Amines". Accessed Jan. 7, 2026.
  • Minnesota State University Moorhead, "Short Summary of 1H-NMR Interpret
  • ACS Publications, "Computational Analysis of Solvent Effects in NMR Spectroscopy". Accessed Jan. 7, 2026.
  • J-Stage, "1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride". Accessed Jan. 7, 2026.
  • Wikipedia, "Deuter
  • University of Minnesota Twin Cities, "NMR Sample Preparation | College of Science and Engineering". Accessed Jan. 7, 2026.
  • NIH, "NMR Methods for Characterizing the Basic Side Chains of Proteins: Electrostatic Interactions, Hydrogen Bonds, and Conformational Dynamics". Accessed Jan. 7, 2026.
  • Chemistry LibreTexts, "13.3: Chemical Shifts in ¹H NMR Spectroscopy". Accessed Jan. 7, 2026.
  • Semantic Scholar, "Proton exchange rates from amino acid side chains— implications for image contrast". Accessed Jan. 7, 2026.
  • ACS Publications, "Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy | Analytical Chemistry". Accessed Jan. 7, 2026.
  • Thieme, "Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol". Accessed Jan. 7, 2026.
  • Oregon State University, "1H NMR Chemical Shift". Accessed Jan. 7, 2026.
  • Stack Exchange, "How can multiplets in para-disubstituted benzene rings be described?". Accessed Jan. 7, 2026.
  • Organic Process Research & Development, "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry". Accessed Jan. 7, 2026.
  • HDH Chemicals, "3-Amino-5-cyanophenylboronic acid, HCl, min 97%, 1 gram". Accessed Jan. 7, 2026.
  • Sigma-Aldrich, "3-Cyanophenylboronic acid = 95.0 150255-96-2". Accessed Jan. 7, 2026.
  • Tokyo Chemical Industry Co., Ltd., "3-Aminophenylboronic Acid 206658-89-1". Accessed Jan. 7, 2026.

Sources

key reactive sites on 3-Amino-5-cyanobenzeneboronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Key Reactive Sites of 3-Amino-5-cyanobenzeneboronic acid hydrochloride

Abstract

This compound is a trifunctional aromatic building block of significant interest in medicinal chemistry and materials science. Its utility stems from the distinct and tunable reactivity of its three primary functional moieties: the boronic acid, the amino group, and the cyano group. The hydrochloride salt form plays a crucial role in modulating the reactivity of the amino group and influencing the compound's solubility. This guide provides an in-depth analysis of each reactive site, exploring the underlying chemical principles, causality behind experimental choices, and detailed protocols for key transformations. We will dissect the strategic application of this reagent in cornerstone reactions such as Suzuki-Miyaura cross-coupling, amide bond formation, and transformations of the cyano group, offering researchers a comprehensive playbook for its effective utilization.

Introduction

The rational design of complex organic molecules, particularly in the realm of drug discovery, relies on the availability of versatile and well-characterized chemical building blocks. This compound emerges as a powerful scaffold, presenting three distinct points for chemical modification. The strategic placement of an amino group, a cyano moiety, and a boronic acid on a central phenyl ring allows for orthogonal chemical strategies, enabling the sequential or controlled functionalization of the molecule.

  • The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling chemistry, primarily the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[1][2][3]

  • The amino group serves as a potent nucleophile and a handle for forming amide, sulfonamide, or urea linkages, though its reactivity is temporarily masked by the hydrochloride salt.[4][5]

  • The cyano group is a strong electron-withdrawing group that influences the electronics of the aromatic ring and can be transformed into other valuable functional groups like carboxylic acids or amines.[6][7]

This guide will dissect the unique chemical personality of each of these sites, providing both theoretical grounding and practical, field-proven methodologies for their manipulation.

Physicochemical and Structural Data

A foundational understanding begins with the molecule's basic properties.

PropertyValueReference
Chemical Formula C₇H₈BClN₂O₂[8]
Molecular Weight 198.42 g/mol [9]
Appearance Off-white to white solid[10][11]
CAS Number 913835-26-4[8][10]
SMILES B(C1=CC(=CC(=C1)N)C#N)(O)O.Cl[8]
Melting Point 123-125 °C[9]

Analysis of Reactive Sites and Key Transformations

The molecule's utility is best understood by examining each functional group independently, while also considering their electronic interplay.

The Boronic Acid Moiety: The Gateway to C-C Bond Formation

The boronic acid group is arguably the most exploited reactive site on this molecule, primarily for its role in the Suzuki-Miyaura cross-coupling reaction.[2][3] This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid's phenyl ring and an aryl or vinyl halide/triflate, a transformation central to the synthesis of biaryl structures prevalent in pharmaceuticals.[12][13]

Causality of Reaction: The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle. A base is essential for the formation of a boronate species (RB(OH)₃⁻), which is more nucleophilic than the neutral boronic acid and is required for the key transmetalation step with the palladium center.[14][15]

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_biaryl R¹-Pd(II)L_n-R² transmetalation->pd_biaryl boronate R²-B(OH)₃⁻ (from Boronic Acid + Base) boronate->transmetalation reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Coupled Product) reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling this compound with an aryl bromide.

  • Reagent Preparation: To a dry reaction vessel, add this compound (1.0 eq), the desired aryl bromide (1.2 eq), and a base such as potassium phosphate (K₃PO₄, 2.0 eq).[2][12]

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).[2]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water, such as 1,4-dioxane/water (4:1 v/v).[2][12]

  • Reaction: Heat the mixture with stirring (e.g., 80-100 °C) and monitor the reaction progress using TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

The Amino Group: A Modulated Nucleophile

The primary amino group is a versatile nucleophilic center, ideal for forming amide, sulfonamide, and urea linkages. However, in the supplied hydrochloride salt form, the amine exists as the protonated ammonium salt (R-NH₃⁺Cl⁻).[16][17][18]

Causality of Reactivity Modulation: The lone pair of electrons on the nitrogen atom is engaged in a bond with a proton from HCl. This positively charged ammonium group is no longer nucleophilic and cannot participate in reactions like acylation.[4][5] Therefore, a critical prerequisite for any reaction involving the amine's nucleophilicity is its deprotonation with a suitable base to liberate the free amine (R-NH₂).[16]

Amine_Activation_Acylation Ammonium Ar-NH₃⁺Cl⁻ (Protonated, Non-nucleophilic) Deprotonation Deprotonation Ammonium->Deprotonation FreeAmine Ar-NH₂ (Free Amine, Nucleophilic) Deprotonation->FreeAmine Base Base (e.g., Et₃N) Base->Deprotonation Acylation Acylation FreeAmine->Acylation Amide Ar-NH-CO-R (Amide Product) Acylation->Amide AcylChloride R-COCl AcylChloride->Acylation

Figure 2: Workflow for the deprotonation and subsequent acylation of the amino group.

Experimental Protocol: Amide Bond Formation

This protocol details the formation of an amide bond with a carboxylic acid using a standard coupling reagent.

  • Amine Liberation: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF or CH₂Cl₂). Add a non-nucleophilic organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (at least 1.1 eq), to neutralize the HCl and liberate the free amine. Stir for 10-15 minutes.

  • Carboxylic Acid Activation: In a separate vessel, dissolve the carboxylic acid (1.1 eq), a coupling reagent (e.g., HATU, 1.1 eq), and an additive like HOBt (if using DCC, 1.1 eq) in the same solvent. Add a base (e.g., DIPEA, 2.0 eq) and stir for 5-10 minutes to form the activated ester.

  • Coupling Reaction: Add the solution of the activated carboxylic acid to the free amine solution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Amide formations are often complete within a few hours.[19][20]

  • Workup and Purification: Perform a standard aqueous workup as described in the Suzuki protocol, followed by purification via column chromatography or recrystallization.

The Cyano Group: A Versatile Functional Handle

The cyano (-C≡N) group is a robust and highly versatile functional group. Its strong electron-withdrawing nature significantly influences the electronic properties of the aromatic ring, making the boronic acid more electrophilic and the amino group less basic. Beyond its electronic role, the nitrile itself is a precursor to several other important functional groups.

Key Transformations:

  • Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a primary amide and subsequently to a carboxylic acid.

  • Reduction: Catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., LiAlH₄) can reduce the nitrile to a primary amine (aminomethyl group).

  • Cycloaddition: The nitrile can react with azides (e.g., sodium azide) in the presence of a Lewis acid to form a tetrazole ring, a common bioisostere for carboxylic acids in drug design.

Cyano_Transformations Start Ar-C≡N (Cyano Group) Hydrolysis Ar-COOH (Carboxylic Acid) Start->Hydrolysis H₃O⁺ or OH⁻ (Hydrolysis) Reduction Ar-CH₂NH₂ (Aminomethyl Group) Start->Reduction [H] (Reduction) Cycloaddition Ar-Tetrazole (Tetrazole Ring) Start->Cycloaddition NaN₃ (Cycloaddition)

Figure 3: Common chemical transformations of the aromatic cyano group.

Experimental Protocol: Nitrile Hydrolysis to Carboxylic Acid

  • Reaction Setup: Place this compound (1.0 eq) in a round-bottom flask.

  • Hydrolysis: Add an excess of a strong aqueous acid, such as 6M HCl or 50% H₂SO₄.

  • Heating: Heat the mixture to reflux and maintain the temperature for several hours to overnight. Monitor the reaction for the disappearance of the starting material.

  • Isolation: Cool the reaction mixture. The product, 3-amino-5-boronocarboxybenzene, may precipitate upon cooling. If not, carefully neutralize the solution to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization can be performed if further purification is needed.

Analytical Characterization

Confirmation of reaction outcomes requires robust analytical methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity of the products. ¹¹B NMR can be used to study the environment of the boron atom.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for monitoring reaction progress and confirming the molecular weight of the desired product.

  • High-Performance Liquid Chromatography (HPLC): Used for assessing the purity of the final compound, often with UV detection.[21][22]

  • Amino Acid Analysis (AAA): While not directly applicable to the starting material, if the cyano group is reduced to an amine and the boronic acid is coupled, derivatization techniques followed by HPLC can be used for quantification.[23]

Conclusion

This compound is a highly valuable and versatile building block, whose reactivity is governed by the distinct chemical properties of its three functional groups. The boronic acid is the primary site for constructing complex molecular skeletons via Suzuki-Miyaura coupling. The amino group, once unmasked from its hydrochloride salt, provides a reliable nucleophilic center for amide and related bond formations. Finally, the cyano group acts as both an electronic modulator and a synthetic handle for further functional group interconversion. A thorough understanding of the interplay between these sites and the specific conditions required to activate or suppress their reactivity is paramount for leveraging the full synthetic potential of this powerful reagent in modern chemical research.

References

  • Amine Reactivity - MSU chemistry.
  • This compound (C7H7BN2O2) - PubChemLite.
  • This compound CAS #: 913835-26-4.
  • Synthesis of Aromatic Nitriles Using Nonmetallic Cyano‐Group Sources - R Discovery.
  • This compound | AMERICAN ELEMENTS ®.
  • ChemInform Abstract: Synthesis of Aromatic Nitriles Using Nonmetallic Cyano-Group Sources - ResearchG
  • Chemical Reactions of Amines: Role & Mechanism Explained - StudySmarter.
  • This compound - CymitQuimica.
  • 913835-26-4, this compound 97 Formula - ECHEMI.
  • Arenenitrile synthesis by cyanations or substitution - Organic Chemistry Portal.
  • Cleavage of Carbon−Carbon Bonds in Aromatic Nitriles Using Nickel(0) | Journal of the American Chemical Society.
  • Stereospecific Enzymatic Conversion of Boronic Acids to Amines - PMC - NIH.
  • Amines 4. Reactions with acids to form Salts. - YouTube.
  • Formation of Aromatic Nitriles by Direct Replacement of the Nitro Groups of Dinitrotetrachlorobenzenes.
  • What is the reaction between hydrochloric and amine? - Quora.
  • What are amine hydrochlorides? I've been "googleing" all week long and I just can't find the definition. : r/OrganicChemistry - Reddit.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • Molecular recognition with boronic acids—applic
  • Amin
  • Reactivity of Boronic Acids toward C
  • Reactivity of boronic acids: past and present - ResearchG
  • Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC.
  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine - Benchchem.
  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies.
  • Probing Intramolecular B-N Interactions in Ortho-Aminomethyl Arylboronic Acids | Request PDF - ResearchG
  • (PDF) Convenient amidation of carboxyl group of carboxyphenylboronic acids.
  • Accelerated click reactions using boronic acids for heterocyclic synthesis in microdroplets.
  • CAS 85006-23-1: 3-Aminophenylboronic acid hydrochloride - CymitQuimica.
  • Amin
  • Reactivity of Boronic Acids toward Catechols in Aqueous Solution - ResearchG
  • Chemoselective amide bond formation from amino acids. (A)...
  • 3-Amino-5-cyanophenylboronic acid, HCl, min 97%, 1 gram.
  • Understanding Boronic Acid Reactivity: A Chemical Intermedi
  • Amino Acid Analysis - Agilent.
  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC - NIH.
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
  • Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N -2-Nitrophenyl Hydrazonyl Bromides - ResearchG
  • 3-amino-5-cyanophenylboronicacid|BLD Pharm.
  • Analytical methods for amino acid determin
  • Method development for amino acid analysis - ResearchG

Sources

The Phenylboronic Acids: A Legacy of Discovery and a Future of Innovation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: From Alchemical Curiosity to a Cornerstone of Modern Chemistry

The story of substituted phenylboronic acids is not merely a chapter in the annals of organic chemistry; it is a narrative that mirrors the evolution of the field itself. From the nascent days of grappling with the enigmatic "vital force" to the precision of modern catalytic cross-coupling reactions, the journey of these versatile molecules is one of scientific perseverance and conceptual breakthroughs. This guide aims to provide a comprehensive technical overview of the discovery, history, and profound impact of substituted phenylboronic acids, offering field-proven insights for today's researchers and innovators.

Part 1: The Genesis of a New Class of Reagents: A Historical Perspective

The 19th century was a period of transformative change in the world of chemistry. The long-held theory of vitalism—the belief that organic compounds could only be produced by living organisms—was beginning to crumble.[1] Friedrich Wöhler's synthesis of urea in 1828 was a pivotal moment, demonstrating that organic molecules could be created from inorganic starting materials.[2] This paradigm shift opened the floodgates for the systematic study and synthesis of organic compounds.[1][2]

However, the burgeoning field of organic synthesis faced significant practical challenges. Early organometallic reagents, while groundbreaking, were often difficult to handle, pyrophoric, and intolerant of many functional groups.[3][4] The synthesis of diethylzinc by Edward Frankland in 1849 marked the dawn of organometallic chemistry, but the inherent reactivity of such compounds posed considerable risks and limitations.[3][4]

It was against this backdrop that the first boronic acid was synthesized. In 1860, Edward Frankland, a pioneer in organometallic chemistry, reported the preparation of ethylboronic acid. This discovery, however, did not immediately lead to widespread adoption. The true potential of this class of compounds began to emerge with the work of German chemist Alfred Michaelis. In 1880, Michaelis and his student, Becker, reported the first synthesis of an arylboronic acid, benzeneboronic acid.[5][6] Their method involved the reaction of diphenylmercury with boron trichloride at high temperatures in a sealed tube. While cumbersome and hazardous by modern standards, this achievement laid the groundwork for future developments.

The true utility of phenylboronic acids remained largely untapped for several decades. The development of more practical synthetic methods was crucial for their broader application. A significant breakthrough came with the advent of Grignard reagents in the early 20th century. The reaction of a phenylmagnesium halide with a trialkyl borate, followed by hydrolysis, provided a much more accessible and versatile route to phenylboronic acids. This method, with various refinements, remains a cornerstone of phenylboronic acid synthesis today.

Historical_Timeline cluster_19th_Century 19th Century cluster_20th_Century 20th Century 1828_Wohler 1828: Wöhler synthesizes urea, challenging vitalism. 1849_Frankland_Zn 1849: Frankland synthesizes diethylzinc. 1828_Wohler->1849_Frankland_Zn 1860_Frankland_BA 1860: Frankland synthesizes the first boronic acid (ethylboronic acid). 1849_Frankland_Zn->1860_Frankland_BA 1880_Michaelis 1880: Michaelis and Becker synthesize the first arylboronic acid (benzeneboronic acid). 1860_Frankland_BA->1880_Michaelis 1900_Grignard Early 1900s: Development of Grignard reagents enables more practical synthesis of phenylboronic acids. 1880_Michaelis->1900_Grignard 1979_Suzuki 1979: Akira Suzuki reports the palladium-catalyzed cross-coupling of organoboron compounds. 1900_Grignard->1979_Suzuki

Part 2: The Suzuki-Miyaura Coupling: A Revolution in Carbon-Carbon Bond Formation

The true ascent of substituted phenylboronic acids to prominence in the synthetic chemist's toolbox began in 1979 with the seminal work of Akira Suzuki.[7] The palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, now famously known as the Suzuki-Miyaura coupling, revolutionized the formation of carbon-carbon bonds.[7][8] This reaction's remarkable functional group tolerance, mild reaction conditions, and the stability and low toxicity of the boronic acid reagents propelled it to the forefront of organic synthesis. For this groundbreaking work, Akira Suzuki, along with Richard F. Heck and Ei-ichi Negishi, was awarded the Nobel Prize in Chemistry in 2010.

The Catalytic Cycle: A Symphony of Elementary Steps

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst. The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R¹-X) to form a Pd(II) intermediate. This step involves the insertion of the palladium atom into the carbon-halogen bond.[8]

  • Transmetalation: This is the crucial step where the organic group from the boronic acid (R²) is transferred to the palladium center. A base is essential for this step. The base activates the boronic acid, forming a more nucleophilic boronate species (R²-B(OH)₃⁻), which then readily transfers its organic group to the palladium, displacing the halide.[9][10]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) center couple to form the new carbon-carbon bond (R¹-R²), and the Pd(0) catalyst is regenerated, ready to begin another cycle.[8]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (R¹-X) Pd(0)L2->Oxidative_Addition R1-Pd(II)L2-X R¹-Pd(II)L₂-X Oxidative_Addition->R1-Pd(II)L2-X Transmetalation Transmetalation (R²B(OH)₂, Base) R1-Pd(II)L2-X->Transmetalation R1-Pd(II)L2-R2 R¹-Pd(II)L₂-R² Transmetalation->R1-Pd(II)L2-R2 Reductive_Elimination Reductive Elimination R1-Pd(II)L2-R2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R1-R2 R¹-R² Reductive_Elimination->R1-R2

The Critical Role of Phosphine Ligands

The choice of phosphine ligand (L) coordinated to the palladium catalyst is paramount to the success of the Suzuki-Miyaura coupling.[11] These ligands play a crucial role in modulating the electronic and steric properties of the palladium center, thereby influencing the efficiency of each step in the catalytic cycle.[12][13]

  • Electron-rich ligands: Increase the electron density on the palladium atom, which facilitates the oxidative addition step.[12]

  • Bulky ligands: Promote the reductive elimination step, which is often the rate-limiting step, by creating steric strain that favors the formation of the C-C bond and the release of the product.[12][13]

The development of a vast library of phosphine ligands, such as the Buchwald and Fuphos families, has significantly expanded the scope of the Suzuki-Miyaura coupling, allowing for the efficient coupling of even challenging substrates like aryl chlorides and sterically hindered starting materials.[9][13]

Part 3: Synthesis of Substituted Phenylboronic Acids: A Practical Guide

The versatility of substituted phenylboronic acids stems from the wide array of commercially available and synthetically accessible derivatives. The choice of synthetic route often depends on the nature of the substituents on the phenyl ring and the desired scale of the reaction.

The Grignard-Based Approach: The Workhorse of Phenylboronic Acid Synthesis

The most common and generally applicable method for the synthesis of phenylboronic acids involves the reaction of a phenylmagnesium halide with a trialkyl borate, typically trimethyl borate or triisopropyl borate, followed by acidic workup.

Experimental Protocol: Synthesis of 4-Formylphenylboronic Acid

This protocol provides a representative example of the synthesis of a substituted phenylboronic acid using the Grignard method, with protection of a reactive functional group.

  • Protection of the Aldehyde: 4-Bromobenzaldehyde is first protected as its acetal to prevent reaction with the Grignard reagent. This is typically achieved by reacting it with an alcohol, such as ethylene glycol, in the presence of an acid catalyst.[10]

  • Formation of the Grignard Reagent: The protected 4-bromobenzaldehyde is then reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form the corresponding Grignard reagent.[10]

  • Reaction with Trialkyl Borate: The freshly prepared Grignard reagent is added dropwise to a cooled solution (-78 °C) of a trialkyl borate (e.g., triisopropyl borate) in anhydrous THF.

  • Hydrolysis: After the reaction is complete, the mixture is warmed to room temperature and hydrolyzed with an aqueous acid (e.g., HCl) to cleave the borate ester and deprotect the aldehyde, yielding 4-formylphenylboronic acid.[10][14]

Alternative Synthetic Routes

While the Grignard method is widely used, other synthetic strategies are employed, particularly when the desired substituents are incompatible with Grignard reagents. These include:

  • Lithiation-Borylation: This method involves the reaction of an aryllithium species, generated from an aryl halide and an organolithium reagent (e.g., n-butyllithium), with a trialkyl borate. This approach is often used for the synthesis of highly functionalized phenylboronic acids.

  • Palladium-Catalyzed Borylation: This method utilizes a palladium catalyst to couple an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). This reaction is highly tolerant of various functional groups.

Part 4: The Expanding Universe of Applications: From Pharmaceuticals to Materials Science

The unique chemical properties of substituted phenylboronic acids have led to their widespread application in diverse scientific fields.

Medicinal Chemistry: A Privileged Scaffold in Drug Discovery

The boronic acid moiety is a key pharmacophore in several approved drugs and numerous clinical candidates. The ability of the boron atom to form reversible covalent bonds with active site serine residues in proteases has been a particularly fruitful area of research.[15]

Bortezomib (Velcade®): A Landmark in Cancer Therapy

Bortezomib is a dipeptidyl boronic acid that acts as a potent and reversible inhibitor of the 26S proteasome, a key cellular complex responsible for protein degradation.[16][17] By inhibiting the proteasome, bortezomib disrupts cellular homeostasis in cancer cells, leading to apoptosis.[14][18] It was the first proteasome inhibitor to be approved for the treatment of multiple myeloma and mantle cell lymphoma.[16][17]

Bortezomib_Mechanism Bortezomib Bortezomib (Phenylboronic Acid Derivative) Inhibition Inhibition Bortezomib->Inhibition Proteasome 26S Proteasome Proteasome->Inhibition Protein_Degradation_Blocked Protein Degradation Blocked Inhibition->Protein_Degradation_Blocked Apoptosis Apoptosis of Cancer Cell Protein_Degradation_Blocked->Apoptosis

Diagnostics and Sensing: Detecting Biomarkers with Precision

The ability of phenylboronic acids to form reversible covalent bonds with diols forms the basis of their use in sensors for carbohydrates and other biologically important molecules.[19][20] This interaction is particularly strong with cis-1,2- and 1,3-diols, which are common structural motifs in sugars.[19][21]

Phenylboronic acid-based sensors have been developed for a variety of applications, including:

  • Glucose Monitoring: Fluorescent and electrochemical sensors for the continuous monitoring of glucose levels in diabetic patients.[8]

  • Cancer Diagnostics: Targeting sialic acid, a sugar that is often overexpressed on the surface of cancer cells, for diagnostic imaging and targeted drug delivery.[19][20][22]

Materials Science: Building Smart and Responsive Materials

The dynamic and reversible nature of the boronate ester bond makes phenylboronic acids attractive building blocks for the creation of "smart" materials that can respond to external stimuli.[1][16][19] These materials have potential applications in:

  • Self-Healing Polymers: Materials that can autonomously repair damage by reforming broken boronate ester crosslinks.[19]

  • Drug Delivery Systems: Hydrogels that can release encapsulated drugs in response to changes in pH or glucose concentration.[23]

Substituted Phenylboronic Acid Key Application Area Example of Use
4-Carboxyphenylboronic AcidOrganic Synthesis, Materials ScienceLinker for metal-organic frameworks (MOFs), building block for polymers.[24][25][26]
3-Aminophenylboronic AcidBioconjugation, SensorsImmobilization of biomolecules on surfaces, component of fluorescent sensors.[4][5][27][28][29]
4-Formylphenylboronic AcidOrganic SynthesisVersatile building block for the synthesis of complex organic molecules.[7][10][14][30]
3,5-Dichlorophenylboronic AcidOrganic SynthesisReagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of agrochemicals and pharmaceuticals.[24][31][32]

Part 5: The Future of Phenylboronic Acids: A Horizon of Possibilities

The journey of substituted phenylboronic acids is far from over. Ongoing research continues to uncover new synthetic methodologies, expand their applications, and deepen our understanding of their unique chemical properties. From the development of novel catalysts for more efficient and sustainable cross-coupling reactions to the design of next-generation smart materials and targeted therapeutics, the future of phenylboronic acid chemistry is bright with promise. As we continue to build upon the legacy of pioneers like Frankland, Michaelis, and Suzuki, there is no doubt that these remarkable molecules will continue to be at the forefront of chemical innovation for years to come.

References

  • Organic Chemistry in the nineteenth century. Link
  • Sanjoh, M., Miyahara, Y., Kataoka, K., & Matsumoto, A. (2014). Phenylboronic Acids-based Diagnostic and Therapeutic Applications. Analytical Sciences, 30(1), 111-117. Link
  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(21), 6435-6444. Link
  • Phosphine Ligands [Cross-coupling Reaction using Transition Metal C
  • 4-Formylphenylboronic acid. In Wikipedia. Link
  • Kralj, M., & Sedić, M. (2023). Phenylboronic acid in targeted cancer therapy and diagnosis. Future Medicinal Chemistry, 15(18), 1645-1661. Link
  • Historical survey of the development and importance of Organic Chemistry. Link
  • Suzuki-Miyaura Coupling. In Chemistry LibreTexts. Link
  • Suzuki reaction. In Wikipedia. Link
  • Sanjoh, M., Miyahara, Y., Kataoka, K., & Matsumoto, A. (2014). Phenylboronic acids-based diagnostic and therapeutic applications. Analytical Sciences, 30(1), 111-117. Link
  • Chen, D., et al. (2011). The Preclinical Discovery and Development of Bortezomib for the Treatment of Mantle Cell Lymphoma. Expert Opinion on Drug Discovery, 6(10), 1047-1063. Link
  • The History of Organic Chemicals. (2024). Link
  • Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(43), 15164-15173. Link
  • Organic chemistry. In Wikipedia. Link
  • Advances in Phenylboronic Acid and Phenylboronic Ester-Based Responsive Systems for Precision Medicine. Link
  • A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions. Link
  • Discovery, Development, and Clinical Applic
  • Synthetic method of 3-aminophenylboronic acid. (CN109467569B). Link
  • Phenylboronic acid in targeted cancer therapy and diagnosis. Link
  • Synthesis of 4-carboxy-phenylboronic acid via saponific
  • Bortezomib: Understanding the Mechanism of Action. Link
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1547-1558. Link
  • Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applic
  • Bortezomib. In Wikipedia. Link
  • Suzuki Coupling. In Organic Chemistry Portal. Link
  • Synthesis scheme for the reaction of 3-aminophenylboronic acid with acryloyl chloride. Link
  • A Practical Preparation of 2-Carboxyphenylboronic Acid and its Application for the Preparation of Biaryl-2-carboxylic Acids using Suzuki Coupling Reactions. Link
  • Preparation method of p-carboxyphenylboronic acid. (CN103724366A). Link
  • 3-Aminophenylboronic acid 98 85006-23-1. Link
  • 4-Carboxyphenylboronic acid 14047-29-1. Link
  • 4-Carboxyphenylboronic acid | 14047-29-1. Link
  • Leonor Michaelis. In Wikipedia. Link
  • 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualit
  • 3-Aminophenylboronic acid (m-Aminophenylboronic acid). Link
  • Beyond Popper and Polanyi: Leonor Michaelis, a critical and passionate pioneer of research at the interface of medicine, enzymology, and physical chemistry. Link
  • David Michaelis. Link

Sources

Methodological & Application

using 3-Amino-5-cyanobenzeneboronic acid hydrochloride in Suzuki-Miyaura coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Suzuki-Miyaura Coupling of 3-Amino-5-cyanobenzeneboronic acid hydrochloride

Introduction: A Versatile Building Block for Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its reliability in constructing carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction offers mild conditions and remarkable functional group tolerance, making it an indispensable tool in the synthesis of complex molecules, particularly within pharmaceutical and materials science research.[4][5]

This guide focuses on a specific, high-value building block: This compound (CAS: 913835-26-4).[6][7][8] This trifunctional reagent is of particular interest to drug development professionals. The aminophenyl moiety serves as a common scaffold in bioactive compounds, the nitrile group is a recognized pharmacophore with diverse roles in molecular interactions, and the boronic acid handle enables precise, modular assembly through Suzuki-Miyaura coupling.[9][10][11] The hydrochloride salt form enhances the compound's shelf-life and handling stability, a crucial consideration for reproducible synthetic outcomes.

This document serves as an in-depth technical resource, moving beyond a simple recitation of steps to explain the underlying principles and strategic considerations for successfully employing this reagent in Suzuki-Miyaura coupling reactions.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction hinges on a well-orchestrated palladium catalytic cycle. A fundamental understanding of this mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle is generally accepted to proceed through three key stages: oxidative addition, transmetalation, and reductive elimination.[1][12]

  • Oxidative Addition: The cycle begins with a catalytically active Palladium(0) species, which undergoes oxidative addition with an organic halide (Ar¹-X). This step forms a new Palladium(II) complex.

  • Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base. The base reacts with the boronic acid (Ar²-B(OH)₂) to form a more nucleophilic boronate species (Ar²-B(OH)₃⁻).[13][14][15][16] This "ate" complex then readily transfers its aryl group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: In the final step, the two organic groups (Ar¹ and Ar²) on the Palladium(II) complex are coupled, forming the desired biaryl product (Ar¹-Ar²). This process reduces the palladium back to its catalytically active Pd(0) state, allowing the cycle to begin anew.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_boron Boronic Acid Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar¹-X) PdII_Halide Ar¹-Pd(II)L₂-X OxAdd->PdII_Halide Transmetalation Transmetalation PdII_Aryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Aryl RedElim Reductive Elimination RedElim->Pd0 Product (Ar¹-Ar²) BoronicAcid Ar²-B(OH)₂ Boronate [Ar²-B(OH)₃]⁻ BoronicAcid->Boronate Activation Base Base (e.g., OH⁻) Base->Boronate Boronate->Transmetalation Enters Cycle Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Solids (Boronic Acid, Aryl Halide, Base, Catalyst) B 2. Evacuate & Backfill (Inert Atmosphere) A->B C 3. Add Degassed Solvents B->C D 4. Heat & Stir (Conventional or Microwave) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Quench & Extract E->F Upon Completion G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I 9. Characterize Product (NMR, MS, etc.) H->I

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 3-Amino-5-cyanobenzeneboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 3-Amino-5-cyanobiaryl Scaffold

In the landscape of modern drug discovery and materials science, the biaryl motif stands as a cornerstone of molecular design. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has become an indispensable tool for the synthesis of these structures due to its mild conditions, broad functional group tolerance, and the vast commercial availability of starting materials.[1][2] Among the diverse array of building blocks, 3-Amino-5-cyanobenzeneboronic acid hydrochloride is a particularly valuable reagent. It allows for the direct incorporation of a 3-amino-5-cyanophenyl group, a key pharmacophore and structural element in numerous biologically active compounds and advanced materials.[3] The presence of the amino group provides a handle for further functionalization, while the cyano moiety can act as a hydrogen bond acceptor or be transformed into other functional groups. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in Suzuki-Miyaura cross-coupling reactions.

Understanding the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (like a boronic acid) with an organohalide or triflate.[4] The reaction proceeds through a well-established catalytic cycle, which is crucial to understand for troubleshooting and optimization.

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.[5]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base.[4][6]

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new carbon-carbon bond of the biaryl product and regenerating the Pd(0) catalyst.[5]

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)Ln (Active Catalyst) Oxidative_Addition Ar-Pd(II)(X)L2 Pd(0)L2->Oxidative_Addition Oxidative Addition (Ar-X) Transmetalation_Complex Ar-Pd(II)(Ar')L2 Oxidative_Addition->Transmetalation_Complex Transmetalation (Ar'-B(OH)2 / Base) Transmetalation_Complex->Pd(0)L2 Product Ar-Ar' (Biaryl Product) Transmetalation_Complex->Product Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for Coupling with 3-Amino-5-cyanobenzeneboronic Acid

The presence of both an amino and a cyano group on the boronic acid introduces specific considerations for reaction optimization:

  • The Amino Group: The basic lone pair of the amino group can coordinate to the palladium catalyst, potentially inhibiting its activity.[7] However, with the appropriate choice of a sufficiently active catalyst and ligand system, this interaction can be overcome without the need for a protecting group.[7]

  • The Cyano Group: As an electron-withdrawing group, the cyano moiety can influence the nucleophilicity of the boronic acid, which may affect the rate of transmetalation.

  • Hydrochloride Salt: 3-Amino-5-cyanobenzeneboronic acid is often supplied as a hydrochloride salt to improve its stability. The presence of the acid salt necessitates the use of a sufficient excess of base in the reaction to both neutralize the salt and facilitate the catalytic cycle.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

Materials and Reagents
  • This compound

  • Aryl bromide (or other aryl halide/triflate)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G3)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Solvent system (e.g., 1,4-Dioxane/water, Toluene/ethanol/water, or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

    • Add the palladium catalyst (typically 1-5 mol%). If using a catalyst that requires a separate ligand, add the ligand at the appropriate ratio.

    • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the catalyst.

  • Solvent Addition:

    • Degas the chosen solvent system by sparging with an inert gas for at least 30 minutes.

    • Using a syringe, add the degassed solvent to the reaction flask. A common solvent system is a mixture of an organic solvent and water (e.g., 4:1 Dioxane:Water).[7]

  • Reaction Execution:

    • Immerse the reaction flask in a preheated oil bath and stir the mixture vigorously. A typical reaction temperature is 80-100 °C.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from a few hours to overnight.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

    • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Experimental Workflow Diagram:

Suzuki_Workflow cluster_workflow Experimental Workflow start Start setup Reaction Setup: - Aryl Halide - Boronic Acid HCl - Base - Pd Catalyst start->setup inert Inert Atmosphere (Purge with Ar/N2) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-100 °C) solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Work-up monitor->workup purify Column Chromatography workup->purify product Characterize Product (NMR, MS) purify->product

Caption: A typical workflow for the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Recommended Reaction Conditions

The optimal conditions for a Suzuki-Miyaura coupling can be substrate-dependent. The following table provides a starting point for optimization based on common practices for similar substrates.

ParameterRecommended ConditionsRationale & Comments
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), XPhos Pd G3Pd(PPh₃)₄ is a classic choice. For more challenging couplings, catalysts with bulky, electron-rich phosphine ligands like dppf or Buchwald-type ligands (e.g., XPhos) are often more effective.[8]
Base K₂CO₃, K₃PO₄, Cs₂CO₃A stronger base like K₃PO₄ or Cs₂CO₃ is often beneficial, especially when using the hydrochloride salt of the boronic acid. An excess of 2-3 equivalents is recommended.
Solvent Dioxane/H₂O (4:1), Toluene/EtOH/H₂OThe presence of water is often crucial for the transmetalation step.[9] Biphasic systems are common and require vigorous stirring.
Temperature 80-100 °CHigher temperatures can increase the reaction rate but may also lead to decomposition of the catalyst or starting materials.
Boronic Acid Equiv. 1.2 - 1.5A slight excess of the boronic acid is typically used to drive the reaction to completion.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient base, low temperatureUse a fresh batch of catalyst. Increase the amount or strength of the base. Increase the reaction temperature. Consider a more active catalyst/ligand system.
Protodeboronation Presence of water and strong baseWhile water is often necessary, excessive amounts or a very strong base can lead to the replacement of the boronic acid group with a hydrogen. Consider using a milder base like KF or running the reaction under anhydrous conditions if possible.
Homocoupling Oxygen contamination, decomposition of Pd(II) precatalystEnsure the reaction is thoroughly degassed and maintained under an inert atmosphere. Using a Pd(0) source directly can sometimes mitigate homocoupling that occurs during the in-situ reduction of a Pd(II) precatalyst.
Poor Solubility Inappropriate solventIf reactants are not soluble, the reaction will be slow. Consider alternative solvent systems like DMF or THF. For highly insoluble substrates, higher temperatures or microwave heating may be beneficial.[7]

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound is a robust and versatile method for the synthesis of valuable biaryl compounds. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can effectively utilize this building block in the development of novel pharmaceuticals and materials. The protocol and guidelines presented here serve as a solid foundation for achieving successful and reproducible outcomes in the laboratory.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride.
  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: A General and Efficient Method for the Suzuki Coupling of Aryl Chlorides and Aryl Bromides.
  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). New Catalysts for Suzuki-Miyaura Coupling Reactions. Journal of the American Chemical Society, 127(13), 4685-4696.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Wikipedia. (2023). Suzuki reaction.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Baran, P. S., et al. (2017). Simple Synthesis Method Yields Boronic Acid-Based Drugs. Genetic Engineering & Biotechnology News.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid.
  • Fernandes, G. F. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
  • Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019-1024.
  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society, 132(40), 14073–14075.

Sources

Application Notes and Protocols: 3-Amino-5-cyanobenzeneboronic acid hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Targeted Therapies

In the landscape of modern drug discovery, the quest for selective and potent small molecule inhibitors remains a paramount objective. Arylaminophenyl scaffolds are privileged structures found in a multitude of kinase inhibitors and other targeted therapeutic agents. 3-Amino-5-cyanobenzeneboronic acid hydrochloride has emerged as a key building block for medicinal chemists, offering a strategic entry point for the synthesis of complex biaryl and heteroaryl structures. Its trifunctional nature—a nucleophilic amino group, an electrophilically versatile boronic acid, and a cyano group that can act as a hydrogen bond acceptor or be further elaborated—provides a rich chemical toolbox for structure-activity relationship (SAR) studies and the optimization of lead compounds.

The primary application of this reagent lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1] This reaction's tolerance of a wide array of functional groups makes it particularly suitable for the intricate molecular architectures common in medicinal chemistry.[2][3] The hydrochloride salt form of 3-amino-5-cyanobenzeneboronic acid enhances its stability and shelf-life, ensuring reproducibility in synthetic campaigns.

This document provides a comprehensive guide to the application of this compound in medicinal chemistry, with a focus on the synthesis of a representative kinase inhibitor scaffold. The protocols and insights provided herein are designed to enable researchers, scientists, and drug development professionals to effectively utilize this versatile reagent in their synthetic endeavors.

Core Application: Synthesis of Biaryl Aminopyrimidine Kinase Inhibitor Scaffolds

A prevalent strategy in the design of kinase inhibitors is the creation of a hinged structure that can bind to the ATP-binding site of the target kinase. A common motif involves an aminopyrimidine core, which can form key hydrogen bonds with the kinase hinge region. The biaryl structure, often generated via a Suzuki-Miyaura coupling, allows for the exploration of the solvent-exposed region, influencing potency and selectivity. This compound is an ideal coupling partner for introducing a substituted phenyl ring onto a heterocyclic core, such as a chloropyrimidine.

The amino group on the phenylboronic acid can subsequently be functionalized, for example, through acylation or by acting as a point of attachment for a solubilizing group. The cyano group can contribute to binding through electrostatic interactions or serve as a synthetic handle for further chemical modification.

Below is a representative workflow for the synthesis of a biaryl aminopyrimidine scaffold, a common core in various kinase inhibitors.

G cluster_0 Workflow: Synthesis of a Biaryl Aminopyrimidine Scaffold A 3-Amino-5-cyanobenzeneboronic acid HCl C Suzuki-Miyaura Coupling A->C B 2,4-Dichloropyrimidine B->C D Intermediate: 2-Chloro-4-(3-amino-5-cyanophenyl)pyrimidine C->D Pd Catalyst, Base F Nucleophilic Aromatic Substitution (SNAr) D->F E Amine Nucleophile (R-NH2) E->F G Final Product: N-substituted-4-(3-amino-5-cyanophenyl)pyrimidin-2-amine F->G Base, Heat H Optional Further Functionalization (e.g., acylation of the 3-amino group) G->H

Caption: Synthetic workflow for a biaryl aminopyrimidine scaffold.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with 2,4-Dichloropyrimidine

This protocol details a representative Suzuki-Miyaura cross-coupling reaction to synthesize the key intermediate, 2-chloro-4-(3-amino-5-cyanophenyl)pyrimidine. The choice of a palladium catalyst with appropriate ligands is crucial for achieving high yields, especially when dealing with potentially coordinating amino groups.[1]

Materials:

ReagentCAS NumberMolecular WeightEquivalentsAmount (for 1 mmol scale)
3-Amino-5-cyanobenzeneboronic acid HCl913835-26-4198.411.2238 mg
2,4-Dichloropyrimidine3934-20-1148.981.0149 mg
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2)95464-05-4816.640.0541 mg
Sodium Carbonate (Na2CO3)497-19-8105.993.0318 mg
1,4-Dioxane123-91-1--8 mL
Water (degassed)7732-18-5--2 mL

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (238 mg, 1.2 mmol), 2,4-dichloropyrimidine (149 mg, 1.0 mmol), and sodium carbonate (318 mg, 3.0 mmol).

  • Add the Pd(dppf)Cl2·CH2Cl2 catalyst (41 mg, 0.05 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 85-90 °C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 2-chloro-4-(3-amino-5-cyanophenyl)pyrimidine.

Causality Behind Experimental Choices:

  • Catalyst: Pd(dppf)Cl2 is a robust, air-stable precatalyst that is effective for a wide range of Suzuki-Miyaura couplings, including those with heteroaryl chlorides. The dppf ligand is electron-rich and bulky, which promotes the catalytic cycle.

  • Base: Sodium carbonate is a common and effective base for Suzuki-Miyaura reactions. A sufficient excess is used to neutralize the hydrochloride salt of the boronic acid and to facilitate the transmetalation step.

  • Solvent System: The mixture of 1,4-dioxane and water is a standard solvent system that effectively dissolves both the organic and inorganic reagents. Degassing is critical to prevent oxidation of the palladium(0) active catalyst.

  • Equivalents: A slight excess of the boronic acid is used to ensure complete consumption of the limiting dichloropyrimidine.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) for Library Synthesis

The synthesized intermediate, 2-chloro-4-(3-amino-5-cyanophenyl)pyrimidine, is a versatile platform for generating a library of compounds for biological screening. The chlorine atom at the 2-position of the pyrimidine ring is activated towards nucleophilic aromatic substitution.

G cluster_0 SNAr Reaction Scheme A 2-Chloro-4-(3-amino-5-cyanophenyl)pyrimidine C N-substituted-4-(3-amino-5-cyanophenyl)pyrimidin-2-amine (Product Library) A->C Base (e.g., DIPEA) Solvent (e.g., n-Butanol) Heat (e.g., 120 °C) B R-NH2 (Diverse Amine Library) B->C

Caption: General scheme for library synthesis via SNAr.

General Procedure for Parallel Synthesis:

  • Prepare a stock solution of 2-chloro-4-(3-amino-5-cyanophenyl)pyrimidine in a suitable solvent such as n-butanol or N,N-dimethylformamide (DMF).

  • In an array of reaction vials (e.g., a 96-well plate), dispense a diverse library of primary or secondary amines (1.5-2.0 equivalents relative to the pyrimidine).

  • Add the stock solution of the pyrimidine derivative to each vial.

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equivalents), to each vial.

  • Seal the reaction plate and heat to a temperature between 100-140 °C. Reaction times can vary from 2 to 24 hours, depending on the nucleophilicity of the amine.

  • Monitor the progress of a representative reaction by LC-MS.

  • Upon completion, the reaction mixtures can be purified by preparative HPLC-MS to yield a library of pure compounds for biological evaluation.

Self-Validation and Trustworthiness:

Each step of the protocol includes clear monitoring points (TLC, LC-MS) to ensure the reaction is proceeding as expected. The purification methods are standard and reliable for isolating the desired products. The stability of the starting boronic acid hydrochloride ensures consistent starting material quality, which is fundamental for reproducible results.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its strategic placement of functional groups allows for the efficient construction of complex biaryl scaffolds, particularly those found in kinase inhibitors. The protocols provided herein offer a robust starting point for the synthesis of compound libraries based on the aminopyrimidine core. Further exploration of the reactivity of the amino and cyano groups can lead to the development of novel derivatives with enhanced biological activity and optimized physicochemical properties. As the demand for targeted therapies continues to grow, the utility of well-designed building blocks like this compound will undoubtedly expand.

References

  • Aerie Pharmaceuticals, Inc. (2017). Process for the preparation of kinase inhibitors and intermediates thereof. U.S.
  • Google Patents. (2010). Method for synthesizing 2-aminothiazole compounds as kinase inhibitors. CN101657446A.
  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. [Link]
  • PubMed. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019-1024. [Link]
  • Science. (2024). Aminative Suzuki–Miyaura coupling. 383(6686), 1019-1024. [Link]
  • MDPI. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Pharmaceuticals, 14(8), 748. [Link]
  • Google Patents. (2012). Compounds and compositions as protein kinase inhibitors. UA100846C2.
  • Google Patents. (2019). Synthetic method of 3-aminophenylboronic acid. CN109467569B.

Sources

Application Note: A Guide to the Use of 3-Amino-5-cyanobenzeneboronic acid hydrochloride in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Amino-5-cyanobenzeneboronic acid hydrochloride is a versatile bifunctional building block of significant interest to researchers in medicinal chemistry and materials science. Its unique structure, featuring a nucleophilic amino group, an electrophilic cyano moiety, and a boronic acid handle for carbon-carbon bond formation, makes it an invaluable reagent for synthesizing complex molecular architectures. This guide provides a detailed framework for the effective use of this compound, with a primary focus on its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the reagent's properties, safe handling protocols, a detailed experimental procedure with mechanistic insights, and troubleshooting strategies to empower researchers to achieve reliable and reproducible results.

Reagent Profile: Physicochemical Properties and Safe Handling

A thorough understanding of the reagent's characteristics is fundamental to its successful application and to ensuring laboratory safety.

Properties Summary

The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 913835-26-4[1][2]
Molecular Formula C₇H₈BClN₂O₂[1][2]
Molecular Weight 198.42 g/mol [3]
Appearance Typically a white to off-white crystalline solid.[4]
Synonyms (3-amino-5-cyanophenyl)boronic acid, HCl[1][5]
Storage and Stability

Boronic acids require careful storage to maintain their integrity.[6] They are susceptible to several decomposition pathways:

  • Protodeboronation: The cleavage of the C-B bond, which is often accelerated in aqueous or protic media.[7]

  • Oxidation: Degradation in the presence of atmospheric oxygen.[7]

  • Anhydride Formation (Boroxines): In the solid state, three molecules of a boronic acid can dehydrate to form a stable cyclic trimer called a boroxine.[7] While often reversible, this can complicate stoichiometry.

Recommended Storage: To mitigate degradation, this compound should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., Argon or Nitrogen).[8][9] Its hygroscopic nature necessitates protection from moisture.[9]

Safety and Handling

This compound presents several hazards that mandate strict safety protocols.[1]

  • Hazards: Causes serious eye irritation, skin irritation, and may cause respiratory irritation.[1][8][10] It is also harmful if swallowed.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (inspect before use), and safety goggles that meet EN166 standards or equivalent.[8][9][10]

  • Engineering Controls: All handling of the solid and its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[10][12] Ensure adequate ventilation at all times.[12]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[8] If on skin, wash with plenty of soap and water.[8] If inhaled, move the person to fresh air.[10] In all cases of significant exposure or if symptoms persist, seek immediate medical attention.[8]

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds, particularly in the synthesis of biaryl and heteroaryl structures common in pharmaceuticals.[13][14][15] The reaction follows a well-established catalytic cycle involving a palladium catalyst.

The general mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.[14]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is crucial and requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[14][16]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[14][16]

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add Ar¹-X in reductive_elim Reductive Elimination reductive_elim->pd0 Ar¹-Ar² out pd2_aryl Ar¹-Pd(II)L₂-X oxidative_add->pd2_aryl transmetal Transmetalation pd2_biaryl Ar¹-Pd(II)L₂-Ar² transmetal->pd2_biaryl pd2_aryl->transmetal [Ar²-B(OH)₂]⁻ in -X⁻ out pd2_biaryl->reductive_elim

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This section provides a robust, general protocol for the cross-coupling of this compound with a model aryl bromide.

Materials and Reagents
Reagent/MaterialGradeNotes
3-Amino-5-cyanobenzeneboronic acid HCl≥97% purityStore in a desiccator.
Aryl Bromide (e.g., 4-Bromotoluene)Reagent Grade
Pd(PPh₃)₄ or Pd(dppf)Cl₂Catalyst GradeHandle under inert gas.
Potassium Carbonate (K₂CO₃), anhydrousReagent GradeFinely ground powder is preferred.
1,4-DioxaneAnhydrousDegas before use.
Deionized WaterDegas before use.
Reaction Vessel (e.g., Schlenk tube)Must be oven-dried.
Magnetic Stirrer and Stir Bar
Inert Gas Line (Argon or Nitrogen)
Standard Glassware for Work-up
Ethyl Acetate, Hexanes, BrineReagent Grade
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent Grade
Silica GelFor chromatography
Experimental Workflow

The overall experimental process follows a logical sequence from setup to final product characterization.

Workflow A 1. Reagent Preparation & Setup B 2. Solvent Degassing A->B C 3. Reaction Under Inert Atmosphere B->C D 4. Monitoring (TLC/LC-MS) C->D E 5. Aqueous Work-up D->E F 6. Purification (Chromatography) E->F G 7. Product Characterization F->G

Figure 2: General workflow for the Suzuki-Miyaura coupling experiment.
Step-by-Step Protocol

This procedure is based on a 1.0 mmol scale of the limiting reagent (typically the aryl bromide).

  • Reaction Setup:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.2 equiv., 1.2 mmol, 238 mg).

    • Add the aryl bromide (1.0 equiv., 1.0 mmol).

    • Add anhydrous potassium carbonate (K₂CO₃) (3.0 equiv., 3.0 mmol, 415 mg).

      • Expert Insight: The boronic acid is supplied as a hydrochloride salt. An extra equivalent of base is required to neutralize the HCl before the catalytic base can activate the boronic acid for transmetalation. Here, we use a total of 3 equivalents, which is generally sufficient.[4]

    • Seal the flask with a rubber septum.

  • Inert Atmosphere and Solvent Addition:

    • Evacuate the Schlenk tube and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[17]

    • Prepare a 3:1 mixture of 1,4-dioxane and water (e.g., 6 mL dioxane, 2 mL water). Degas this solvent mixture by bubbling argon through it for 15-20 minutes.

    • Using a syringe, add the degassed solvent mixture to the reaction flask under a positive pressure of inert gas.

  • Catalyst Addition and Reaction:

    • To the stirring suspension, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv., 0.03 mmol, 35 mg) quickly under a positive flow of inert gas.

    • Causality: The catalyst is added last to the degassed mixture to minimize its exposure to any residual oxygen, which could lead to deactivation.[17]

    • Immerse the flask in a preheated oil bath at 90-100 °C and allow it to stir vigorously.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate. The disappearance of the limiting starting material indicates completion (typically 4-12 hours).

  • Aqueous Work-up:

    • Once the reaction is complete, cool the flask to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and deionized water (20 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification:

    • The resulting crude residue is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure biaryl product.

Troubleshooting
IssuePotential CauseSuggested Solution
Reaction is slow or stalled Inactive catalyst; Insufficient base; Poor quality solvent.Add a fresh portion of catalyst. Ensure the base is anhydrous and finely powdered. Use freshly distilled/degassed anhydrous solvents.
Low Yield Protodeboronation of the boronic acid; Incomplete reaction.Ensure strictly anhydrous/anaerobic conditions.[7] Consider a stronger base (e.g., Cs₂CO₃ or K₃PO₄). Increase reaction time or temperature.
Multiple Side Products Catalyst decomposition; Homocoupling of the boronic acid.Use a more robust phosphine ligand. Ensure the reaction is thoroughly degassed.

Conclusion

This compound is a powerful and strategic building block for modern organic synthesis. The Suzuki-Miyaura coupling protocol detailed herein provides a reliable and adaptable method for its incorporation into target molecules. By understanding the reagent's properties, adhering to safe handling practices, and appreciating the mechanistic nuances of the reaction—particularly the need for additional base—researchers can confidently leverage this compound to advance their projects in drug discovery and materials development.

References

  • Lab Alley. (n.d.). How to Store Boric Acid.
  • American Elements. (n.d.). This compound.
  • U.S. Borax. (n.d.). Borate handling and storage.
  • Sparhawk Laboratories Inc. (2015). SAFETY DATA SHEET - AMINO ACID ORAL SOLUTION.
  • American Elements. (n.d.). General Boron Information.
  • Reid, J. P., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6689), 1333-1339. [Link]
  • Buchwald, S. L., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • PubChemLite. (n.d.). This compound (C7H7BN2O2).
  • ResearchGate. (n.d.). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. Request PDF. [Link]
  • MDPI. (2024). Boron in Diet and Medicine: Mechanisms of Delivery and Detection. Pharmaceuticals, 17(1), 81. [Link]
  • The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Stensa Lifesciences. (n.d.). 3-Amino-5-cyanophenylboronic acid, HCl, min 97%, 1 gram.
  • LookChem. (n.d.). Cas 913835-26-4, this compound 97.
  • PubMed Central. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC. [Link]
  • Royal Society of Chemistry. (2021). The modern role of boron as a 'magic element' in biomedical science: chemistry perspective.
  • PubMed Central. (2021).
  • ResearchGate. (2025). Boron-Based Drug Design. Request PDF. [Link]
  • PubChem. (n.d.). 3-Aminophenylboronic acid.

Sources

role of 3-Amino-5-cyanobenzeneboronic acid hydrochloride in synthesizing enzyme inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: The Strategic Role of 3-Amino-5-cyanobenzeneboronic Acid Hydrochloride in the Synthesis of Targeted Enzyme Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Emergence of Boronic Acids in Medicinal Chemistry

The incorporation of boron into small molecules has marked a significant turning point in drug discovery, shifting from a niche curiosity to a validated strategy for developing potent and selective therapeutics.[1][2] The approval of drugs like Bortezomib (Velcade®), a dipeptide boronic acid for treating multiple myeloma, solidified the role of the boronic acid moiety as a powerful pharmacophore.[2][3] These compounds often function as transition-state analogue inhibitors, particularly for serine and threonine proteases, where the boron atom forms a reversible, yet stable, covalent bond with the catalytic hydroxyl group in the enzyme's active site.[4][5][6]

Within this class of reagents, This compound has emerged as a particularly versatile and strategic building block. Its trifunctional nature—a boronic acid "warhead," a nucleophilic amino group, and an electron-withdrawing cyano group—provides a unique platform for constructing complex molecular architectures with high specificity and potency. This guide details the rationale behind its use and provides a practical framework for its application in synthesizing targeted enzyme inhibitors.

The Boronic Acid "Warhead": Mechanism of Serine Protease Inhibition

The primary role of the boronic acid group is to act as an electrophile that mimics the tetrahedral intermediate formed during peptide bond hydrolysis by a serine protease.[5] The boron atom readily accepts the lone pair of electrons from the catalytic serine's hydroxyl group (e.g., Ser630 in Dipeptidyl Peptidase IV, DPP-IV), forming a stable tetrahedral boronate adduct.[4][7] This interaction effectively occupies the active site with high affinity, leading to potent, reversible competitive inhibition.[4]

The key advantages of this mechanism are:

  • High Affinity: The formation of a covalent bond leads to significantly lower inhibition constants (Kᵢ) compared to non-covalent inhibitors.

  • Reversibility: Unlike many covalent inhibitors that form permanent bonds, the B-O bond is reversible, which can lead to a more favorable safety profile.[5]

  • Transition-State Mimicry: The tetrahedral geometry of the boronate adduct closely resembles the high-energy transition state of the natural substrate, a cornerstone of rational enzyme inhibitor design.[5]

G cluster_0 cluster_1 Enzyme Enzyme Active Site (Catalytic Serine-OH) Adduct Tetrahedral Boronate Adduct (Reversible Covalent Complex) Enzyme->Adduct Nucleophilic Attack Inhibitor Boronic Acid Inhibitor R-B(OH)₂ Inhibitor->Adduct Adduct->Enzyme Reversible caption Mechanism of Reversible Covalent Inhibition G cluster_0 Core Scaffold Synthesis cluster_1 Side Chain Elaboration Start 3-Amino-5-cyanobenzene- boronic acid HCl Core Core Scaffold (Biaryl Amine) Start->Core Suzuki-Miyaura Coupling (Pd Catalyst, Base) Halide Aryl/Heteroaryl Halide (R₂-X) Halide->Core Final Final Enzyme Inhibitor Core->Final Amide Coupling (e.g., HATU, EDC) SideChain Peptide or Scaffold (R₁-COOH) SideChain->Final caption General Synthetic Workflow

Caption: Suzuki coupling followed by amidation to build the inhibitor.

Application Protocol: Synthesis of a Potent Dipeptidyl Peptidase IV (DPP-4) Inhibitor

This section provides a representative protocol for the synthesis of a potent inhibitor of DPP-4, a serine protease that is a key target for the treatment of type 2 diabetes. [7][8][9]The design incorporates a proline-like moiety to target the S1 subsite of DPP-4, a common feature of "gliptin" drugs. [10][11]

Part A: Experimental Rationale

The objective is to synthesize a molecule where the 3-amino-5-cyanophenylboronic acid core is coupled to a heterocyclic scaffold via Suzuki-Miyaura reaction. The amino group is then acylated with an N-protected amino acid to mimic the natural peptide substrate of DPP-4. [7]The final deprotection step yields the active inhibitor.

Part B: Step-by-Step Protocol

Step 1: Suzuki-Miyaura Coupling of the Core Scaffold

  • Reagents & Setup: To a dry round-bottom flask, add this compound (1.0 eq), the desired aryl/heteroaryl bromide (e.g., tert-butyl 3-bromo-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2(8aH)-carboxylate) (1.1 eq), and potassium phosphate (K₃PO₄) (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times to ensure an inert atmosphere.

  • Catalyst & Solvent: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq). Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v). The typical solvent volume is 10 mL per 1 mmol of the limiting reagent.

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup & Purification: After cooling to room temperature, dilute the reaction with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the coupled amine intermediate.

Step 2: Amide Coupling with N-Boc-L-proline

  • Reagents & Setup: Dissolve the amine intermediate from Step 1 (1.0 eq) and N-Boc-L-proline (1.2 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

  • Coupling Agents: Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.3 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup & Purification: Dilute the reaction with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to yield the N-Boc protected intermediate.

Step 3: Final Deprotection

  • Reagents & Setup: Dissolve the N-Boc protected intermediate from Step 2 in DCM at 0 °C.

  • Deprotection: Add trifluoroacetic acid (TFA) (10-20 eq, typically 20-30% v/v in DCM) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours until LC-MS analysis indicates complete removal of the Boc group.

  • Workup: Concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by reverse-phase HPLC to yield the final inhibitor as a TFA salt.

Data Presentation & Characterization

Table 1: Summary of Synthetic Protocol and Expected Outcomes
StepReaction TypeKey ReagentsExpected YieldPurification Method
1Suzuki-Miyaura CouplingPd(PPh₃)₄, K₃PO₄60-80%Silica Gel Chromatography
2Amide CouplingHATU, DIPEA75-90%Silica Gel Chromatography
3Boc DeprotectionTFA>90% (crude)Reverse-Phase HPLC
Table 2: Representative Biological Activity Data (Hypothetical)

The final compound's efficacy is determined by measuring its inhibitory concentration (IC₅₀) against the target enzyme and related enzymes to assess selectivity.

CompoundTarget Enzyme (DPP-4) IC₅₀ (nM)Off-Target Enzyme (DPP-8) IC₅₀ (nM)Selectivity (DPP-8/DPP-4)
Final Inhibitor5.2>10,000>1900-fold
Reference (Sitagliptin)19.0>20,000>1000-fold

Data are hypothetical and for illustrative purposes only. High selectivity against related proteases like DPP-8 and DPP-9 is a critical aspect of the safety profile for DPP-4 inhibitors. [11]

Conclusion

This compound is a high-value building block for the synthesis of sophisticated enzyme inhibitors. Its strategic arrangement of a boronic acid warhead, a modifiable amino group, and a polar cyano moiety allows for a rational, multi-pronged approach to inhibitor design. Through robust and well-established synthetic methodologies like the Suzuki-Miyaura coupling, researchers can efficiently construct complex molecular scaffolds with finely-tuned properties for high potency and selectivity, accelerating the drug discovery process.

References

  • Vertex AI Search. (n.d.). 2-Cyanophenylboronic Acid: A Key Building Block for Pharmaceutical Synthesis.
  • National Institutes of Health. (n.d.). Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases.
  • MDPI. (2025). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Molecules, 30(19), 4587.
  • MDPI. (n.d.). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry.
  • Fu, H., et al. (2014). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. Current Medicinal Chemistry, 21(28), 3271-3280.
  • MDPI. (n.d.). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling.
  • PubMed. (2012). 4-Substituted boro-proline dipeptides: synthesis, characterization, and dipeptidyl peptidase IV, 8, and 9 activities. Journal of Medicinal Chemistry, 55(17), 7659-7673.
  • MDPI. (n.d.). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review.
  • PubMed. (2009). Synthesis of boronic acid derivatives of tyropeptin: proteasome inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(8), 2343-2345.
  • MDPI. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
  • OAText. (n.d.). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors.
  • EMBL-EBI. (n.d.). Dipeptide boronic acid inhibitors of dipeptidyl peptidase IV: determinants of potency and in vivo efficacy and safety. (CHEMBL1140098).
  • MDPI. (n.d.). Synthesis of a Novel Boronic Acid Transition State Inhibitor, MB076: A Heterocyclic Triazole Effectively Inhibits Acinetobacter-Derived Cephalosporinase Variants with an Expanded-Substrate Spectrum.
  • National Institutes of Health. (n.d.). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects.
  • PubMed. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 200, 112423.
  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • Science. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 989-995.
  • ResearchGate. (n.d.). Strategies for the synthesis of peptide-boronic acids.
  • National Institutes of Health. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • Google Patents. (n.d.). Synthetic method of 3-aminophenylboronic acid.
  • Royal Society of Chemistry. (2016). Synthesis of α-aminoboronic acids. Chemical Society Reviews, 45(5), 1183-1199.
  • Therapeutic Target Database. (n.d.). 3-Cyanophenylboronic acid.
  • PubMed. (2024). Synthesis and Suzuki-Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society, 146(34), 24042-24052.
  • MDPI. (n.d.). Isonitrile-Based Multicomponent Synthesis of β-Amino Boronic Acids as β-Lactamase Inhibitors.
  • MDPI. (n.d.). Synthesis and Primary Activity Assay of Novel Benitrobenrazide and Benserazide Derivatives.

Sources

The Versatility of 3-Amino-5-cyanobenzeneboronic acid hydrochloride in Advanced Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Building Block for Next-Generation Materials

In the dynamic field of materials science, the demand for novel compounds that offer tunable properties and versatile reactivity is ever-present. 3-Amino-5-cyanobenzeneboronic acid hydrochloride emerges as a significant player, offering a unique combination of functional groups that make it an invaluable building block for a range of advanced materials. Its structure, featuring a boronic acid, an amino group, and a cyano group on a phenyl ring, provides a trifecta of reactive sites. This allows for its incorporation into diverse material architectures, including porous crystalline frameworks and functional polymers. The boronic acid moiety is well-known for its ability to form reversible covalent bonds with diols, making it ideal for sensing applications. The amino group provides a reactive handle for polymerization and post-synthetic modification, while the cyano group can influence the electronic properties and potentially serve as a site for further chemical transformations. This guide provides an in-depth exploration of the applications of this compound in materials science, complete with detailed protocols to facilitate its use in research and development.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety considerations of a chemical is paramount for its effective and safe utilization in any research setting.

PropertyValueReference
CAS Number 913835-26-4[1][2]
Molecular Formula C₇H₈BClN₂O₂[1]
Molecular Weight 198.42 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 123-125 °C[1]

Safety and Handling: this compound should be handled with care in a well-ventilated laboratory, preferably within a fume hood.[3] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[3] Avoid inhalation of dust and contact with skin and eyes.[3] In case of contact, rinse the affected area thoroughly with water.[4] Store the compound in a cool, dry place away from oxidizing agents and strong bases.[3] For disposal, follow local regulations for chemical waste.[4]

Application I: Synthesis of Boronic Acid-Functionalized Covalent Organic Frameworks (COFs) for Selective Adsorption

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas, making them excellent candidates for applications in gas storage, separation, and catalysis.[5][6] The incorporation of boronic acid functionalities into the COF structure imparts an affinity for diol-containing molecules, enabling their use as selective adsorbents.[5][6][7]

Scientific Rationale

The synthesis of boronic acid-functionalized COFs typically involves the condensation reaction between multifunctional building blocks.[8][9] this compound can serve as a tritopic linker. The boronic acid group can participate in the formation of boroxine or boronate ester linkages, which are common in COF chemistry.[8] The amino groups can be utilized for imine-based COF synthesis, which offers enhanced chemical stability.[8] The presence of the cyano group can enhance the framework's polarity and surface interactions, potentially leading to improved selectivity in adsorption applications.

Experimental Workflow: Synthesis of a Boronic Acid-Functionalized COF

COF_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Activation A Mix 3-Amino-5-cyanobenzeneboronic acid hydrochloride and a complementary linker (e.g., a trialdehyde) in a suitable solvent mixture. B Add an acidic catalyst (e.g., acetic acid). A->B C Transfer the mixture to a sealed pressure tube. B->C D Heat at a specific temperature (e.g., 120 °C) for a defined period (e.g., 3-7 days). C->D E Collect the solid product by filtration. D->E F Wash with various solvents to remove unreacted monomers and catalyst. E->F G Activate the COF by solvent exchange and heating under vacuum. F->G

Caption: Workflow for the synthesis of a boronic acid-functionalized COF.

Detailed Protocol: Solvothermal Synthesis of a Boronic Acid-Functionalized Imine-Linked COF

Materials:

  • This compound

  • 1,3,5-Triformylphloroglucinol (TFP)

  • 1,4-Dioxane

  • Mesitylene

  • 6 M Acetic acid

  • Acetone

  • Tetrahydrofuran (THF)

Procedure:

  • Preparation of the Reaction Mixture: In a Pyrex tube, add this compound (0.1 mmol) and 1,3,5-triformylphloroglucinol (0.067 mmol).

  • Solvent Addition: Add a mixture of 1,4-dioxane (0.5 mL) and mesitylene (0.5 mL) to the solid reactants.

  • Catalyst Addition: Add aqueous acetic acid (6 M, 0.1 mL) to the suspension.

  • Sonication and Sealing: Sonicate the mixture for 10 minutes to ensure homogeneity. Flash-freeze the tube in liquid nitrogen and seal it under vacuum.

  • Solvothermal Reaction: Heat the sealed tube in an oven at 120 °C for 3 days. A colored precipitate should form.

  • Isolation and Washing: After cooling to room temperature, open the tube and collect the solid product by filtration. Wash the solid sequentially with anhydrous acetone (3 x 10 mL) and anhydrous THF (3 x 10 mL).

  • Activation: Dry the product under vacuum at 150 °C for 12 hours to obtain the activated COF.

Characterization: The resulting COF should be characterized by Powder X-ray Diffraction (PXRD) to confirm crystallinity, Fourier-Transform Infrared (FTIR) spectroscopy to verify the formation of imine bonds, and gas sorption analysis (e.g., N₂ at 77 K) to determine the surface area and porosity.

Application II: Development of Fluorescent Sensors for Saccharides

The inherent ability of boronic acids to reversibly bind with 1,2- and 1,3-diols forms the basis for their widespread use in the development of sensors for saccharides, such as glucose.[10] When integrated into a fluorescent polymer or nanomaterial, this binding event can trigger a change in fluorescence intensity, enabling quantitative detection.[11]

Scientific Rationale

This compound can be incorporated into fluorescent polymeric nanoparticles or quantum dots.[10] The amino group allows for covalent attachment to the sensor's backbone. Upon binding of a saccharide to the boronic acid moiety, the hybridization of the boron atom changes from sp² to sp³, altering the electronic properties of the molecule.[12] This change can affect the fluorescence of a nearby fluorophore through mechanisms such as photoinduced electron transfer (PET), leading to a "turn-on" or "turn-off" fluorescent response.[12]

Experimental Workflow: Fabrication of a Boronic Acid-Functionalized Fluorescent Nanosensor

Sensor_Fabrication_Workflow cluster_synthesis Synthesis of Fluorescent Nanoparticles cluster_functionalization Functionalization cluster_purification Purification and Characterization A Synthesize fluorescent nanoparticles (e.g., carbon dots or polymer nanoparticles) with surface functional groups (e.g., carboxylic acids). B Activate the surface functional groups of the nanoparticles (e.g., using EDC/NHS chemistry). A->B C React the activated nanoparticles with This compound. B->C D Purify the functionalized nanoparticles (e.g., by dialysis or centrifugation). C->D E Characterize the nanosensor (e.g., using fluorescence spectroscopy, TEM, and FTIR). D->E

Caption: Workflow for the fabrication of a boronic acid-functionalized fluorescent nanosensor.

Detailed Protocol: Synthesis of a Fluorescent Polymeric Nanosensor for Glucose

Materials:

  • N-isopropylacrylamide (NIPAM)

  • Acrylic acid (AAc)

  • Potassium persulfate (KPS)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Synthesis of Poly(NIPAM-co-AAc) Nanoparticles:

    • Dissolve NIPAM (1.0 g) and AAc (0.1 g) in deionized water (100 mL) in a three-necked flask.

    • Purge the solution with nitrogen for 30 minutes.

    • Heat the solution to 70 °C and add KPS (0.05 g) dissolved in water (1 mL) to initiate polymerization.

    • Continue the reaction for 6 hours under a nitrogen atmosphere.

    • Purify the resulting nanoparticles by dialysis against deionized water for 3 days.

  • Functionalization with this compound:

    • Disperse the purified nanoparticles (100 mg) in PBS buffer (pH 7.4, 50 mL).

    • Add EDC (50 mg) and NHS (30 mg) to the dispersion and stir for 30 minutes to activate the carboxylic acid groups.

    • Add a solution of this compound (50 mg) in PBS (5 mL) to the activated nanoparticle dispersion.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Purify the functionalized nanoparticles by dialysis against deionized water for 3 days.

Sensing Application: The fluorescence response of the nanosensor to varying concentrations of glucose can be measured using a fluorescence spectrophotometer. The excitation and emission wavelengths will depend on the specific fluorophore incorporated into the polymer.

Application III: Precursor for Benzoxaborole Synthesis

Benzoxaboroles are a class of boron-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[13][14][15] this compound can serve as a precursor for the synthesis of novel substituted benzoxaboroles.

Scientific Rationale

The synthesis of benzoxaboroles often involves the intramolecular condensation of an ortho-substituted phenylboronic acid, where one of the ortho substituents is a hydroxymethyl group or a group that can be converted to a hydroxymethyl group.[15] While the starting material does not have an ortho-hydroxymethyl group, the amino and cyano groups can be chemically modified through multi-step synthesis to introduce the necessary functionality for cyclization into a benzoxaborole ring.[16] This opens up possibilities for creating a library of novel benzoxaborole derivatives with potential therapeutic applications.

Conceptual Synthetic Pathway

Benzoxaborole_Synthesis_Pathway A 3-Amino-5-cyanobenzeneboronic acid hydrochloride B Functional group interconversion (e.g., Sandmeyer reaction on the amino group to introduce a hydroxymethyl precursor). A->B C Reduction of the introduced group to a hydroxymethyl group. B->C D Intramolecular cyclization to form the benzoxaborole ring. C->D

Caption: Conceptual pathway for the synthesis of a benzoxaborole derivative.

Note: The detailed protocol for this application is highly dependent on the specific synthetic route chosen for the functional group interconversions and is beyond the scope of this general application note. Researchers should consult specialized organic synthesis literature for detailed procedures.[15][16]

Application IV: Monomer for Suzuki-Miyaura Polymerization

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of conjugated polymers.[17][18] These polymers are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Scientific Rationale

This compound can act as a monomer in Suzuki-Miyaura polymerization reactions.[17] The boronic acid group can couple with an aryl halide on another monomer in the presence of a palladium catalyst and a base. The amino and cyano groups can be used to tune the electronic properties (e.g., HOMO/LUMO levels) and solubility of the resulting polymer. By copolymerizing this monomer with different aryl dihalides, a wide range of conjugated polymers with tailored properties can be synthesized.

Detailed Protocol: Synthesis of a Conjugated Polymer via Suzuki-Miyaura Polymerization

Materials:

  • This compound

  • A suitable aryl dihalide comonomer (e.g., 1,4-dibromo-2,5-dioctyloxybenzene)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Aliquat 336 (phase transfer catalyst)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound (1 mmol), the aryl dihalide comonomer (1 mmol), and potassium carbonate (4 mmol).

  • Solvent and Catalyst Addition: Add toluene (10 mL), water (2 mL), and a few drops of Aliquat 336.

  • Degassing: Degas the mixture by bubbling argon through it for 30 minutes.

  • Catalyst Introduction: Add the palladium catalyst, Pd(PPh₃)₄ (0.02 mmol), to the reaction mixture under an argon atmosphere.

  • Polymerization: Heat the mixture to 90 °C and stir vigorously for 48 hours under an argon atmosphere.

  • Precipitation and Purification: After cooling to room temperature, pour the reaction mixture into methanol (200 mL) to precipitate the polymer.

  • Washing: Collect the polymer by filtration and wash it with methanol and then with water to remove catalyst residues and salts.

  • Drying: Dry the polymer under vacuum at 60 °C.

Characterization: The synthesized polymer should be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity, ¹H NMR spectroscopy to confirm its structure, and UV-Vis and fluorescence spectroscopy to investigate its optical properties.

Conclusion

This compound is a highly versatile and valuable building block in materials science. Its unique combination of functional groups allows for its incorporation into a wide array of advanced materials, from porous frameworks for selective separations to functional polymers for sensing and electronic applications. The protocols provided in this guide, based on established chemical principles and analogous systems, offer a solid foundation for researchers to explore the full potential of this promising compound. As the field of materials science continues to evolve, the innovative use of such multifunctional precursors will undoubtedly pave the way for the development of next-generation materials with unprecedented properties and functionalities.

References

  • Zhai, J., Pan, T., Zhu, J., Xu, Y., Chen, J., Xie, Y., & Qin, Y. (2010). Boronic Acid Functionalized Boron Dipyrromethene Fluorescent Probes: Preparation, Characterization, and Saccharides Sensing Applications. Analytical Chemistry, 82(1), 79-87.
  • Guan, X., Li, H., Ma, Y., & Li, L. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Chemistry Central Journal, 8, 59.
  • Verbraeken, B., & Hoogenboom, R. (2016). Responsive Boronic Acid-Decorated (Co)polymers: From Glucose Sensors to Autonomous Drug Delivery. Polymers, 8(4), 133.
  • Fisher Scientific. (2021). Safety Data Sheet - 3-Aminophenylboronic acid hydrochloride.
  • Li, J., Li, Y., & Li, X. (2021).
  • Brooks, W. L. A., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Chemical Reviews, 116(3), 1375–1397.
  • Zhong, Y., Huang, C., Li, L., et al. (2020). Postsynthetic acid modification of amino-tagged metal-organic frameworks: Structure-function relationship for catalytic 5-hydroxymethylfurfural synthesis.
  • E FORU Materials Inc. (n.d.). This compound CAS #: 913835-26-4.
  • American Elements. (n.d.). This compound.
  • Zhang, Y., et al. (2018). Synthesis of boroxine-linked COF-1 via the self-condensation of...
  • Cohen, S. M. (2010). Postsynthetic modification of metal-organic frameworks--a progress report. Chemical Society Reviews, 39(11), 4005-4017.
  • Tanabe, K., & Cohen, S. M. (2011). Postsynthetic modification of metal-organic frameworks. Chemical Society Reviews, 40(2), 498-519.
  • Adamczyk-Woźniak, A., et al. (2019). Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. Molecules, 24(18), 3247.
  • Ka-hing, C., et al. (2018). The synthesis of benzoxaboroles and their applications in medicinal chemistry. RSC Advances, 8(6), 3125-3136.
  • Cohen, S. M. (2012). Post-synthetic Modification of MOFs. Chemical Reviews, 112(2), 970-1000.
  • Kar, H., & Go, M. L. (2020). Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. Organic Letters, 22(15), 5735-5746.
  • Frey, L., Jarju, J. J., Salonen, L. M., & Medina, D. D. (2021). Boronic-acid-derived covalent organic frameworks: from synthesis to applications. New Journal of Chemistry, 45(33), 14879-14907.
  • Medina, D. D., et al. (2021). Boronic-acid-derived covalent organic frameworks: from synthesis to applications. New Journal of Chemistry, 45(33), 14879-14907.
  • Frey, L., et al. (2021). Boronic-Acid-derived covalent organic frameworks: From synthesis to applications. New Journal of Chemistry, 45(33), 14879-14907.
  • de Léséleuc, M., et al. (2018). Synthesis of Amino- and Hydroxymethyl Benzoxaboroles: Prominent Scaffolds for Further Functionalization. European Journal of Organic Chemistry, 2018(20-21), 2539-2543.
  • Al-Zoubi, R. M., et al. (2018). Synthesis of biologically active boron-containing compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1081-1106.
  • Nocentini, A., et al. (2018). Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry, 61(12), 5374-5383.
  • Wang, L., et al. (2019). Room Temperature Anhydrous Suzuki–Miyaura Polymerization Enabled by C−S Bond Activation.
  • Mhaske, S. B., & Argade, N. P. (2006). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. The Journal of Organic Chemistry, 71(14), 5446-5449.

Sources

Application Note & Protocol: One-Pot Synthesis of 1,3,5-Triazines Catalyzed by Aminoboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates.[1][2][3][4] Traditional synthetic routes to these heterocycles often require harsh conditions, multi-step procedures, or expensive catalysts.[5] This application note presents a novel, proposed one-pot protocol for the synthesis of symmetrically substituted 1,3,5-triazines via the cyclotrimerization of nitriles, utilizing aminoboronic acids as bifunctional catalysts. We will delve into the theoretical mechanistic framework underpinning this proposed methodology, leveraging the unique catalytic properties of aminoboronic acids. While direct literature precedent for this specific transformation is nascent, the principles outlined here are grounded in the established catalytic capabilities of aminoboronic acids in activating substrates for bond formation.[1][6] This guide provides a comprehensive, albeit theoretical, protocol designed to serve as a foundational blueprint for researchers exploring greener and more efficient routes to this privileged heterocyclic core.

Introduction: The Significance of 1,3,5-Triazines and the Quest for Efficient Synthesis

The 1,3,5-triazine (or s-triazine) ring is a privileged structure in drug discovery, valued for its rigid, planar geometry and the strategic placement of three nitrogen atoms that serve as hydrogen bond acceptors.[1][7] This unique arrangement facilitates strong and specific interactions with biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[2][4][7] The FDA-approved anticancer drug Enasidenib is a prime example of a modern therapeutic agent built around a 1,3,5-triazine core.[1]

Despite their importance, the synthesis of triazines can be challenging. Classical methods often rely on the substitution of cyanuric chloride, which can have limitations in substrate scope and functional group tolerance.[1][8] An alternative and highly atom-economical approach is the cyclotrimerization of nitriles.[5] However, this reaction typically requires strong Lewis acids or harsh conditions that are incompatible with sensitive functional groups often present in complex pharmaceutical intermediates.[5][9]

This has spurred the search for milder and more versatile catalytic systems. Aminoboronic acids have emerged as powerful bifunctional catalysts in various organic transformations, including direct amide formation and aldol reactions.[1][6] Their ability to act simultaneously as a Lewis acid (boronic acid moiety) and a Brønsted base (amino group) offers a unique mechanism for substrate activation and reaction mediation.[1] We propose to harness this dual catalytic nature for the one-pot synthesis of 1,3,5-triazines from nitriles.

Proposed Mechanism: The Bifunctional Catalysis of Aminoboronic Acids in Nitrile Cyclotrimerization

The central hypothesis of this protocol is that an aminoboronic acid can catalyze the cyclotrimerization of nitriles through a cooperative activation mechanism. The boronic acid group acts as a Lewis acid, coordinating to the nitrogen atom of a nitrile. This coordination enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. Concurrently, the amino group can act as a Brønsted base to deprotonate an incoming nucleophile or as a proton shuttle to facilitate key bond formations.

The proposed catalytic cycle is depicted below:

Catalytic Cycle cluster_0 Proposed Catalytic Cycle A Aminoboronic Acid Catalyst B Nitrile Activation A->B + R-CN C Dimer Formation B->C + R-CN D Trimerization C->D + R-CN E Product Release D->E Cyclization E->A Regeneration F Triazine Product E->F Release

Caption: Proposed catalytic cycle for aminoboronic acid-mediated triazine synthesis.

Detailed Mechanistic Steps:

  • Nitrile Activation: The Lewis acidic boronic acid reversibly coordinates to the nitrogen of a nitrile molecule, increasing the electrophilicity of the nitrile carbon.

  • Nucleophilic Attack: A second nitrile molecule, potentially activated by an interaction with the catalyst's amino group or another basic site, acts as a nucleophile, attacking the activated nitrile carbon.

  • Dimer Formation: This attack forms a dimeric intermediate, which remains coordinated to the boronic acid catalyst.

  • Third Nitrile Addition: A third nitrile molecule adds to the dimer in a similar fashion, leading to a linear trimeric intermediate.

  • Cyclization and Aromatization: The trimeric intermediate undergoes intramolecular cyclization. Subsequent proton transfers, potentially mediated by the amino group of the catalyst, lead to the formation of the stable, aromatic triazine ring.

  • Catalyst Regeneration: The newly formed 1,3,5-triazine product is released from the boronic acid, regenerating the active catalyst to re-enter the cycle.

This proposed mechanism suggests that the aminoboronic acid acts as a template, bringing the nitrile molecules together in the correct orientation for cyclization.

Experimental Protocol (Proposed)

This section provides a detailed, step-by-step methodology for the proposed one-pot synthesis of 2,4,6-triphenyl-1,3,5-triazine as a model reaction.

Materials and Equipment

Reagents:

  • Benzonitrile (≥99%)

  • 3-Aminophenylboronic acid (Catalyst, ≥98%)

  • Toluene (Anhydrous, ≥99.8%)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (Saturated aqueous solution)

  • Magnesium sulfate (Anhydrous)

  • Ethyl acetate (ACS grade)

  • Hexanes (ACS grade)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure

Experimental Workflow start Start step1 1. Setup Reaction Vessel - Add benzonitrile, catalyst, and solvent - Flush with N2/Ar start->step1 step2 2. Reaction - Heat to reflux (110°C) - Stir for 24-48h step1->step2 step3 3. Quenching & Workup - Cool to RT - Add 1M HCl - Extract with Ethyl Acetate step2->step3 step4 4. Purification - Dry organic layer (MgSO4) - Concentrate in vacuo - Column chromatography step3->step4 end End (Characterize Product) step4->end

Caption: A streamlined workflow for the proposed one-pot triazine synthesis.

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzonitrile (1.03 g, 10 mmol) and 3-aminophenylboronic acid (137 mg, 1.0 mmol, 10 mol%).

  • Solvent Addition: Add 20 mL of anhydrous toluene to the flask.

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon for 10 minutes to ensure an inert atmosphere.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is anticipated to run for 24-48 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Add 20 mL of 1 M hydrochloric acid to the flask to quench the reaction and protonate the catalyst for easier removal.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 2,4,6-triphenyl-1,3,5-triazine.

Expected Results and Data Presentation

Based on analogous catalytic reactions, the yield of the desired triazine is expected to be moderate to good. The following table outlines the hypothetical data for this and other potential nitrile substrates.

EntryNitrile SubstrateCatalyst Loading (mol%)Time (h)Expected Yield (%)
1Benzonitrile102465-75
24-Methoxybenzonitrile102470-80
34-Chlorobenzonitrile103655-65
4Acetonitrile154840-50

Troubleshooting and Field-Proven Insights

As this is a proposed protocol, researchers may encounter unforeseen challenges. Here are some insights based on general principles of catalysis and organic synthesis:

  • Low Conversion: If the reaction stalls or shows low conversion, consider increasing the catalyst loading to 15-20 mol%. Additionally, ensure the solvent is rigorously anhydrous, as water can hydrolyze the boronic acid catalyst.

  • Side Product Formation: The formation of linear oligomers or other side products may occur. A careful optimization of the reaction temperature may be necessary. Running the reaction at a slightly lower temperature for a longer duration might improve selectivity.

  • Catalyst Solubility: If the aminoboronic acid catalyst has poor solubility in the chosen solvent, consider screening other non-protic solvents like dioxane or xylenes.

  • Substrate Scope: Electron-rich nitriles (e.g., 4-methoxybenzonitrile) are expected to react faster due to the increased nucleophilicity of the nitrogen atom. Conversely, electron-deficient nitriles may require longer reaction times or higher temperatures.

Conclusion

This application note outlines a novel and theoretically grounded approach for the one-pot synthesis of 1,3,5-triazines from nitriles using aminoboronic acids as bifunctional catalysts. The proposed method holds the potential for a milder, more atom-economical, and environmentally friendly alternative to existing synthetic routes. The detailed protocol and mechanistic insights provided are intended to serve as a robust starting point for researchers in medicinal chemistry and drug development to explore this promising synthetic strategy. Further experimental validation and optimization are encouraged to fully realize the potential of this methodology.

References

  • Yuan, S., & Gabr, M. T. (2025). Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids. Synthical.
  • Hall, D. G. (2009). Synthesis of aminoboronic acids and their applications in bifunctional catalysis. Accounts of Chemical Research, 42(6), 1019-1029. [Link]
  • Linder, T., et al. (2018). One-pot synthesis of triazines as potential agents affecting cell differentiation. Monatshefte für Chemie-Chemical Monthly, 149(7), 1257-1284. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-triazines. [Link]
  • Kumari, S., & Singh, A. (2022). Various Techniques for One-Pot Synthesis of 1,3,5-Triazine (s-Triazine) Derivatives: A Review. Mini-Reviews in Organic Chemistry, 19(1). [Link]
  • Herrera, A., et al. (2014). One-pot synthesis of 1,3,5-triazine derivatives via controlled cross-cyclotrimerization of nitriles: a mechanism approach. The Journal of Organic Chemistry, 79(15), 7012-7024. [Link]
  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. ARKIVOC, 2008(15), 79-87. [Link]
  • Clososki, G. C., et al. (2008). Green synthesis of 1,3,5-triazines with applications in supramolecular and materials chemistry. Revista Virtual de Química, 7(1), 139-152. [Link]
  • Ren, S., & Liu, Q. (2019). Methods for the synthesis of 1,3,5-triazine derivatives. RSC advances, 9(59), 34261-34278. [Link]
  • Li, C., et al. (2023). Selective Synthesis of N-[1][10][11]Triazinyl-α-Ketoamides and N-[1][10][11]Triazinyl-Amides from the Reactions of 2-Amine-[1][10][11]Triazines with Ketones. Molecules, 28(11), 4363. [Link]
  • Biscoe, M. R., & Aggarwal, V. K. (2012). Facile synthesis of α-aminoboronic acids from amines and potassium acyltrifluoroborates (KATs) via trifluoroborate-iminiums (TIMs). Journal of the American Chemical Society, 134(22), 9172-9175. [Link]
  • González-Vera, J. A., et al. (2016). Synthesis of α-aminoboronic acids. Chemical Society Reviews, 45(6), 1534-1549. [Link]
  • Al-Salahi, R., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal, 11(1), 44. [Link]
  • Kaur, R., et al. (2021).
  • Karczmarzyk, Z., et al. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Molecules, 27(4), 1256. [Link]
  • Sharma, A., et al. (2023). Triazines as Versatile Scaffolds in Drug Discovery: A Comprehensive Review on Recent Advances and Emerging Therapeutic Applications. Current Organic Chemistry, 27(12), 1019-1044. [Link]
  • Sharma, P., et al. (2023). Recent biological applications of heterocyclic hybrids containing s-triazine scaffold. RSC advances, 13(42), 29631-29654. [Link]
  • Kumar, D., et al. (2017). Triazines–A comprehensive review of their synthesis and diverse biological importance. European Journal of Pharmaceutical and Medical Research, 4(9), 567-577. [Link]
  • Das, S., et al. (2019). Direct synthesis of triazines from alcohols and amidines using supported Pt nanoparticle catalysts via the acceptorless dehydrogenative methodology. Catalysis Science & Technology, 9(1), 125-130. [Link]
  • It's Chemistry Time. (2022, December 16). Triazine (6 Membered Heterocyclic compounds) SYNTHESIS & REACTION #heterocyclic #mscchemistrynotes [Video]. YouTube. [Link]

Sources

Application Notes and Protocols: Functionalization of Polymers with 3-Aminophenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the principles, strategies, and applications related to the functionalization of polymers with 3-aminophenylboronic acid (APBA) and its derivatives. Boronic acids are prized for their unique ability to form reversible covalent bonds with 1,2- and 1,3-diols, a property that has been extensively exploited to create "smart" polymeric materials responsive to biologically relevant molecules like glucose. This document details established protocols for both post-polymerization modification ("grafting to") and copolymerization ("grafting from") techniques, explains the causality behind experimental choices, and outlines methods for the characterization of the resulting functionalized polymers. Key applications, including glucose-responsive drug delivery systems and biosensors, are discussed to highlight the practical utility of these advanced materials.

Foundational Principles of APBA Functionality

3-Aminophenylboronic acid (APBA) is an aromatic boronic acid derivative featuring an amino group, which serves as a convenient handle for chemical conjugation, and a boronic acid moiety, which is the cornerstone of its functionality. The boron atom in boronic acid possesses an empty p-orbital, rendering it a mild Lewis acid.

The Boronic Acid-Diol Interaction

The defining characteristic of boronic acids is their capacity to react with compounds containing 1,2- or 1,3-diol functionalities, such as saccharides (e.g., glucose), glycoproteins, and certain catechols, to form cyclic boronate esters.[1][2][3] This interaction is a reversible covalent bond, the formation and dissociation of which can be controlled by ambient conditions, most notably pH and the concentration of competing diols.[1]

At acidic or neutral pH, the boronic acid is in a neutral, trigonal planar state. In more basic conditions (approaching its pKa), it accepts a hydroxide ion to form a more reactive, negatively charged tetrahedral boronate species.[3][4] This charged state exhibits a much higher affinity for diols. The binding of a diol like glucose to the polymer-bound APBA can thus induce significant changes in the polymer's physical properties, such as its hydrophilicity, charge, and swelling behavior.[4][5] This principle is the basis for creating stimuli-responsive materials.[4][6]

G cluster_0 Polymer Backbone Polymer ~~~Polymer~~~ APBA_Trigonal B(OH)₂ Trigonal Planar (Less Reactive) Polymer->APBA_Trigonal -NH- linkage APBA_Tetrahedral B(OH)₃⁻ Tetrahedral Boronate (More Reactive) APBA_Trigonal->APBA_Tetrahedral Complex Cyclic Boronate Ester (Bound State) APBA_Tetrahedral->Complex + Diol - 2H₂O Diol HO-R-OH (e.g., Glucose) Diol->Complex caption Fig. 1: APBA equilibrium and diol binding.

Caption: Reversible binding of APBA to diols is pH-dependent.

Strategies for Polymer Functionalization

The incorporation of APBA into a polymer architecture can be achieved through two primary strategies: modifying a pre-existing polymer ("grafting to") or building the polymer from APBA-containing monomers ("grafting from" or copolymerization).

"Grafting To": Post-Polymerization Modification

This approach is highly versatile as it allows for the functionalization of well-characterized, commercially available polymers. The most common method involves forming a stable amide bond between the amine group of APBA and a polymer containing carboxylic acid side chains.

Carbodiimide Coupling (EDC/NHS): This is the most prevalent method for conjugating APBA to polymers like poly(acrylic acid) (PAA), poly(methacrylic acid) (PMAA), or poly(γ-glutamic acid).[7][8][9] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid groups to form a reactive O-acylisourea intermediate. This intermediate can react directly with the amine of APBA, but it is prone to hydrolysis. The addition of N-hydroxysuccinimide (NHS) stabilizes the activated state by forming a more stable, amine-reactive NHS ester, significantly improving the efficiency and reproducibility of the conjugation reaction in aqueous media.[7][9]

G start Start: Carboxylic Acid Polymer (e.g., PAA) step1 Step 1: Activation Add EDC and NHS in buffered solution (e.g., MES, pH 5-6) start->step1 step2 Step 2: Conjugation Add 3-Aminophenylboronic Acid (APBA) step1->step2 Forms reactive NHS-ester intermediate step3 Step 3: Reaction Stir for 12-24h at room temperature step2->step3 APBA amine attacks NHS-ester step4 Step 4: Purification Dialysis against DI water to remove unreacted reagents and byproducts step3->step4 Forms stable amide bond end End Product: APBA-Functionalized Polymer step4->end caption Fig. 2: Workflow for 'grafting to' via EDC/NHS.

Caption: General workflow for polymer functionalization via EDC/NHS chemistry.

Copolymerization of APBA-Containing Monomers

This strategy offers precise control over the polymer's composition and architecture. It begins with the synthesis of a polymerizable derivative of APBA, most commonly 3-acrylamidophenylboronic acid (APBA-AAm) .[10][11] This monomer can then be copolymerized with other monomers to tailor the final properties of the polymer (e.g., thermo-sensitivity, hydrophilicity).

Controlled Radical Polymerization (e.g., RAFT): Techniques like Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization are particularly well-suited for creating well-defined block copolymers with low polydispersity.[1][10][11] This allows for the synthesis of amphiphilic block copolymers that can self-assemble into nanoparticles (micelles or vesicles) for applications like drug delivery.[10][11] For instance, a block copolymer of a hydrophilic segment like poly(N,N-dimethylacrylamide) and a glucose-responsive segment of poly(3-acrylamidophenylboronic acid) (PAPBA) can form micelles that dissociate in the presence of glucose.[10]

Detailed Experimental Protocols

Protocol 1: Functionalization of Poly(acrylic acid) with APBA via EDC/NHS Coupling

This protocol describes the "grafting to" approach for creating a pH and glucose-responsive polymer.

Materials:

  • Poly(acrylic acid) (PAA, e.g., Mw ~50,000 g/mol )

  • 3-Aminophenylboronic acid hemisulfate (APBA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 5.5)

  • Sodium hydroxide (NaOH, 1 M)

  • Dialysis tubing (MWCO 12-14 kDa)

  • Deionized (DI) water

  • Lyophilizer

Procedure:

  • Polymer Dissolution: Dissolve 1.0 g of PAA in 100 mL of 0.1 M MES buffer (pH 5.5). Stir until fully dissolved.

  • Carboxyl Activation: In a separate vial, dissolve EDC (e.g., 0.55 g) and NHS (e.g., 0.32 g) in 10 mL of MES buffer. Add this solution dropwise to the PAA solution while stirring. Allow the activation reaction to proceed for 30 minutes at room temperature. The molar ratio of COOH:EDC:NHS is typically around 1:1.5:1.5 to ensure efficient activation.

  • APBA Addition: Dissolve APBA (e.g., 0.3 g) in a minimal amount of 1 M NaOH and then dilute with 10 mL of MES buffer.[8] Add this solution dropwise to the activated PAA solution.

  • Conjugation Reaction: Adjust the pH of the reaction mixture to ~7.0-7.4 using 1 M NaOH to facilitate the nucleophilic attack by the amine. Allow the reaction to stir for 12-24 hours at room temperature in the dark.

  • Purification: Transfer the reaction mixture to a dialysis tube (MWCO 12-14 kDa). Dialyze against DI water for 3-4 days, changing the water frequently to ensure complete removal of unreacted reagents and byproducts (EDC, NHS, APBA, and urea byproduct).

  • Product Recovery: Freeze the purified polymer solution and lyophilize to obtain the final PAA-g-APBA product as a white, fluffy solid.[8] Store in a desiccator.

Protocol 2: Synthesis of 3-Acrylamidophenylboronic Acid (APBA-AAm) Monomer

This protocol details the synthesis of the key monomer for copolymerization strategies.[10][11][12]

Materials:

  • 3-Aminophenylboronic acid hemisulfate (APBA)

  • Acryloyl chloride

  • Sodium hydrogen carbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • DI water

  • Ice bath

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 3.0 g of APBA in a 1:1 mixture of THF (40 mL) and DI water (40 mL).

  • Reaction Setup: Cool the flask in an ice bath to 0-5 °C.

  • Reagent Addition: Add 3.7 g of NaHCO₃ to the solution, followed by the slow, dropwise addition of 4.0 g of acryloyl chloride under vigorous stirring. The NaHCO₃ acts as a base to neutralize the HCl byproduct.

  • Reaction: Maintain the temperature at 0-5 °C and continue stirring for 4 hours.

  • Solvent Removal: Remove the THF from the mixture using a rotary evaporator. A solid crude product should precipitate.

  • Purification: Collect the solid crude product by filtration. Stir the solid in ethyl acetate for 2 hours to wash away impurities.

  • Final Product: Filter the solid, wash with a small amount of cold water, and dry under vacuum to yield 3-acrylamidophenylboronic acid as a solid product.

Characterization of APBA-Functionalized Polymers

Confirming the successful functionalization and characterizing the final polymer are critical steps. A combination of techniques is typically employed.

Technique Information Provided
¹H NMR Spectroscopy Confirms covalent attachment of APBA by identifying characteristic aromatic proton peaks (~7-8 ppm).[8] The degree of substitution can be calculated by comparing the integration of these peaks to the polymer backbone peaks.[8]
FTIR Spectroscopy Shows the appearance of new peaks corresponding to the APBA moiety (e.g., B-O stretching, aromatic C=C stretching) and confirms amide bond formation (~1650 cm⁻¹).
UV-Vis Spectroscopy The aromatic phenylboronic acid group has a characteristic UV absorbance (~250-300 nm) that can be used for quantification.[13]
Gel Permeation (GPC/SEC) Determines the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer. A slight increase in molecular weight after functionalization is expected.[14]
Dynamic Light Scattering (DLS) For self-assembling systems, DLS measures the hydrodynamic radius of nanoparticles in solution and can be used to observe glucose-responsive size changes.[5][13]
Zeta Potential Measures the surface charge of nanoparticles, which can change upon glucose binding due to the formation of the negatively charged boronate ester.[13]

Applications and Case Studies

The unique properties of APBA-functionalized polymers have led to their development in several key biomedical areas.

Glucose-Responsive Systems for Insulin Delivery

The most prominent application is in the development of "closed-loop" or "smart" insulin delivery systems for diabetes management.[5][6][11]

  • Mechanism: APBA-functionalized hydrogels or nanoparticles are loaded with insulin. In a low-glucose (normoglycemic) state, the polymer network is relatively compact. Under hyperglycemic conditions, ambient glucose binds to the APBA moieties. This binding increases the negative charge on the polymer chains, leading to electrostatic repulsion and swelling of the network.[5][15] This swelling increases the mesh size of the hydrogel or leads to the disassembly of nanoparticles, triggering the release of the encapsulated insulin.[5][11] As blood glucose levels return to normal, the glucose dissociates, the network deswells, and insulin release is attenuated.

Biosensors for Bacterial Detection

The surface of many bacteria is decorated with polysaccharides containing diol groups.[16] This can be exploited for detection.

  • Case Study: Gold nanoparticles (AuNPs) can be stabilized with a shell of PAA-g-APBA.[13][16] In the absence of bacteria, the AuNPs are well-dispersed and the solution has a characteristic red color. In the presence of bacteria like E. coli or S. aureus, the APBA groups on the nanoparticle surface bind to the bacterial cell wall polysaccharides.[13][16] This cross-linking event causes the AuNPs to aggregate, resulting in a distinct color change from red to blue/purple, which can be detected visually or with a spectrophotometer.[13][16]

Mucoadhesive Formulations

The mucosal layer lining surfaces like the buccal cavity or the intestines is rich in mucin, a glycoprotein containing sialic acid residues which have diol functionalities.

  • Mechanism: APBA-functionalized polymers can form reversible boronate ester bonds with these sialic acid groups.[17] This specific chemical interaction provides a significant mucoadhesive force, prolonging the residence time of drug delivery systems at the site of administration and enhancing drug absorption.[17]

Conclusion

The functionalization of polymers with 3-aminophenylboronic acid derivatives is a powerful and versatile strategy for creating advanced, stimuli-responsive materials. By leveraging well-established bioconjugation chemistries and modern polymerization techniques, researchers can design polymers that respond intelligently to their environment. The ability to react reversibly with glucose has positioned these materials at the forefront of research into next-generation therapies for diabetes. Furthermore, their utility in biosensing, mucoadhesion, and other biomedical fields continues to expand, promising innovative solutions to complex challenges in healthcare and diagnostics.

References

  • Vertex AI Search. (2025).
  • Vertex AI Search. (2023). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01082A.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC - NIH.
  • Vertex AI Search. (n.d.). Poly(acrylic acid)
  • Vertex AI Search. (2024). pH and glucose dual-responsive phenylboronic acid hydrogels for smart insulin delivery.
  • Vertex AI Search. (n.d.). Boronic acid copolymers for direct loading and acid-triggered release of Bis-T-23 in cultured podocytes.
  • Vertex AI Search. (2024). Exploring biomedical applications of phenylboronic acid— functionalized chitosan conjugates - Journal of Applied Pharmaceutical Science.
  • Vertex AI Search. (n.d.). Synthesis scheme for the reaction of 3-aminophenylboronic acid with acryloyl chloride.
  • Vertex AI Search. (n.d.). The Glucose-Responsive Nanogel Based on Phenylboronic Acid - Scientific.net.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (2024).
  • Vertex AI Search. (n.d.). Phenylboronic acid-containing block copolymers: synthesis, self-assembly, and application for intracellular delivery of proteins - New Journal of Chemistry (RSC Publishing).
  • Vertex AI Search. (n.d.). Preparation and Properties of Dual Responsive Self-healing Bio-based Hydrogels.
  • Vertex AI Search. (2021).
  • Vertex AI Search. (n.d.). 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection - PMC - PubMed Central.
  • Vertex AI Search. (n.d.). Separation and characterization of functional poly(n-butyl acrylate)
  • Vertex AI Search. (n.d.). Responsive Boronic Acid-Decorated (Co)polymers: From Glucose Sensors to Autonomous Drug Delivery - MDPI.

Sources

The Heck Coupling of 3-Aminophenylboronic Acid Esters: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for efficient and robust methods to construct complex molecular architectures is perpetual. The palladium-catalyzed Heck coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable precision.[1][2] This guide provides an in-depth exploration of a specialized variant: the Heck coupling of boronic acid esters derived from 3-aminophenylboronic acid. This class of reagents offers a unique combination of functionalities, opening avenues for the synthesis of novel pharmaceutical intermediates and other high-value chemical entities.

This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the protocols, offering field-proven insights for troubleshooting, and grounding all recommendations in authoritative scientific literature.

The Strategic Advantage of 3-Aminophenylboronic Acid Esters in Heck Couplings

The classical Heck reaction typically involves the coupling of an aryl halide with an alkene.[1] However, the use of arylboronic acids and their esters, particularly in the oxidative Heck-Matsuda reaction, presents several advantages.[3] These reagents are often more stable, less toxic, and more readily available than the corresponding organohalides.

The incorporation of a 3-amino group on the phenylboronic acid scaffold introduces a valuable functional handle for further chemical elaboration, making these building blocks particularly attractive in multistep syntheses common in drug discovery. The boronic acid ester, typically a pinacol ester, enhances the stability and handling of the boronic acid, rendering it less prone to protodeboronation and trimerization into boroxines.[4]

Mechanistic Insights: The Oxidative Heck-Matsuda Pathway

The coupling of an arylboronic acid ester with an olefin proceeds via an oxidative Heck-Matsuda pathway. This catalytic cycle is distinct from the classical Heck reaction that starts with an aryl halide. The key difference lies in the initiation step, which involves a transmetalation rather than an oxidative addition of a carbon-halogen bond.[5]

The generally accepted mechanism involves the following key steps:

  • Catalyst Activation: A Pd(II) precatalyst, such as palladium(II) acetate (Pd(OAc)₂), is often used and is believed to be the active catalytic species.[6]

  • Transmetalation: The arylboronic acid ester transfers its aryl group to the Pd(II) center, forming an arylpalladium(II) intermediate. This step is crucial and can be influenced by the choice of solvent and additives.

  • Olefin Coordination and Insertion: The alkene coordinates to the arylpalladium(II) species, followed by migratory insertion of the alkene into the palladium-carbon bond. This step is typically regioselective.[7]

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the C=C double bond of the product and a hydridopalladium(II) species.[7]

  • Catalyst Regeneration: The Pd(II) catalyst is regenerated from the hydridopalladium(II) species in the presence of an oxidant. In many oxidative Heck reactions, molecular oxygen or another co-oxidant serves this purpose.[5]

Heck_Matsuda_Cycle Pd(II) Precatalyst Pd(II) Precatalyst Aryl-Pd(II) Intermediate Aryl-Pd(II) Intermediate Pd(II) Precatalyst->Aryl-Pd(II) Intermediate  + 3-Aminophenylboronic acid ester (Transmetalation) Olefin Complex Olefin Complex Aryl-Pd(II) Intermediate->Olefin Complex + Olefin (Coordination) Alkyl-Pd(II) Intermediate Alkyl-Pd(II) Intermediate Olefin Complex->Alkyl-Pd(II) Intermediate Migratory Insertion Product-Pd(II) Complex Product-Pd(II) Complex Alkyl-Pd(II) Intermediate->Product-Pd(II) Complex β-Hydride Elimination Hydrido-Pd(II) Species Hydrido-Pd(II) Species Product-Pd(II) Complex->Hydrido-Pd(II) Species - Product Hydrido-Pd(II) Species->Pd(II) Precatalyst + Oxidant (Catalyst Regeneration)

Figure 1: Catalytic cycle of the oxidative Heck-Matsuda reaction.

Experimental Protocols

Preparation of 3-Aminophenylboronic Acid Pinacol Ester

While commercially available, 3-aminophenylboronic acid pinacol ester can be synthesized from 3-aminophenylboronic acid and pinacol.

Materials:

  • 3-Aminophenylboronic acid

  • Pinacol

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Drying agent (e.g., anhydrous Magnesium Sulfate (MgSO₄))

Procedure:

  • To a solution of 3-aminophenylboronic acid (1.0 eq) in the chosen anhydrous solvent, add pinacol (1.0-1.2 eq).

  • Add a drying agent such as anhydrous MgSO₄ to the mixture to sequester the water formed during the reaction.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol for Heck Coupling of 3-Aminophenylboronic Acid Pinacol Ester with an Acrylate

This protocol describes a general procedure for the oxidative Heck coupling of 3-aminophenylboronic acid pinacol ester with an electron-deficient olefin, such as methyl acrylate, to synthesize a substituted cinnamic acid ester.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Stoichiometry
3-Aminophenylboronic acid pinacol ester210907-84-9219.091.0 eq
Methyl Acrylate96-33-386.091.5 - 2.0 eq
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.502-5 mol%
Ligand (e.g., Triphenylphosphine (PPh₃))603-35-0262.294-10 mol%
Oxidant (e.g., Benzoquinone)106-51-4108.091.0 - 2.0 eq
Solvent (e.g., Anhydrous Dioxane or DMF)---

Equipment:

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath with temperature control

  • Standard glassware for workup and purification

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Flask Schlenk Flask Reagents Add Pd(OAc)2, Ligand, Oxidant Flask->Reagents Inert Evacuate and backfill with N2/Ar Reagents->Inert Solvent Add anhydrous solvent Inert->Solvent Substrates Add 3-aminophenylboronic acid pinacol ester and acrylate Solvent->Substrates Heat Heat to 80-120 °C Substrates->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Filter Filter through Celite Cool->Filter Extract Aqueous workup and extraction Filter->Extract Purify Column Chromatography Extract->Purify

Figure 2: General experimental workflow for the Heck coupling.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add palladium(II) acetate, the phosphine ligand (if used), and the oxidant.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment, especially if phosphine ligands are used.

  • Addition of Reagents: Under the inert atmosphere, add the anhydrous solvent, followed by 3-aminophenylboronic acid pinacol ester and then the acrylate via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[8]

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS. Reaction times can vary from a few hours to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Key Considerations and Causality in Experimental Design

The success of the Heck coupling with 3-aminophenylboronic acid esters hinges on the careful selection of several reaction parameters.

  • The Role of the Unprotected Amino Group: The primary amine in 3-aminophenylboronic acid can potentially coordinate to the palladium catalyst. This can have both beneficial and detrimental effects. On one hand, it could facilitate the catalytic cycle through a directing effect. On the other hand, strong coordination could lead to catalyst inhibition. For substrates where the amino group is found to be problematic, N-protection (e.g., as an acetamide or a carbamate) may be necessary.[9] However, many modern protocols are designed to tolerate free amines.[10]

  • Catalyst and Ligand Selection: While ligand-free conditions have been reported for some Heck-Matsuda reactions, the use of phosphine ligands is often beneficial.[3] Electron-rich and bulky phosphines can promote the catalytic cycle. For challenging substrates, N-heterocyclic carbene (NHC) ligands have also shown great promise.[11] The choice of palladium precatalyst can also be critical, with Pd(OAc)₂ being a common and effective choice.[6]

  • The Oxidant: In the oxidative Heck pathway, an oxidant is required to regenerate the active Pd(II) catalyst. Benzoquinone is a common choice, but others such as copper(II) salts or even molecular oxygen (air) can be employed.[12][13] The choice of oxidant can influence the reaction rate and selectivity.

  • Solvent and Base: The choice of solvent can significantly impact the reaction outcome. Polar aprotic solvents like DMF, dioxane, and acetonitrile are commonly used. While the oxidative Heck reaction with boronic acids can often be performed without a base, in some cases, a mild base may be required to facilitate the transmetalation step.[12]

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficient temperature- Catalyst poisoning by the amino group- Use a fresh catalyst and ensure anhydrous and anaerobic conditions.- Screen higher temperatures.- Consider N-protection of the amino group or screen different ligands.
Formation of Side Products (e.g., Homocoupling) - Presence of oxygen (for phosphine-based systems)- Inefficient cross-coupling- Thoroughly degas the reaction mixture.- Optimize catalyst and ligand loading.[4]
Protodeboronation - Presence of water or protic solvents- High reaction temperatures- Use anhydrous solvents and reagents.- Attempt the reaction at a lower temperature for a longer duration.[4]
Poor Regioselectivity - Nature of the olefin and electronic effects- For electron-deficient olefins, the arylation typically occurs at the β-position. For other olefins, regioselectivity can be a challenge and may require screening of different ligands and reaction conditions.[14]

Conclusion

The Heck coupling of boronic acid esters derived from 3-aminophenylboronic acid is a powerful tool for the synthesis of functionalized aromatic compounds that are of significant interest in drug discovery and materials science. By understanding the underlying mechanistic principles and carefully selecting the reaction conditions, researchers can effectively utilize this methodology to construct complex molecular targets. The protocols and insights provided in this guide serve as a robust starting point for the successful application of this versatile reaction.

References

  • Ianni, A., & Waldvogel, S. R. (2006). Reliable and Versatile Synthesis of 2-Aryl-Substituted Cinnamic Acid Esters. Synthesis, 2006(13), 2103–2112. [Link]
  • Wikipedia contributors. (2024). Heck reaction. In Wikipedia, The Free Encyclopedia. [Link]
  • Narayana, C., Haciu, D., & G-Aleksic, J. (2005). Esters, amides and substituted derivatives of cinnamic acid: synthesis, antimicrobial activity and QSAR investigations. Bioorganic & medicinal chemistry, 13(24), 6638–6644. [Link]
  • Lee, J. H., Kim, J. S., Park, S. H., Kim, Y., & Kim, Y. S. (2015). Synthesis of Amide and Ester Derivatives of Cinnamic Acid and Its Analogs: Evaluation of Their Free Radical Scavenging and Monoamine Oxidase and Cholinesterase Inhibitory Activities. Archives of pharmacal research, 38(7), 1339–1350. [Link]
  • Kim, D., & Dong, G. (2014). Boron-Heck reaction of cyclic enaminones: regioselective direct arylation via oxidative palladium(II) catalysis. Organic letters, 16(6), 1574–1577. [Link]
  • Wang, D. H., & Yu, J. Q. (2012). Role of Mono-N-protected Amino Acid Ligands in Palladium(II)-Catalyzed Dehydrogenative Heck Reactions of Electron-Deficient (Hetero)arenes: Experimental and Computational Studies. Journal of the American Chemical Society, 134(4), 1837–1851. [Link]
  • Sharma, A., & Kumar, V. (2015). Heck Reaction—State of the Art.
  • Wikipedia contributors. (2023). Heck–Matsuda reaction. In Wikipedia, The Free Encyclopedia. [Link]
  • Reddit. (2021). Troubleshooting a difficult Heck reaction. [Link]
  • ResearchGate. (n.d.). Synthesis scheme for the reaction of 3-aminophenylboronic acid with acryloyl chloride. [Link]
  • Beilstein Journal of Organic Chemistry. (2024).
  • University of Glasgow. (n.d.). Regioselectivity in the Heck (Mizoroki-Heck) Reaction. [Link]
  • African Journals Online. (n.d.).
  • ACS Publications. (2005). Kinetics and Mechanistic Aspects of the Heck Reaction Promoted by a CN−Palladacycle. Organometallics, 24(17), 4118–4126. [Link]
  • ACS Publications. (2014). Mechanism, Reactivity, and Selectivity in Palladium-Catalyzed Redox-Relay Heck Arylations of Alkenyl Alcohols. Journal of the American Chemical Society, 136(5), 1968–1984. [Link]
  • Chemistry LibreTexts. (2021). Heck Reaction. [Link]
  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
  • ACS Publications. (2009). Oxygen and Base-Free Oxidative Heck Reactions of Arylboronic Acids with Olefins. Journal of the American Chemical Society, 131(42), 15118–15119. [Link]
  • Larhed, M., & Hallberg, A. (2001). Oxidative Heck Reactions using Aryltrifluoroborates and Aryl N-Methyliminodiacetic Acid (MIDA) Boronates.
  • Beilstein Journal of Organic Chemistry. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
  • Chemistry LibreTexts. (2022). Heck Reaction. [Link]
  • Biblio. (n.d.).
  • MDPI. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. [Link]
  • RSC Blogs. (2023).
  • ResearchGate. (n.d.).
  • MDPI. (n.d.).
  • ResearchGate. (n.d.). Mechanistic Insights into Palladium Leaching in Novel Pd/C-Catalyzed Boron-Heck Reaction of Arylboronic Acid. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with Aminobenzeneboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving aminobenzeneboronic acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by this important class of reagents. We understand that while these building blocks are crucial for introducing the vital aniline moiety into complex molecules, their use can be fraught with difficulties.

This document moves beyond standard protocols to provide in-depth, field-proven insights into why these reactions can fail and how to troubleshoot them effectively. Our goal is to empower you with the knowledge to not only solve common problems but also to proactively design more robust and successful coupling strategies.

Understanding the Core Challenges

The presence of the amino group on the phenylboronic acid ring introduces a set of specific chemical properties that are the root cause of many common issues. Understanding these is the first step toward mastery.

  • Electronic Effects & Reactivity: The amino group is a strong electron-donating group. This increases the electron density on the aromatic ring, which can make the boronic acid more susceptible to undesired side reactions, particularly protodeboronation.

  • Lewis Basicity: The lone pair of electrons on the nitrogen atom can act as a Lewis base. This can lead to coordination with the palladium catalyst, potentially inhibiting its catalytic activity or altering the reaction pathway.

  • Stability and Purity: Aminobenzeneboronic acids can be less stable than their non-functionalized counterparts. They are prone to oxidation and can form boroxines (cyclic anhydrides) upon storage, which can impact reactivity and stoichiometry.

  • Side Reactions: The combination of the electron-rich nature and the basic amine functionality makes these substrates particularly susceptible to protodeboronation (loss of the boronic acid group) and homocoupling.[1][2]

Troubleshooting Guide: A Problem-Oriented Approach

This section is structured to address the specific issues you may be observing in your experiments.

Q1: My reaction has very low or no conversion of the starting materials. What are the first things I should check?

A1: A stalled reaction is the most common issue. A systematic check of the foundational parameters is crucial.

  • Inert Atmosphere: This is the single most critical factor. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and promote the homocoupling of the boronic acid.[2][3] Ensure your solvents are rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon/nitrogen for 30-60 minutes) and that the reaction is maintained under a positive pressure of an inert gas throughout.[4]

  • Catalyst & Ligand Activity:

    • Precatalyst Choice: Older catalysts like Pd(PPh₃)₄ can be effective but are often less active and require higher loadings. Modern palladium precatalysts, especially palladacycles combined with bulky, electron-rich phosphine ligands (e.g., Buchwald's SPhos or XPhos), are designed for challenging substrates and often give superior results at lower catalyst loadings (0.5–2 mol%).[4][5]

    • Catalyst Viability: Ensure your palladium source has not degraded. If you are using a Pd(II) precatalyst (like Pd(OAc)₂), the reaction conditions must be suitable for its in situ reduction to the active Pd(0) species.[4]

  • Base Selection & Activation: The base is not merely a proton scavenger; it is essential for activating the boronic acid by forming the more nucleophilic boronate species, which is necessary for the transmetalation step.[6][7]

    • Weak Bases (e.g., Na₂CO₃, K₂CO₃): These can be insufficient for activating aminobenzeneboronic acids, leading to slow or stalled reactions.

    • Stronger Bases (e.g., K₃PO₄, Cs₂CO₃): These are often more effective. Potassium phosphate (K₃PO₄) is an excellent choice as it is strong enough to form the boronate but is generally not so harsh as to cause significant substrate degradation.[4][5]

  • Solvent System: The solvent must be able to dissolve the organic substrates, but also the inorganic base to some extent.

    • Aqueous Mixtures: A small amount of water in solvents like dioxane, THF, or ethanol is often beneficial as it helps to solubilize the base and facilitate boronate formation.[4][5] A typical ratio is 4:1 or 5:1 organic solvent to water.

    • Anhydrous Conditions: If protodeboronation is a major issue, strictly anhydrous conditions may be required.

Q2: My starting materials are consumed, but the yield of my desired product is low, and I see significant side products. What is happening?

A2: This points towards competing reaction pathways. The two most likely culprits are protodeboronation and homocoupling.

  • Protodeboronation (Deborylation): This is the replacement of the -B(OH)₂ group with a hydrogen atom, yielding aniline as a byproduct. It is a very common failure mode for electron-rich boronic acids.[1]

    • Cause: Often promoted by excessive heat, overly harsh basic conditions, or prolonged reaction times in protic/aqueous media.[1][4]

    • Solutions:

      • Lower the Temperature: Run the reaction at the lowest temperature that still allows for a reasonable rate (e.g., 60-80 °C instead of >100 °C).[4][5]

      • Use a Milder Base: If possible, switch to a milder base like potassium fluoride (KF).[8]

      • Protect the Boronic Acid: This is a highly effective strategy. Converting the boronic acid to a more stable derivative like a pinacol ester (BPin), an MIDA ester, or a trifluoroborate salt can suppress protodeboronation.[4][9] These derivatives often release the boronic acid slowly under the reaction conditions.

      • Minimize Water: Use the minimum amount of water necessary or consider anhydrous conditions if the problem is severe.[4]

  • Homocoupling (Glaser-Hay type): This is the dimerization of your aminobenzeneboronic acid to form a diaminobiphenyl byproduct.

    • Cause: The primary cause is the presence of oxygen, which can facilitate a Pd(II)-mediated oxidative coupling pathway.[2][3]

    • Solutions:

      • Rigorous Degassing: This cannot be overstated. Re-evaluate and improve your degassing technique.

      • Use a Pd(0) Source: Start with a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a system that rapidly generates Pd(0) to minimize the time Pd(II) species are present before the catalytic cycle begins.

Q3: The amino group itself seems to be causing problems. Should I protect it?

A3: Yes, this can be a very effective strategy. While many protocols are developed for unprotected amines, protection can simplify the reaction profile dramatically.

  • Rationale: The free amine can coordinate to the palladium center, interfering with the catalytic cycle. Protecting the amine, for instance as a tert-butyloxycarbonyl (Boc) carbamate, removes this interfering Lewis basic site.

  • Benefits: Studies have shown that N-Boc protected 2-(aminomethyl)arylboronic acids exhibit significantly increased yields and shorter reaction times in Suzuki couplings.[10] This principle can be extended to aminobenzeneboronic acids.

  • Implementation: Protect the aminobenzeneboronic acid with Boc₂O under standard conditions before performing the Suzuki coupling. The Boc group can be easily removed later under acidic conditions.

Frequently Asked Questions (FAQs)

  • Q: Which specific catalyst/ligand combination do you recommend as a starting point?

    • A: For a robust starting point with a challenging aminobenzeneboronic acid, we recommend a second-generation (G2) or third-generation (G3) Buchwald precatalyst. XPhos Pd G2 or SPhos Pd G2 are excellent choices. They are air-stable, easy to handle, and are highly active for coupling electron-rich substrates.[5]

  • Q: How much boronic acid should I use?

    • A: A slight excess of the boronic acid is standard practice, typically 1.2 to 1.5 equivalents relative to the limiting aryl halide. This helps to drive the reaction to completion. However, using a very large excess can complicate purification and may increase the rate of side reactions.

  • Q: My purification is difficult. Any suggestions?

    • A: The basicity of your aniline product and any remaining aminobenzeneboronic acid can cause streaking on silica gel columns. An acid-base workup can be very effective. After the reaction, dilute with an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl) to protonate the basic amines and pull them into the aqueous layer. Then, basify the aqueous layer and re-extract to recover your product if it is also basic. Alternatively, adding a small amount of triethylamine (~1%) to your column chromatography eluent can improve peak shape.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The fundamental steps of the reaction must be efficient for a successful outcome. Problems often arise when one of these steps is inhibited.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition center_point pd2_boronate [R¹-Pd(II)L₂-R²]⁺ pd2_complex->pd2_boronate Transmetalation pd2_boronate->pd0 Reductive Elimination product R¹-R² (Product) pd2_boronate->product start_point R¹-X (Aryl Halide) start_point->pd2_complex boronic_acid R²-B(OH)₂ + Base boronic_acid->pd2_boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Use this decision tree to diagnose issues with your reaction.

Caption: A logical workflow for diagnosing low yields in Suzuki reactions.

Optimized Experimental Protocols

The following protocols provide a comparison between a traditional method and a modern, more robust method for the coupling of 4-aminophenylboronic acid with 4-bromoanisole.

ParameterEstablished MethodNovel, High-Efficiency Method
Catalyst Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)XPhos Pd G2
Catalyst Loading 2 mol%1 mol%
Base Potassium Carbonate (K₂CO₃)Potassium Phosphate (K₃PO₄)
Solvent 1,2-Dimethoxyethane (DME) / Water (4:1)Ethanol / Water (5:1)
Temperature 80 °C60 °C
Reaction Time 12 hours2 hours
Typical Yield ~85%>95%

Data adapted from comparative studies and best practices.[5]

Protocol: High-Efficiency Coupling using a Modern Precatalyst

This protocol is optimized for challenging aminobenzeneboronic acids and aims to minimize side reactions.[5]

Materials:

  • 4-Aminophenylboronic acid (1.5 mmol, 1.5 equiv)

  • Aryl Bromide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)

  • Potassium Phosphate (K₃PO₄), finely powdered (3.0 mmol, 3.0 equiv)

  • XPhos Pd G2 precatalyst (0.01 mmol, 1 mol%)

  • Ethanol (5 mL), degassed

  • Deionized Water (1 mL), degassed

Procedure:

  • Vial Preparation: To a clean, oven-dried reaction vial equipped with a magnetic stir bar, add the 4-aminophenylboronic acid, aryl bromide, potassium phosphate, and the XPhos Pd G2 precatalyst.

  • Establish Inert Atmosphere: Seal the vial with a septum-containing cap. Evacuate the vial and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add the degassed ethanol (5 mL) and degassed deionized water (1 mL) via syringe through the septum.

  • Reaction: Place the vial in a preheated oil bath or heating block set to 60 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL). Pass the mixture through a short plug of silica gel, washing with additional ethyl acetate to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is often of high purity but can be further purified by column chromatography or recrystallization if necessary.

References

  • Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. The Journal of Organic Chemistry - ACS Publications.
  • Aminative Suzuki–Miyaura coupling. Science. (2024).
  • The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. Request PDF.
  • Aminative Suzuki-Miyaura coupling. PubMed.
  • Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki reaction. Wikipedia.
  • Masking Boronic Acids for Suzuki Coupling. YouTube. (2011).
  • How can I solve my problem with Suzuki coupling? ResearchGate. (2014).
  • Diagnosing issues with a failed Suzuki coupling? Reddit. (2021).
  • Why am I getting low yield for my Suzuki coupling reaction? Reddit. (2016).
  • Protodeboronation. Wikipedia.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. (2017).
  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. (2018).
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. (2024).
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH.
  • Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. (2014).
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Aminative Suzuki-Miyaura coupling. ResearchGate.
  • Organoborane coupling reactions (Suzuki coupling). PMC - NIH.
  • Help needed with unreproducible Suzuki coupling. Reddit. (2023).
  • Suzuki-miyaura cross-coupling of 1,8-diaminonaphthalene (dan)-protected arylboronic acids. Tokyo University of Science.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH.
  • Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki-Miyaura Reactions. Request PDF.

Sources

improving yields in reactions with 3-Amino-5-cyanobenzeneboronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An advanced guide for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting strategies and frequently asked questions to optimize reaction yields when using 3-Amino-5-cyanobenzeneboronic acid hydrochloride. As Senior Application Scientists, our goal is to blend technical precision with practical, field-tested insights to navigate the complexities of this versatile reagent.

Introduction: Navigating the Nuances of a Multifunctional Reagent

This compound is a valuable building block in medicinal chemistry and materials science, primarily utilized in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] Its structure, featuring an electron-donating amino group and an electron-withdrawing cyano group, presents unique opportunities for molecular design. However, these functional groups, combined with its formulation as a hydrochloride salt, introduce specific challenges that can impact reaction efficiency and yield.

The hydrochloride salt form enhances the compound's shelf-life and stability but requires careful consideration during reaction setup, particularly concerning the stoichiometry of the base.[3][4][5][6] The free amino group can interact with the palladium catalyst, potentially inhibiting its activity, while the cyano group may be susceptible to hydrolysis under certain conditions.[7][8] This guide provides a systematic approach to overcoming these hurdles and achieving robust, high-yielding transformations.

Troubleshooting Guide: From Low Yield to Optimized Results

Low or inconsistent yields are the most common issues reported. The following table outlines frequent problems, their underlying causes, and validated solutions to get your reaction back on track.

Problem / ObservationPotential Cause(s)Recommended Solutions & Rationale
Low to No Product Formation 1. Incomplete Neutralization: The hydrochloride salt consumes one equivalent of base before the catalytic cycle can begin effectively.Solution: Add at least one extra equivalent of base relative to the boronic acid to neutralize the HCl salt. For a typical reaction using 2-3 equivalents of base, you will need 3-4 equivalents when using the hydrochloride salt. Rationale: The Suzuki reaction requires a base to activate the boronic acid to a more nucleophilic boronate species for the transmetalation step.[9][10][11][12] If the base is consumed by the HCl, this activation is inefficient.
2. Catalyst Inhibition: The lone pair of the amino group can coordinate to the palladium center, inhibiting its catalytic activity.Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[7] These ligands are known to promote the reductive elimination step and can be effective for coupling with heteroaryl or amino-substituted partners.
3. Poor Solubility: One or more reagents may not be fully dissolved in the chosen solvent system, leading to a heterogeneous mixture and poor reaction kinetics.Solution: Screen different solvent systems. Common choices include mixtures of an organic solvent (e.g., 1,4-dioxane, Toluene, THF, DMF) with water.[7][13] Adjusting the organic/water ratio can significantly improve solubility.
Significant Side Product Formation 1. Protodeboronation: The C-B bond is cleaved and replaced by a C-H bond, consuming the starting material without forming the desired product.Solution: This side reaction is often promoted by high temperatures and the presence of water.[14][15] Consider using milder bases (e.g., K₂CO₃, K₃PO₄), lower reaction temperatures, or converting the boronic acid to a more stable pinacol ester, which is less prone to hydrolysis.[7][16]
2. Homocoupling of Boronic Acid: Two molecules of the boronic acid react to form a symmetrical biaryl.Solution: This is typically caused by the presence of oxygen.[7] Ensure rigorous degassing of the solvent and reaction vessel. The freeze-pump-thaw technique (at least three cycles) is highly effective. Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for 30-60 minutes can suffice.[7]
3. Hydrolysis of Cyano Group: The nitrile group (-CN) can be hydrolyzed to a primary amide (-CONH₂) or a carboxylic acid (-COOH) under harsh basic or acidic conditions, especially at elevated temperatures.Solution: Use milder bases (e.g., K₂CO₃, Cs₂CO₃) and avoid excessively high temperatures or prolonged reaction times.[8] If hydrolysis persists, screen for conditions that allow the reaction to proceed at a lower temperature.
Visual Troubleshooting Workflow

The following decision tree provides a logical path for diagnosing and resolving low-yield reactions.

G start Low or No Yield Observed check_base Is Base Stoichiometry Correct? (≥1 eq. for HCl + 2-3 eq. for reaction) start->check_base add_base Action: Increase Base Equivalents check_base->add_base No check_degas Was Degassing Rigorous? (e.g., Freeze-Pump-Thaw) check_base->check_degas Yes add_base->check_degas improve_degas Action: Improve Degassing Protocol check_degas->improve_degas No check_catalyst Is Catalyst/Ligand System Optimal? check_degas->check_catalyst Yes improve_degas->check_catalyst change_ligand Action: Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) check_catalyst->change_ligand No check_solubility Are All Reagents Soluble? check_catalyst->check_solubility Yes change_ligand->check_solubility change_solvent Action: Screen Different Solvent Systems (e.g., Dioxane/H₂O, Toluene/H₂O) check_solubility->change_solvent No final_optimization Consider Lower Temperature or Conversion to Boronic Ester to Minimize Side Reactions check_solubility->final_optimization Yes change_solvent->final_optimization

A decision tree for troubleshooting low reaction yields.

Frequently Asked Questions (FAQs)

Q1: Why is the reagent supplied as a hydrochloride salt and how does it impact my reaction? The hydrochloride salt is formed by reacting the basic amino group with HCl. This converts the amine into an ammonium salt, which is generally more stable, less susceptible to air oxidation, and often a crystalline solid that is easier to handle and purify compared to the free amine.[3] However, this means your reaction mixture contains a stoichiometric amount of acid that must be neutralized by the base before the catalytic cycle can proceed efficiently. Always account for this by adding at least one extra equivalent of base.

Q2: How do the amino and cyano groups influence the Suzuki-Miyaura reaction? The amino group is a strong electron-donating group, which can increase the electron density on the palladium catalyst during the catalytic cycle. This can sometimes hinder the reductive elimination step. Furthermore, its basic nature allows it to coordinate with the catalyst. The cyano group is electron-withdrawing, which generally makes the boronic acid a better coupling partner. The interplay of these electronic effects requires a well-chosen ligand to stabilize the catalyst and facilitate the reaction.

Q3: What is the ideal catalyst and ligand combination for this substrate? There is no single "best" combination, and optimal conditions can depend on the coupling partner. However, for substrates with potentially coordinating groups like amines, palladium pre-catalysts combined with bulky, electron-rich biarylphosphine ligands (e.g., those developed by the Buchwald group like SPhos, XPhos, and RuPhos) are excellent starting points.[7][17] These systems are designed to be highly active and resistant to deactivation.

Q4: Can I use the corresponding boronic ester instead? Yes, and it is often recommended if you face issues with protodeboronation. Converting the boronic acid to its pinacol ester derivative creates a more robust reagent that is less susceptible to premature hydrolysis.[7][16] The ester can be prepared separately or, in some cases, generated in situ. This strategy adds a step but can significantly improve the consistency and yield of the reaction.

Q5: What are the best practices for handling and storage? this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[4] Like many boronic acids, it can be sensitive to moisture and air, which can lead to degradation over time.

Validated Experimental Protocol: A Starting Point

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Reaction Scheme: (3-Amino-5-cyanophenyl)boronic acid;hydrochloride + Ar-Br → 3-Amino-5-(Ar)-benzonitrile

Materials:

  • This compound (1.2 equiv.)

  • Aryl Bromide (1.0 equiv.)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)

  • Potassium Carbonate (K₂CO₃), finely powdered (4.0 equiv.)

  • Solvent: 1,4-Dioxane and Water (4:1 ratio, e.g., 8 mL dioxane, 2 mL water)

Procedure:

  • Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed 1,4-dioxane and water solvent mixture via syringe. The solvent should be degassed beforehand by sparging with argon for at least 30 minutes.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Catalytic Cycle and Potential Pitfalls

This diagram illustrates the key steps of the reaction and where challenges specific to this substrate can arise.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition Inhibition Catalyst Inhibition (Amino group coordination) Pd0->Inhibition Deactivates Catalyst Transmetalation_Complex R¹-Pd(II)L₂-R² OxAdd->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd0 Reductive Elimination Product R¹-R² (Product) Transmetalation_Complex->Product R1X Ar-X (Aryl Halide) R1X->OxAdd Boronic_HCl R²-B(OH)₂·HCl (3-Amino-5-cyano -benzeneboronic acid hydrochloride) Boronate [R²-B(OH)₃]⁻ (Active Boronate) Boronic_HCl->Boronate Base Base (e.g., K₂CO₃) Base->Boronate Base_Issue Insufficient Base (Consumed by HCl) Boronate->Transmetalation_Complex Base_Issue->Boronate Blocks Activation

The Suzuki-Miyaura cycle with key challenges for the specified reagent.

References

  • Al-Amin, M., & El-zafarny, A. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry.
  • Wikipedia contributors. (n.d.). Suzuki reaction. Wikipedia. [Link]
  • Lima, C., et al. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Thomas, A. A., & Denmark, S. E. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 9245-9282. [Link]
  • Gok, Y., et al. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Bertolini, F., et al. (2014). Process for the preparation of 2-cyanophenylboronic acid and esters thereof.
  • Journal of Nanostructures. (n.d.). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Enhancing Suzuki Coupling Efficiency with Pinacol Boronic Esters. PharmaChem. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • ResearchGate. (n.d.). Yield optimization for cross-coupled products.
  • Nature. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Hydrochloride Salts in Chemical Stability. PharmaChem. [Link]
  • National Institutes of Health. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a a.
  • UCL Discovery. (n.d.). Applications of Boronic Acids in Organic Synthesis. UCL Discovery. [Link]
  • Hall, D. G. (Ed.). (2010). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • SlidePlayer. (2018). HYDROLYSIS REACTIONS. SlidePlayer. [Link]
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
  • AMERICAN ELEMENTS. (n.d.). This compound. AMERICAN ELEMENTS. [Link]
  • AMERICAN ELEMENTS. (n.d.). 3-Aminobenzeneboronic Acid Hydrochloride. AMERICAN ELEMENTS. [Link]
  • AMERICAN ELEMENTS. (n.d.). This compound CAS #: 913835-26-4. AMERICAN ELEMENTS. [Link]

Sources

side reactions of 3-Amino-5-cyanobenzeneboronic acid hydrochloride and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Amino-5-cyanobenzeneboronic acid hydrochloride

Welcome to the technical support center for this compound (CAS: 913835-26-4). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we address common challenges, particularly the side reactions that can compromise yield and purity, and provide expert-driven solutions and protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing significant formation of 3-aminobenzonitrile in my reaction. What is happening and how can I prevent it?

A1: You are observing protodeboronation , a common and often frustrating side reaction for arylboronic acids.[1] In this process, the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your starting material.

Causality: Protodeboronation is essentially a protonolysis reaction and its rate is highly dependent on the reaction medium, particularly pH.[1][2] The mechanism can be catalyzed by either acid or base.[1][3] For heteroaromatic or substituted arylboronic acids like yours, which contains a basic amino group, the propensity for this side reaction can be pronounced, especially under neutral or slightly acidic conditions where zwitterionic species may form and undergo unimolecular fragmentation.[1]

Strategies for Avoidance:

  • Base Selection: The choice and stoichiometry of the base are critical. Avoid using an excessive amount of base. Consider using milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) over strong hydroxides. The goal is to facilitate the transmetalation step of the desired coupling reaction without creating an overly basic environment that promotes protodeboronation.

  • Anhydrous Conditions: Rigorously exclude water from your reaction. Use freshly distilled, anhydrous solvents and dry all glassware thoroughly. While some Suzuki protocols tolerate water, minimizing it can suppress this specific side reaction.

  • "Slow-Release" Boronic Acid Strategy: For particularly challenging substrates, consider converting the boronic acid to a more stable derivative, such as a MIDA boronate ester or an organotrifluoroborate.[1] These derivatives slowly release the active boronic acid into the reaction mixture, keeping its instantaneous concentration low and minimizing the opportunity for protodeboronation.

  • Temperature Control: Run the reaction at the lowest temperature that still allows for efficient coupling. Higher temperatures can accelerate the rate of protodeboronation.

Q2: My main impurity is a high-molecular-weight, symmetrical molecule. It appears to be a dimer of my starting material. What is this and how do I stop it?

A2: This byproduct is the result of homocoupling , where two molecules of your 3-amino-5-cyanobenzeneboronic acid react with each other to form 5,5'-diamino-[1,1'-biphenyl]-3,3'-dicarbonitrile. This is a prevalent side reaction in palladium-catalyzed couplings.[4][5]

Causality: The most common mechanism for homocoupling involves the palladium(0) catalyst reacting with oxygen present in the reaction atmosphere. This forms a palladium peroxo complex, which can then react with two molecules of the boronic acid to generate the symmetrical biaryl.[5][6][7] This pathway is particularly favorable for electron-deficient arylboronic acids, and the cyano group in your reagent contributes to this electron deficiency.[4] Copper salts, sometimes used as additives, can also catalyze homocoupling through a distinct mechanism.[8]

Strategies for Avoidance:

  • Inert Atmosphere: This is the most critical factor. The reaction must be conducted under a strictly oxygen-free atmosphere. This involves thoroughly degassing all solvents (e.g., via freeze-pump-thaw cycles or sparging with argon) and running the reaction under a positive pressure of an inert gas like argon or nitrogen using Schlenk line techniques.

  • Ligand Selection: The choice of phosphine ligand for the palladium catalyst can significantly influence the relative rates of the desired cross-coupling versus homocoupling. Using bulky, electron-rich phosphine ligands, such as SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine), has been shown to suppress homocoupling and favor the desired cross-coupling product.[4]

  • Reaction Stoichiometry: Ensure you are using the correct stoichiometry. An excess of the boronic acid relative to the aryl halide can sometimes increase the likelihood of homocoupling.

Q3: How should I handle and store this compound to ensure its stability and reactivity?

A3: Proper handling and storage are crucial for aminoboronic acids, which can be less stable than other boronic acid derivatives.[9][10] The hydrochloride salt form enhances stability by protonating the amino group, making it less susceptible to oxidation.

Best Practices:

  • Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (argon), and in a refrigerator or freezer. Avoid repeated exposure to atmospheric moisture and oxygen.

  • Handling: When weighing and dispensing the reagent, do so in a dry environment (e.g., a glovebox or under a stream of inert gas) as quickly as possible.

  • Purification Concerns: Be aware that purifying aminoboronic acids can be challenging. Standard silica gel chromatography can sometimes lead to decomposition.[11] If you need to purify the free base form, consider techniques like forming a temporary adduct with diethanolamine, which often results in a stable, crystalline solid that is easier to handle and can sometimes be used directly in coupling reactions.[11][12]

Troubleshooting Guide

Observed Issue Probable Cause(s) Recommended Solutions
Low or No Yield of Desired Product 1. Catalyst deactivation.2. Protodeboronation of starting material.3. Insufficient reaction temperature/time.1. Ensure a strict inert atmosphere; use an appropriate ligand.2. Use anhydrous solvents; select a weaker base.3. Monitor reaction by LC-MS; incrementally increase temperature.
Significant Peak for 3-Aminobenzonitrile Protodeboronation is the dominant pathway.1. Lower reaction temperature.2. Use a non-aqueous base (e.g., K₃PO₄).3. Ensure all reagents and solvents are anhydrous.
Significant Peak for Symmetrical Dimer Homocoupling due to oxygen exposure or catalyst choice.1. Thoroughly degas all solvents and maintain a robust inert atmosphere.2. Switch to a bulky, electron-rich phosphine ligand like SPhos.[4]
Complex Mixture of Unidentified Byproducts General decomposition of starting material or product.1. Lower the reaction temperature.2. Check the purity of the starting material before use.3. Shorten the reaction time if the product is unstable under the reaction conditions.

Visualized Mechanisms & Workflows

Side_Reactions Start 3-Amino-5-cyanobenzene- boronic acid HCl Desired Desired Product (Suzuki Coupling) Start->Desired + Ar-X, Pd(0), Base Proto Protodeboronation Product (3-Aminobenzonitrile) Start->Proto + H⁺ (from H₂O, etc.) [Side Reaction 1] Homo Homocoupling Product (Symmetrical Dimer) Start->Homo + another boronic acid + Pd(0)/O₂ [Side Reaction 2]

Caption: Key reaction pathways for 3-Amino-5-cyanobenzeneboronic acid.

Suzuki_vs_Homocoupling Excluding O₂ is critical to prevent the homocoupling pathway. cluster_suzuki Desired Suzuki Cycle cluster_homo Undesired Homocoupling Path pd0 Pd(0)L₂ pd_add Ar-Pd(II)-X pd0->pd_add Oxidative Addition (Ar-X) pd_trans Ar-Pd(II)-Ar' pd_add->pd_trans Transmetalation (with Ar'B(OH)₂) product Ar-Ar' (Product) pd_trans->product Reductive Elimination product->pd0 pd0_homo Pd(0)L₂ pd_peroxo (O₂)Pd(0)L₂ pd0_homo->pd_peroxo + O₂ homo_product Ar'-Ar' (Dimer) pd_peroxo->homo_product + 2 Ar'B(OH)₂

Caption: Suzuki cycle vs. the oxygen-mediated homocoupling pathway.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Minimize Side Reactions

This protocol is a general guideline. Optimal conditions may vary based on the specific aryl halide used.

  • Glassware Preparation: Oven-dry all glassware overnight and allow it to cool under a stream of dry argon or in a desiccator.

  • Reagent Preparation:

    • To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2 eq), and a palladium catalyst/ligand system (e.g., Pd₂(dba)₃ (1 mol%) and SPhos (2.5 mol%)).

    • Add a base, such as finely ground K₃PO₄ (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon backfill at least three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of dioxane and water) via a syringe. The solvent should be thoroughly sparged with argon for at least 30 minutes prior to use.

  • Reaction: Place the flask in a preheated oil bath (typically 80-100 °C). Monitor the reaction progress by taking small aliquots (under argon) and analyzing by LC-MS.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate and water. Separate the layers.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Reaction Monitoring by UPLC-MS

High-performance liquid chromatography (HPLC) or UPLC-MS are powerful techniques for monitoring reaction progress and identifying byproducts.[13]

  • Sample Preparation:

    • Carefully withdraw a small aliquot (~5-10 µL) from the reaction mixture using a syringe.

    • Quench the aliquot in a vial containing ~1 mL of a 1:1 mixture of acetonitrile and water.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • Instrumentation (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of B, and ramp up to elute all components.

    • Detection: Monitor at multiple wavelengths (e.g., 254 nm, 280 nm) and use the mass spectrometer to identify peaks based on their mass-to-charge ratio (m/z).

  • Data Analysis:

    • Identify the peaks corresponding to your aryl halide, boronic acid, desired product, protodeboronation product, and homocoupling product by their expected m/z values.

    • Track the disappearance of starting materials and the appearance of the product over time to determine the reaction endpoint.

References

  • Amatore, C., et al. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society, 128(21), 6829-36.
  • Ciofini, I., et al. (2007). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 111(20), 4436-4442.
  • Busschaert, N., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7545.
  • Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829-6836.
  • Hall, D. G., et al. (2009). Synthesis of Aminoboronic Acids and Their Applications in Bifunctional Catalysis. Accounts of Chemical Research, 42(8), 1085-1096.
  • Coombs, J. R., et al. (2009). Synthesis of aminoboronic acids and their applications in bifunctional catalysis. Accounts of Chemical Research, 42(8), 1085-96.
  • Duval, F., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57-63.
  • Duval, F., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. PubMed.
  • User "Buttonwood" (2016). Challenging purification of organoboronic acids. Chemistry Stack Exchange.
  • Ye, G., et al. (2017). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 145, 47-54.
  • D'Amato, E. M., et al. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019-1024.
  • Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube video.
  • Wikipedia contributors. Protodeboronation. Wikipedia, The Free Encyclopedia.
  • Cox, P. A., et al. (2016). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate.
  • Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. The Journal of Organic Chemistry, 82(19), 9961-9980.

Sources

Technical Support Center: Purification of Products from 3-Amino-5-cyanobenzeneboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products derived from 3-Amino-5-cyanobenzeneboronic acid. The unique trifunctional nature of this reagent—possessing a basic amino group, a polar cyano group, and the boronic acid moiety—presents specific challenges in product purification. This guide is designed to help you navigate these challenges effectively.

Section 1: Troubleshooting Guide

This section addresses specific, common issues encountered during the purification of coupled products, typically biaryl compounds synthesized via Suzuki-Miyaura cross-coupling reactions.[1]

Q1: My purified product is a solid with a gray or black discoloration. What is it and how do I remove it?

A1: This discoloration is almost certainly residual palladium catalyst that has crashed out of solution as palladium black.[2] While catalytically inactive, it contaminates your final product.

  • Immediate Cause: The Pd(0) active catalyst can agglomerate and precipitate, especially during work-up or concentration.

  • Solution Strategy:

    • Hot Filtration through Celite: Before aqueous work-up, dilute the crude reaction mixture with a suitable solvent (e.g., ethyl acetate, toluene) and filter it while warm through a pad of Celite®. The fine particles of palladium black will be trapped in the Celite matrix.[2]

    • Metal Scavengers: For final-step purifications where very low palladium levels are required (<10 ppm), consider using a solid-supported metal scavenger.[3] These are typically silica or polymer beads functionalized with thiol or other palladium-binding groups. Stirring the crude product solution with the scavenger for several hours, followed by filtration, can effectively remove soluble and insoluble palladium species.[3][4]

Q2: My mass spectrometry and NMR data show a significant byproduct with a mass corresponding to two molecules of my boronic acid coupled together. What is this impurity?

A2: You are observing a homocoupling byproduct, a common side reaction in Suzuki-Miyaura couplings.[5][6] This occurs when two molecules of the boronic acid react with each other instead of with the aryl halide.

  • Cause: This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can interfere with the catalytic cycle.[5][6] It can also be prevalent when the transmetalation step is slow.

  • Prevention & Purification:

    • Prevention: The most effective strategy is prevention. Ensure your solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere (Nitrogen or Argon) from start to finish.[5][7]

    • Purification: The homocoupled product often has very similar polarity to the desired cross-coupled product, making separation difficult.[8]

      • Column Chromatography: A carefully optimized gradient on silica gel may provide separation.

      • Recrystallization: If both your product and the impurity are crystalline, fractional recrystallization may be effective. This requires careful solvent screening.

Q3: I'm having trouble removing unreacted 3-Amino-5-cyanobenzeneboronic acid from my product.

A3: The starting boronic acid is relatively polar and can be tricky to remove. Its amphoteric nature (weakly acidic boronic acid, basic amino group) can be exploited.

  • Cause: Incomplete reaction or use of excess boronic acid.

  • Solution Strategy:

    • Aqueous Base Wash: During the work-up, wash the organic layer with a mild aqueous base like 1 M sodium carbonate (Na₂CO₃). The boronic acid group will be deprotonated to form a water-soluble boronate salt, which will partition into the aqueous layer. Be aware that your product also has a basic amine, so avoid strong bases that could cause emulsions or side reactions.

    • Acid Wash (Use with Caution): An alternative is to wash with a dilute acid (e.g., 1 M HCl). Both the starting material and the product contain a basic amino group and will be protonated and move to the aqueous layer. This is only useful for separating your product from non-basic impurities. To recover your product, you would then need to basify the aqueous layer and re-extract.[9][10]

    • Column Chromatography: The boronic acid is quite polar and will have a low Rf on silica gel in typical solvent systems (e.g., Hexane/EtOAc), allowing for good separation.

Q4: My product streaks badly during silica gel column chromatography, leading to poor separation and mixed fractions.

A4: This is a classic problem when purifying compounds containing basic amine functionalities on standard, slightly acidic silica gel.

  • Cause: The basic lone pair of the amino group interacts strongly and irreversibly with the acidic silanol (Si-OH) groups on the silica surface. This causes a portion of the compound to "stick" to the column and then slowly elute, resulting in tailing or streaking.[11]

  • Solution Strategy:

    • Add a Competitive Base to the Eluent: The most common solution is to add a small amount of a volatile base to your mobile phase. Typically, 0.5-1% triethylamine (Et₃N) or 0.1-0.5% ammonium hydroxide (NH₄OH) is sufficient.[11] These additives will preferentially bind to the acidic sites on the silica, allowing your product to elute cleanly as a sharp band.

    • Use a Different Stationary Phase: If streaking persists, consider alternative stationary phases. Alumina (basic or neutral) can be a good choice for basic compounds.[11] Reversed-phase (C18) chromatography is also an excellent option, particularly if the product is sufficiently non-polar.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a reliable, general purification strategy for products of 3-Amino-5-cyanobenzeneboronic acid?

A1: A robust, multi-step strategy is recommended. The flowchart below outlines a typical decision-making process.

G start Crude Reaction Mixture celite Dilute & Filter through Celite start->celite Pd black visible? workup Aqueous Work-up (Wash with H₂O, Brine) start->workup No Pd black celite->workup base_wash Wash with 1M Na₂CO₃ (Removes Boronic Acid) workup->base_wash Excess boronic acid expected? concentrate Concentrate Organic Layer workup->concentrate No base_wash->concentrate crude_solid Crude Solid/Oil concentrate->crude_solid chromatography Column Chromatography (e.g., Hexanes/EtOAc + 1% Et₃N) crude_solid->chromatography Impurities have different polarity recrystallize Recrystallization crude_solid->recrystallize Product is solid & high purity needed final Pure Product chromatography->final recrystallize->final

Caption: General purification workflow for Suzuki-Miyaura products.

Q2: How can I prevent the formation of impurities in the first place?

A2: Process optimization is key.

  • Inert Atmosphere: As mentioned, rigorously exclude oxygen to prevent homocoupling.[6]

  • Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) to ensure the complete consumption of the more valuable or difficult-to-remove aryl halide.

  • Catalyst and Base Choice: The choice of palladium catalyst, ligand, and base can significantly impact the side reaction profile.[12] For electron-deficient partners, a strong base like K₃PO₄ might be necessary, while for others, K₂CO₃ is sufficient.[7]

  • Monitor the Reaction: Use TLC or LC-MS to monitor the reaction's progress. Stop the reaction once the limiting reagent is consumed to avoid potential product degradation or increased side-product formation.[13]

Q3: When should I choose column chromatography over recrystallization?

A3: The choice depends on scale, impurity profile, and the physical nature of your product.

FeatureColumn ChromatographyRecrystallization
Primary Use Separating compounds with different polarities.Purifying a solid from soluble impurities or small amounts of insoluble ones.[14]
Scale Excellent for small to medium scale (mg to ~10g).More suitable for medium to large scale (>1g).
Speed Can be faster for small scales.Can be time-consuming due to solvent screening and cooling times.
Purity Good to excellent.Can yield very high purity (>99.5%) material if successful.
Yield Yield loss on the column is common.Yield depends heavily on product solubility at low temperatures.
Best For Complex mixtures, oily products, or when impurities have different Rf values.Crude products that are already >90% pure and crystalline.[15]

Q4: Are expensive metal scavengers necessary for removing palladium?

A4: Not always. For routine research, filtration through Celite followed by column chromatography is usually sufficient to remove the bulk of the palladium.[2] However, for pharmaceutical applications, regulatory limits on heavy metal contaminants are extremely strict (often in the low ppm range). In these cases, the high efficiency of metal scavengers justifies their cost, providing a reliable method to meet these purity standards.[3][4]

Section 3: Key Experimental Protocols

Protocol 1: Palladium Removal via Celite Filtration

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with 5-10 volumes of a solvent in which your product is soluble (e.g., ethyl acetate, DCM, or toluene).

  • Prepare a filtration setup with a Büchner or Hirsch funnel and a filter flask.

  • Place a piece of filter paper in the funnel and add a 1-2 cm thick pad of Celite.

  • Wet the Celite pad with the dilution solvent and apply gentle vacuum to settle the pad.

  • Pour the diluted reaction mixture through the Celite pad.

  • Wash the pad with 2-3 additional portions of the solvent to ensure all product is collected.

  • The resulting filtrate is now ready for aqueous work-up.[2]

Protocol 2: Acid-Base Extraction Workflow

This protocol is designed to separate your basic aminocyanobiphenyl product from neutral organic impurities.

G cluster_0 Step 1: Acidification cluster_1 Step 2: Separation cluster_2 Step 3: Product Recovery org_layer_1 Organic Layer in Separatory Funnel (Product + Neutral Impurity in EtOAc) add_hcl Add 1M HCl (aq) org_layer_1->add_hcl shake Shake & Vent add_hcl->shake aq_layer_1 Aqueous Layer (Bottom) (Protonated Product) shake->aq_layer_1 org_layer_2 Organic Layer (Top) (Neutral Impurity) shake->org_layer_2 collect_aq Collect Aqueous Layer aq_layer_1->collect_aq add_naoh Add 2M NaOH (aq) until pH > 10 collect_aq->add_naoh extract Extract with EtOAc add_naoh->extract pure_product Organic Layer with Pure Product extract->pure_product

Caption: Workflow for purifying the basic product via acid-base extraction.

Protocol 3: Flash Column Chromatography with Triethylamine

  • Prepare the Eluent: Choose a solvent system based on TLC analysis (e.g., 70:30 Hexane:Ethyl Acetate). To this solvent, add 1% triethylamine (Et₃N) by volume (e.g., 10 mL of Et₃N for 990 mL of solvent).

  • Pack the Column: Pack a silica gel column using the prepared eluent. Do not let the column run dry.

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane (DCM) or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute and Collect: Run the column with the amine-modified eluent, collecting fractions and monitoring by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.

References

  • ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?
  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
  • Google Patents. (2016). Recovery and/or reuse of palladium catalyst after a suzuki coupling.
  • Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium.
  • Scientific Research Publishing. (2013). Aqueous-Phase, Palladium-Catalyzed Suzuki Reactions under Mild Conditions.
  • ResearchGate. (2015). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
  • ResearchGate. (2018). Model biphenyl reaction.
  • Reddit. (2020). Purification of strong polar and basic compounds.
  • Journal of the American Chemical Society. (2022). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation.
  • National Institutes of Health. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • University of Rochester. (n.d.). How To: Purify by Distillation.
  • Nature. (2020). Iterative reactions of transient boronic acids enable sequential C–C bond formation.
  • Varsity Tutors. (n.d.). How to Purify Compounds - Organic Chemistry.
  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity.
  • Reddit. (2022). Good solvent for recrystalizing 4-biphenyl carboxylic acid?.
  • Organic Syntheses. (1998). synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling.
  • The Journal of Organic Chemistry. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates.
  • Reddit. (2018). Diagnosing issues with a failed Suzuki coupling?.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Science. (2024). Aminative Suzuki–Miyaura coupling.
  • Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling.
  • Google Patents. (1986). Extraction of amino acids from aqueous mixtures and quaternary ammonium salt intermediates produced therein.
  • PubChem. (n.d.). 3-Cyanophenylboronic acid.
  • American Elements. (n.d.). 3-Amino-5-Cyanobenzeneboronic Acid Hydrochloride.
  • Asahi Kasei. (n.d.). Separation and Refining of Amino acids.

Sources

Technical Support Center: Efficient Catalyst Selection for Coupling with 3-Amino-5-cyanobenzeneboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) for navigating the complexities of cross-coupling reactions involving 3-amino-5-cyanobenzeneboronic acid. Our focus is to deliver field-proven insights and scientifically grounded protocols to ensure the success of your experiments.

Introduction: The Unique Challenges of 3-Amino-5-cyanobenzeneboronic Acid

3-Amino-5-cyanobenzeneboronic acid is a valuable building block in medicinal chemistry, offering a unique scaffold for synthesizing complex molecules. However, its electronic and structural characteristics present specific challenges in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The simultaneous presence of an electron-donating amino group (-NH₂) and a potent electron-withdrawing cyano group (-CN) creates a push-pull electronic system. This can influence the reactivity of the boronic acid and introduce potential side reactions. Furthermore, the primary amine can coordinate with the palladium catalyst, potentially hindering its catalytic activity.[1]

This guide will address these challenges directly, providing you with the expertise to select the optimal catalyst system and reaction conditions for achieving high yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling with 3-amino-5-cyanobenzeneboronic acid is resulting in low yields. What are the primary factors to investigate?

A1: Low yields with this substrate often stem from a few critical areas. A systematic approach to troubleshooting is essential.

  • Catalyst System (Palladium Source & Ligand): The choice of catalyst and ligand is paramount. For this electronically nuanced substrate, a standard catalyst like Pd(PPh₃)₄ may not be optimal.[2] You are likely facing challenges with either slow oxidative addition (if using a less reactive coupling partner) or difficult transmetalation.

    • Expert Insight: The amino group can act as a ligand, coordinating to the palladium center and inhibiting catalysis.[1] To mitigate this, bulky, electron-rich phosphine ligands are often required. These ligands can accelerate the rate-limiting steps of the catalytic cycle and sterically disfavor coordination of the amino group.[2]

  • Protodeboronation: 3-Amino-5-cyanobenzeneboronic acid, being electronically modified, can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[2][3] This is exacerbated by elevated temperatures and the presence of water and a strong base.[2]

    • Self-Validation Check: Analyze your crude reaction mixture by LC-MS or ¹H NMR for the presence of 3-aminobenzonitrile to confirm if protodeboronation is a significant side reaction.

  • Reaction Conditions (Base & Solvent): The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[2][4][5] However, an overly strong base can promote protodeboronation.

    • Expert Insight: The choice of base and solvent is interconnected. Strong inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective, particularly in polar aprotic solvents like dioxane or THF, often with a small amount of water to aid solubility.[2] For base-sensitive coupling partners, milder bases like K₂CO₃ or fluoride sources (e.g., KF, CsF) should be considered.[2]

  • Inert Atmosphere: Palladium(0) catalysts and phosphine ligands are sensitive to oxidation.[3] Inadequate degassing of your solvent and failure to maintain an inert atmosphere (argon or nitrogen) can lead to catalyst deactivation and the formation of homocoupling byproducts.[6][7]

Q2: Which specific palladium catalysts and ligands are recommended for coupling with 3-amino-5-cyanobenzeneboronic acid?

A2: For challenging substrates like this, modern, highly active catalyst systems are generally required. These often consist of a palladium precatalyst and a specialized ligand.

  • Recommended Ligands: Buchwald ligands are a go-to choice. Their bulk and electron-rich nature are ideal for overcoming the challenges posed by the amino and cyano groups.

    • SPhos & XPhos: These are excellent starting points. They are known to promote efficient oxidative addition and are effective for a wide range of coupling partners, including challenging aryl chlorides.[2]

    • P(t-Bu)₃: Tri(tert-butyl)phosphine is another highly effective, electron-rich, and bulky ligand.[4]

  • Recommended Palladium Precatalysts: Precatalysts offer improved stability and ease of handling compared to air-sensitive Pd(0) sources like Pd₂(dba)₃. They are designed to reliably generate the active Pd(0) species in situ.

    • G3 and G4 Palladacycles (e.g., XPhos Pd G3/G4): These are highly active and are often the solution for difficult couplings.[6][8]

The table below provides a starting point for catalyst system selection based on the aryl halide coupling partner.

Aryl Halide (Ar-X)Recommended Catalyst SystemRationale
Ar-I, Ar-Br Pd(OAc)₂ / SPhos or XPhosA reliable and cost-effective system for more reactive halides.
Ar-OTf Pd(OAc)₂ / PCy₃Triflates can be effectively coupled with this catalyst combination.[4]
Ar-Cl XPhos Pd G3 or SPhos Pd G4Aryl chlorides are less reactive and require a highly active catalyst system to promote the challenging oxidative addition step.[2]
Q3: How can I minimize the competing protodeboronation side reaction?

A3: Minimizing protodeboronation is critical for achieving high yields.

  • Use a More Stable Boron Reagent: Convert the boronic acid to a more stable derivative. This is a highly effective strategy.

    • Pinacol Ester (BPin): These are significantly more stable than boronic acids and are a common choice for mitigating decomposition.[2]

    • MIDA Boronate: These are exceptionally stable, crystalline solids that can be used in a slow-release strategy, keeping the concentration of the active boronic acid low in the reaction mixture.[2][3]

    • Trifluoroborate Salt (BF₃K): These salts are also more robust than the corresponding boronic acids.

  • Optimize Reaction Conditions:

    • Lower Temperature & Shorter Reaction Time: If possible, running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a shorter duration can reduce the extent of protodeboronation.[2][3]

    • Careful Base Selection: Use the mildest base that still provides an acceptable reaction rate. In some cases, fluoride-based bases like CsF can be effective.[2]

    • Anhydrous Conditions: While a small amount of water can be beneficial, for highly susceptible substrates, rigorously anhydrous conditions may be necessary.[2]

Q4: What is the optimal base and solvent system for this coupling?

A4: The optimal system depends on your specific coupling partner and its functional group tolerance.

BaseSolvent SystemConsiderations
K₃PO₄, Cs₂CO₃ 1,4-Dioxane/H₂O (e.g., 10:1), THF/H₂OStrong bases that are highly effective. The water helps to solubilize the base.[2]
K₂CO₃, Na₂CO₃ Toluene/H₂O, Dioxane/H₂OMilder, commonly used bases.[2][9]
KF, CsF THF, DioxaneUseful for substrates with base-sensitive functional groups (e.g., esters) to prevent hydrolysis.[2][4]

Expert Insight: A good starting point for many couplings with 3-amino-5-cyanobenzeneboronic acid is K₃PO₄ in a 1,4-dioxane/water (10:1) solvent system.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point and should be optimized for your specific substrates.

  • Reagent Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), 3-amino-5-cyanobenzeneboronic acid (or its ester derivative, 1.2-1.5 equiv), and the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes. This is done by applying a vacuum and backfilling with the inert gas, repeated three times.[3]

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1, to achieve a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.[6]

  • Reaction Execution: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[6]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[6]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by flash column chromatography.[6]

Visual Diagrams

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Complex Ar-Pd(II)-X(L)₂ OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar'(L)₂ Transmetalation->PdII_Diaryl Boronate Ar'B(OR)₃⁻ (from Ar'B(OH)₂ + Base) Boronate->Transmetalation Base RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7][10][11]

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield with 3-Amino-5-cyanobenzeneboronic Acid Check1 Analyze Crude Mixture (LC-MS, NMR) Start->Check1 IsProtodeboronation Significant Protodeboronation? Check1->IsProtodeboronation IsSMConsumed Starting Material Consumed? IsProtodeboronation->IsSMConsumed No Solution_Proto Solution: 1. Switch to BPin or MIDA ester. 2. Use milder base (K₂CO₃/CsF). 3. Lower reaction temperature. IsProtodeboronation->Solution_Proto Yes Solution_Catalyst Issue: Catalyst Activity Solution: 1. Switch to bulky, e⁻-rich ligand (SPhos, XPhos). 2. Use a more active precatalyst (e.g., G3/G4 Palladacycle). 3. Ensure inert atmosphere. IsSMConsumed->Solution_Catalyst No Solution_Conditions Issue: Reaction Conditions Solution: 1. Screen different bases (K₃PO₄, Cs₂CO₃). 2. Optimize solvent system (Dioxane/H₂O). 3. Increase temperature (if no protodeboronation). IsSMConsumed->Solution_Conditions Yes

Caption: A logical workflow for diagnosing and solving low yield issues.

References

  • Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate - Benchchem.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem.
  • Overcoming low yields in Suzuki coupling with functionalized boronic acids - Benchchem.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
  • Struggling with Suzuki Reaction : r/Chempros - Reddit.
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate.
  • Coupling of bromobenzene and phenyboronic acid catalyzed by palladium complex. ResearchGate.
  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine - Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH.
  • Catalytic asymmetric C–N cross-coupling towards boron-stereogenic 3-amino-BODIPYs. Nature Communications.
  • Application Notes and Protocols for Suzuki Reaction with 3-Thienylboronic Acid - Benchchem.
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI.
  • "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. ChemRxiv.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.

Sources

Technical Support Center: Optimizing Reactions with 3-Amino-5-cyanobenzeneboronic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 3-Amino-5-cyanobenzeneboronic acid hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile building block, with a specific focus on the critical roles of base and solvent selection in achieving successful reaction outcomes.

Core Principles & Frequently Asked Questions

This section addresses the fundamental chemical principles governing the reactivity of this compound, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Q1: What is the fundamental role of the base in a Suzuki-Miyaura coupling reaction?

The primary role of the base is to activate the boronic acid for the crucial transmetalation step in the catalytic cycle.[1][2] Boronic acids, R-B(OH)₂, are generally not nucleophilic enough to transfer their organic group to the palladium(II) complex that forms after oxidative addition. The base facilitates this transfer through one of two predominant pathways:

  • Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic trihydroxyboronate "ate" complex, [R-B(OH)₃]⁻.[1][2][3] This anionic species is significantly more reactive and readily undergoes transmetalation with the Pd(II)-halide complex.[3]

  • Hydroxide Pathway: The base (e.g., an inorganic hydroxide) can exchange with the halide on the palladium center to form a Pd(II)-hydroxide complex. This complex then reacts with the neutral boronic acid.[2]

Computational and experimental evidence strongly suggests that the formation of the boronate "ate" complex is the main operative mechanism for transmetalation.[4]

Q2: Why is the choice of base particularly critical for this compound?

The "hydrochloride" designation indicates that the compound is a salt, with the amino group protonated as an ammonium chloride (-NH₃⁺Cl⁻). This has a critical consequence: the first equivalent of any base added to the reaction will be consumed to neutralize this salt and liberate the free amine (-NH₂). Therefore, you must use at least two equivalents of base : one to neutralize the hydrochloride salt and at least one to activate the boronic acid for the catalytic cycle. Insufficient base is a common cause of reaction failure with this substrate.

Q3: How do the amino and cyano groups on the benzene ring affect reactivity?

The amino (-NH₂) and cyano (-CN) groups are positioned meta to the boronic acid. While the amino group can be slightly activating and the cyano group is deactivating, their overall electronic effect influences the acidity (pKa) of the boronic acid. The reaction's sensitivity to the base's strength can be linked to the pKa of the boronic acid; a less acidic boronic acid may require a stronger base to efficiently form the reactive boronate species.[1]

Q4: What are the primary functions of the solvent in a Suzuki-Miyaura coupling?

The solvent is not merely an inert medium; it plays a multifaceted role that can dictate the success of the reaction.[5][6][7] Its key functions include:

  • Solubilization: Dissolving the aryl halide, boronic acid, base, and palladium catalyst/ligand system to allow them to interact.

  • Catalyst Stability: Coordinating solvents can stabilize the palladium catalyst but may also compete with ligands, potentially affecting catalytic activity.[5][8]

  • Influence on Rate and Selectivity: The solvent's polarity can influence the rates of different steps in the catalytic cycle and, in some cases, even alter the chemoselectivity of a reaction.[9]

  • Mediating Base Activity: The solvent affects the solubility and dissociation of the base, thereby modulating its effective strength. For many inorganic bases like carbonates and phosphates, the presence of water as a co-solvent is essential for their function.

Troubleshooting Guide: Common Issues & Solutions

This guide provides a systematic approach to resolving common problems encountered when using this compound.

Issue 1: Low or No Product Conversion

This is the most frequent issue and is often related to suboptimal base or solvent selection.

Troubleshooting Workflow

G start Low or No Conversion check_base Step 1: Verify Base Stoichiometry start->check_base sol_base_eq sol_base_eq check_base->sol_base_eq Is Base > 2.0 eq? base_strength Step 2: Evaluate Base Strength sol_base_strong sol_base_strong base_strength->sol_base_strong Is base strong enough? (e.g., K2CO3 failed) check_solvent Step 3: Assess Solvent System sol_dissolved sol_dissolved check_solvent->sol_dissolved Are all reagents fully dissolved? sol_base_eq->base_strength Yes add_base Action: Increase base to 2.5-3.0 eq. (1 eq for HCl, 1.5-2 eq for reaction) sol_base_eq->add_base No sol_base_strong->check_solvent Yes switch_base Action: Switch to a stronger base (e.g., K3PO4 or Cs2CO3) sol_base_strong->switch_base No end_success Problem Likely Resolved or Requires Further Investigation sol_dissolved->end_success Yes (Consider temperature/catalyst issues) switch_solvent Action: Change solvent or add co-solvent (e.g., Dioxane/H2O, DMF, Toluene/EtOH) sol_dissolved->switch_solvent No

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Solutions:

  • Cause A: Insufficient Base: As noted in the FAQs, the hydrochloride salt consumes one full equivalent of base. For a typical Suzuki coupling that requires 1.5-2.0 equivalents of base for the reaction itself, you will need a total of 2.5-3.0 equivalents.

  • Cause B: Base is too Weak: While potassium carbonate (K₂CO₃) is a common choice, it may not be sufficiently strong for all substrate combinations. If K₂CO₃ fails, consider more potent inorganic bases.

  • Cause C: Poor Solubility: If the boronic acid, aryl halide, or base is not adequately dissolved, the reaction will be slow or will not proceed. A biphasic system like Toluene/Water can be effective, but often a single-phase system or a miscible mixture like 1,4-Dioxane/Water or DMF provides better results.[10]

Table 1: Comparative Performance of Common Bases

BaseFormulaBasicityTypical SolventsComments
Potassium CarbonateK₂CO₃ModerateDioxane/H₂O, DMF, EtOH/H₂OA common starting point; requires water for optimal activity.[10]
Cesium CarbonateCs₂CO₃StrongDioxane, Toluene, DMFHighly effective but more expensive. Often gives higher yields.
Potassium PhosphateK₃PO₄StrongDioxane, TolueneAn excellent alternative to carbonates for difficult couplings.
Potassium FluorideKFMildAnhydrous Dioxane, THFUsed under anhydrous conditions to minimize deboronation.
Issue 2: Significant Deboronated Byproduct Formation

This occurs when the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom.

  • Cause: Protodeboronation is often promoted by high temperatures in the presence of water and a strong base.

  • Solution:

    • Lower the Temperature: Run the reaction at the lowest temperature that still provides a reasonable rate (e.g., 80 °C instead of 110 °C).

    • Use Anhydrous Conditions: If possible, switch to a non-aqueous system. This often involves using an organic base or a base like potassium fluoride (KF) in a solvent like anhydrous dioxane.[11]

    • Reduce Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and work it up as soon as the starting material is consumed to prevent prolonged exposure to harsh conditions.

Experimental Protocols & Data

General Protocol for Suzuki-Miyaura Coupling

This procedure provides a reliable starting point for optimizing the reaction of this compound with an aryl bromide.

  • Reagent Setup: To a clean, dry reaction vessel (e.g., a microwave vial or round-bottom flask) equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2 eq), and the chosen base (3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand (if required).

  • Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Heating: Place the reaction mixture in a preheated oil bath or microwave reactor at the desired temperature (e.g., 90 °C).[12]

  • Monitoring: Stir the reaction and monitor its progress by TLC or LC-MS until the aryl bromide is consumed (typically 2-16 hours).[12]

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired biaryl product.[12]

Table 2: Illustrative Yields Based on Base & Solvent Choice

The following data represents typical outcomes for the coupling of 3-Amino-5-cyanobenzeneboronic acid HCl (1.2 eq) with 4-bromoanisole (1.0 eq) using Pd(PPh₃)₄ (3 mol%) at 90 °C for 12 hours.

EntryBase (3.0 eq)Solvent (0.1 M)Yield (%)Observations
1K₂CO₃1,4-Dioxane / H₂O (4:1)65%Moderate conversion, some deboronation observed.
2K₂CO₃DMF55%Slower reaction, incomplete conversion.
3K₃PO₄ 1,4-Dioxane / H₂O (4:1) 91% Excellent conversion, clean reaction profile.
4K₃PO₄Toluene40%Poor solubility of the base, low conversion.
5Cs₂CO₃1,4-Dioxane88%High conversion, good result under anhydrous conditions.
6Na₂CO₃1,4-Dioxane / H₂O (4:1)35%Weaker base, significantly lower yield.

Yields are illustrative and intended for comparative purposes.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the key steps of the palladium-catalyzed cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa pd2_complex R¹-Pd(II)L₂-X oa->pd2_complex trans Transmetalation pd2_complex->trans pd2_biaryl R¹-Pd(II)L₂-R² trans->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 product R¹-R² (Product) re->product boronic R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic->boronate boronate->trans base Base (OH⁻) base->boronic halide R¹-X (Aryl Halide) halide->oa

Sources

Technical Support Center: Palladium-Catalyzed Reactions with Amine-Containing Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving amine-containing substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during your experiments.

Troubleshooting Guide

This section addresses common problems in a question-and-answer format, providing insights into the root causes and offering practical solutions.

Question 1: My reaction shows low or no conversion to the desired arylamine product. What are the likely causes and how can I fix this?

Low or no product yield is a frequent issue that can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions.[1] A systematic approach is crucial for diagnosis.

Potential Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.[2][3] Amines with α-hydrogens are typically capable of reducing Pd(II) to Pd(0), but this process can be unreliable.[4]

    • Solution: Consider using a pre-formed Pd(0) catalyst like Pd₂(dba)₃ or a commercially available, air-stable precatalyst (e.g., G2 or G3 precatalysts).[3] These often provide more consistent generation of the active catalytic species.[3]

  • Catalyst Poisoning: Amines themselves, or impurities in the starting materials or solvents, can act as catalyst poisons.[5][6] Sulfur-containing compounds, halides, and even water in certain contexts can deactivate the palladium catalyst.[5][7]

    • Solution: Ensure all starting materials and solvents are of high purity and are anhydrous and degassed.[1] If substrate-derived poisoning is suspected, a higher catalyst loading or a more robust ligand may be necessary.

  • Incorrect Ligand Choice: The ligand is critical for catalyst stability and for facilitating the key steps of the catalytic cycle.[1][8] A suboptimal ligand can lead to slow reaction rates or catalyst decomposition.

    • Solution: Screen a variety of phosphine ligands. For primary amines, ligands like BrettPhos are often effective, while RuPhos is a good starting point for secondary amines.[4] Bulky, electron-rich ligands generally promote the desired reaction pathway.[1][8]

  • Suboptimal Base or Solvent: The choice of base and solvent are interconnected and crucial for reaction success.[1][2] Strong, non-nucleophilic bases like NaOtBu are common but can be incompatible with sensitive functional groups.[1][4] The solvent affects the solubility of reagents and the stability of catalytic intermediates.[1][9]

    • Solution: If using a strong base fails, consider weaker inorganic bases like K₃PO₄ or Cs₂CO₃, which may require higher temperatures.[1][10] Toluene and dioxane are common solvents, but ensure they are anhydrous and degassed.[1][11] In cases of poor solubility, a mixture of solvents might be beneficial.[3]

Question 2: My reaction is producing significant side products, such as hydrodehalogenation of the aryl halide or diarylation of a primary amine. How can I improve the selectivity?

Side product formation is a clear indication that an undesired reaction pathway is competing with the desired C-N bond formation.

Potential Causes & Solutions:

  • Hydrodehalogenation: This occurs when the aryl halide is reduced to the corresponding arene. It can be promoted by β-hydride elimination from a Pd(II)-amido intermediate.[12]

    • Solution: The choice of ligand is paramount in suppressing this side reaction.[12] Ligands that accelerate the rate of C-N reductive elimination over β-hydride elimination are preferred.[8][13] Additionally, ensure that your reaction is strictly anaerobic, as oxygen can sometimes promote catalyst decomposition pathways that lead to hydrodehalogenation.

  • Diarylation of Primary Amines: The desired monoarylated product can sometimes react further with another equivalent of the aryl halide to form a tertiary diarylamine.[13]

    • Solution: Judicious ligand selection is key to achieving high selectivity for the primary amine arylation.[13] Using a slight excess of the primary amine can also favor the formation of the monoarylated product. In some cases, lowering the reaction temperature or using a less active catalyst system can improve selectivity.

  • Formation of Aryl Ether: With sterically hindered amines, the alkoxide base (e.g., NaOtBu) can sometimes compete with the amine as a nucleophile, leading to the formation of an aryl ether side product.[12]

    • Solution: Employing a less sterically hindered or more nucleophilic base can mitigate this issue. Alternatively, using a more active catalyst system that promotes faster amination can outcompete the ether formation.[12]

Question 3: I am struggling to purify my amine-containing product and remove residual palladium. What are the best practices for purification?

The basic nature of amine products can lead to strong chelation with the palladium catalyst, making its removal challenging.[14]

Potential Causes & Solutions:

  • Strong Palladium-Amine Chelation: The nitrogen lone pair in the product can coordinate strongly to residual palladium, keeping it in solution.[14]

    • Solution 1: Scavenger Resins: Use a scavenger resin with high affinity for palladium. Thiol- or triamine-based scavengers are often effective.[14] Stirring the crude product solution with the scavenger resin, followed by filtration, can significantly reduce palladium levels.

    • Solution 2: Activated Carbon: Treatment with activated carbon can also be effective, but it may lead to non-specific adsorption of the desired product.[14] It is advisable to use the minimum amount necessary.

    • Solution 3: Crystallization: If the product is a solid, crystallization can be a highly effective method for removing palladium impurities, especially when combined with additives like N-acetylcysteine that help keep the palladium in the mother liquor.[15]

  • Product Loss During Purification: The purification method itself might be causing a loss of the desired product.

    • Solution: If using adsorbents like activated carbon or silica gel, screen different solvents to minimize non-specific binding of your product. A sequential purification approach, such as an initial filtration through Celite followed by scavenger resin treatment, can be more efficient than a single method.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right ligand for my reaction?

The choice of ligand is highly dependent on the specific amine and aryl halide coupling partners.[1] However, some general guidelines exist. Bulky, electron-rich phosphine ligands are generally preferred as they promote the formation of the monoligated palladium species, which is highly active in the catalytic cycle.[8] For primary amines, ligands like BrettPhos are a good starting point, while for secondary amines, RuPhos is often effective.[4] For challenging substrates, a ligand screening is often the most efficient approach.

Q2: Which palladium precursor should I use?

Both Pd(0) and Pd(II) sources can be used.[2] Common Pd(II) precursors like Pd(OAc)₂ require in-situ reduction to the active Pd(0) state, which can sometimes be inefficient.[4][16] Pd(0) sources like Pd₂(dba)₃ are also widely used.[2] For improved reproducibility and ease of use, air-stable palladium precatalysts, which contain both the palladium and the ligand in a defined stoichiometry, are highly recommended.[3]

Q3: What is the role of the base, and how do I select the appropriate one?

The base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[2] The most common bases are strong and non-nucleophilic, such as sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS).[1] These bases often lead to the highest reaction rates.[4] However, if your substrates contain base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be considered, although they may necessitate higher reaction temperatures.[1][10]

Q4: How critical is the exclusion of air and moisture?

Palladium-catalyzed amination reactions are often sensitive to air and moisture.[17] The active Pd(0) catalyst can be oxidized in the presence of air, rendering it inactive. Water can interfere with the base and also lead to catalyst deactivation.[7] Therefore, it is crucial to use anhydrous, degassed solvents and to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[1]

Visualizations

Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Ligand Exchange & Deprotonation Ligand Exchange & Deprotonation Ar-Pd(II)-X(L)->Ligand Exchange & Deprotonation + HNR'R'' - HX Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Ligand Exchange & Deprotonation->Ar-Pd(II)-NR'R''(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive Elimination Forms C-N bond Reductive Elimination->Pd(0)L Product Ar-NR'R''

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Workflow start Low/No Yield check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes solution_catalyst Use Pd(0) source or air-stable precatalyst. check_catalyst->solution_catalyst No check_purity Are reagents pure? check_conditions->check_purity Yes solution_ligand Screen ligands (e.g., BrettPhos, RuPhos). check_conditions->solution_ligand No (Ligand) solution_base_solvent Screen bases and solvents. check_conditions->solution_base_solvent No (Base/Solvent) solution_purity Use high-purity, dry, degassed reagents/solvents. check_purity->solution_purity No end Successful Reaction check_purity->end Yes solution_catalyst->end solution_ligand->end solution_base_solvent->end solution_purity->end

Caption: Decision tree for troubleshooting low-yield amination reactions.

Experimental Protocols

Protocol 1: General Procedure for Reaction Condition Screening

This protocol outlines a general method for screening variables to optimize a Buchwald-Hartwig amination reaction.[18]

  • Reaction Setup (in a glovebox):

    • To an array of reaction vials equipped with stir bars, add the palladium precatalyst (e.g., 1-2 mol%).

    • If not using a precatalyst, add the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand.

    • Add the aryl halide (1.0 equivalent).

    • Add the amine (1.2 equivalents).

    • Add the base (e.g., NaOtBu, 1.5 equivalents).

    • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction Execution:

    • Seal the reaction vials and remove them from the glovebox.

    • Place the vials in a preheated aluminum reaction block on a magnetic stir plate.

    • Heat the reaction at the desired temperature (e.g., 80-110 °C) with vigorous stirring for a set time (e.g., 12-24 hours).

  • Work-up and Analysis:

    • Cool the reactions to room temperature.

    • Quench each reaction with a suitable aqueous solution (e.g., saturated ammonium chloride).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Analyze the crude product by an appropriate method (e.g., ¹H NMR, GC-MS, or LC-MS) to determine conversion and yield.

Variables to Screen:

  • Palladium Source/Precatalyst: Compare different precatalysts or Pd(0)/Pd(II) sources.

  • Ligand: Screen a panel of different phosphine ligands.

  • Base: Compare strong (NaOtBu, LHMDS) and weaker (K₃PO₄, Cs₂CO₃) bases.

  • Solvent: Test different anhydrous, degassed solvents (e.g., toluene, dioxane, THF).

  • Temperature: Evaluate a range of temperatures appropriate for the chosen solvent.

Protocol 2: Palladium Removal Using a Scavenger Resin

This protocol provides a general method for removing residual palladium from a crude reaction mixture containing an amine product.[14]

  • Dissolve the Crude Product: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., THF, DCM).

  • Add the Scavenger Resin: Add 3-5 molar equivalents of a selected scavenger resin (e.g., a thiol-based resin) relative to the initial amount of palladium catalyst used.

  • Stir the Mixture: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4-16 hours. The optimal time and temperature should be determined experimentally.

  • Filter the Resin: Filter the mixture through a pad of Celite to remove the solid-supported scavenger.

  • Wash and Concentrate: Wash the Celite pad with additional solvent. Combine the filtrates and concentrate under reduced pressure to obtain the purified product.

  • Verify Palladium Removal: Analyze the final product for residual palladium content using methods like inductively coupled plasma mass spectrometry (ICP-MS).[15]

References

  • BenchChem. (n.d.). Troubleshooting palladium catalyst deactivation in 9,10-Dihydro-1,2-phenanthrenediamine synthesis.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Barth, J. O. (n.d.). Poisoning and deactivation of palladium catalysts. ResearchGate.
  • BenchChem. (n.d.). Troubleshooting guide for Buchwald-Hartwig reactions with 4-Iodobenzylamine.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(30), 19414-19424.
  • Torborg, C., & Beller, M. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
  • Lalic, G., et al. (n.d.). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. PMC - NIH.
  • SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts.
  • BenchChem. (n.d.). Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures.
  • Nolan, S. P. (Ed.). (n.d.). CHAPTER 5: Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions. Books.
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • Request PDF. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • Wordpress. (2025, December 19). Specific Solvent Issues with Buchwald-Hartwig Amination.
  • WuXi AppTec. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
  • Casado, M. A., et al. (2002). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 124(42), 12698-12711.
  • Fors, B. P., et al. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. PMC.
  • BenchChem. (n.d.). Technical Support Center: Managing Catalyst Deactivation in Cross-Coupling Reactions for Aniline Synthesis.
  • Organic Chemistry Frontiers (RSC Publishing). (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
  • Arbor Assays. (2017, July 31). Palladium Detection for API Purification.
  • Wikimedia Commons. (n.d.). A magnetically retrievable air and moisture stable gold and palladium nanocatalyst for efficient C−C coupling reactions.

Sources

Technical Support Center: A Scientist's Guide to Preventing Protodeboronation of 3-Amino-5-cyanobenzeneboronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-5-cyanobenzeneboronic acid hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable, yet challenging, building block. Its unique electronic properties make it highly useful in the synthesis of novel compounds, but also render it highly susceptible to a common and frustrating side reaction: protodeboronation.

This guide moves beyond simple protocol recitation. It provides a deep mechanistic understanding of why this decomposition occurs and presents a logical, tiered strategy—from simple troubleshooting to advanced preventative measures—to ensure your reactions are successful, reproducible, and high-yielding.

Section 1: Understanding the Challenge - The "Why" of Protodeboronation

Before troubleshooting, it is crucial to understand the underlying chemical principles driving the instability of your reagent.

Q1: What is protodeboronation and why is this compound so prone to it?

A1: Protodeboronation is a chemical reaction where the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced with a carbon-hydrogen (C-H) bond, effectively destroying your starting material.[1] This process is a well-known undesired side reaction in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1]

The susceptibility of this compound is due to a "perfect storm" of electronic effects:

  • Electron-Deficient Ring: The cyano group (-C≡N) is a powerful electron-withdrawing group. In its hydrochloride salt form, the amino group exists as a protonated ammonium cation (-NH3+), which is also strongly electron-withdrawing. Together, these groups pull electron density away from the aromatic ring, significantly weakening the carbon-boron bond and making the ipso-carbon (the carbon attached to boron) more susceptible to protonolysis.

  • Role of Base: Suzuki-Miyaura reactions require a base to activate the boronic acid, forming a more nucleophilic boronate species ([ArB(OH)3]⁻) that participates in the catalytic cycle.[2][3] However, this boronate is also the key intermediate in base-catalyzed protodeboronation.[4][5][6] For highly electron-deficient systems, the rate of this decomposition pathway can be very rapid, especially at high pH.[4][7][8]

The general mechanism under the basic conditions required for cross-coupling is illustrated below.

Protodeboronation_Mechanism cluster_0 Base-Catalyzed Protodeboronation ArBOH2 Arylboronic Acid (Ar-B(OH)₂) ArBOH3_minus Arylboronate Anion ([Ar-B(OH)₃]⁻) ArBOH2->ArBOH3_minus + OH⁻ (Fast Equilibrium) TS Transition State ArBOH3_minus->TS + H₂O (Rate-Limiting Step) Products Protodeboronated Product (Ar-H) + B(OH)₄⁻ TS->Products C-B Cleavage

Caption: Base-catalyzed protodeboronation pathway.

Section 2: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial problems encountered in the lab.

Q2: My Suzuki-Miyaura reaction is giving low yields and my main byproduct is 3-aminobenzonitrile. What is happening?

A2: This is the classic signature of protodeboronation. Your boronic acid is decomposing back to 3-aminobenzonitrile before it can participate in the desired cross-coupling reaction. The primary cause is almost certainly that your reaction conditions (likely the base and/or temperature) are too harsh, favoring the decomposition pathway.

Q3: What is the very first thing I should change in my protocol to reduce protodeboronation?

A3: Change your base. This is the most critical variable.[9] Strong inorganic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) create a highly basic environment that dramatically accelerates protodeboronation for electron-deficient boronic acids.[10] Switch to a milder base. This single change often yields a significant improvement.

Q4: How should I properly handle and store this compound?

A4: Proper storage is essential to prevent degradation before the reagent even enters the flask. Based on safety data sheets and best practices:

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11][12] Consider storing under an inert gas like argon, especially for long-term storage.

  • Handling: This material is hygroscopic and moisture-sensitive.[11] Weigh it out quickly and in a low-humidity environment if possible. Avoid contact with strong oxidizing agents and bases during storage.[11]

Q5: Can't I just add a large excess of the boronic acid to compensate for the decomposition?

A5: While adding a slight excess (e.g., 1.2-1.5 equivalents) is common practice, using a large excess to brute-force the reaction is poor practice. It leads to issues with stoichiometry, complicates purification by introducing large amounts of boron-containing byproducts, and is not cost-effective. It is always better to optimize the reaction to prevent the side reaction in the first place.

Section 3: In-Depth Troubleshooting & Optimization Guide

For persistent issues, a systematic approach to optimization is required. The core principle is to manipulate the kinetics to favor the Suzuki-Miyaura coupling over protodeboronation.

Optimization_Workflow Start Reaction Failure (Low Yield, High Protodeboronation) Step1 Step 1: Base Selection (Switch to Milder Base) Start->Step1 Step2 Step 2: Catalyst System (Use High-Activity Catalyst/Ligand) Step1->Step2 Step3 Step 3: Reaction Parameters (Lower Temperature, Monitor Time) Step2->Step3 Decision Still Experiencing Significant Decomposition? Step3->Decision Advanced Step 4: Advanced Strategy (Use Boronate Ester) Decision->Advanced Yes Success Successful Coupling Decision->Success No Advanced->Success

Caption: Systematic workflow for optimizing your reaction.

Step 1: The Critical Role of the Base

As mentioned, your choice of base is paramount. Milder bases create a less harsh environment, slowing protodeboronation while still being effective enough to promote the catalytic cycle.

BaseCommon AbbreviationTypical pKa (Conjugate Acid)Comments
Potassium PhosphateK₃PO₄~12.3An excellent first choice. Often provides a good balance of reactivity and suppression of side reactions.[10]
Potassium CarbonateK₂CO₃~10.3A very common and effective mild base.
Cesium CarbonateCs₂CO₃~10.3More soluble in organic solvents than K₂CO₃, which can sometimes improve reaction rates.
Potassium AcetateKOAc~4.75A very mild base, useful for substrates that are highly sensitive to base.[13]
Avoid
Sodium/Potassium HydroxideNaOH / KOH>14Generally too strong for this substrate; will likely cause rapid and complete protodeboronation.[10]
Protocol 1: General Suzuki-Miyaura Coupling with a Mild Base

This protocol provides a robust starting point for optimization.

  • Reagent Preparation:

    • Aryl Halide (e.g., Aryl Bromide) (1.0 eq.)

    • 3-Amino-5-cyanobenzeneboronic acid HCl (1.3 eq.)

    • Potassium Phosphate (K₃PO₄) (3.0 eq.)

    • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

    • Solvent: 1,4-Dioxane/Water (5:1 mixture), thoroughly degassed.

  • Reaction Setup:

    • To a flame-dried reaction vessel equipped with a stir bar, add the aryl halide, boronic acid salt, K₃PO₄, and palladium catalyst.

    • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

    • Add the degassed solvent mixture via syringe.

    • Stir the reaction at a moderate temperature (e.g., 80 °C).

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the aryl halide and the formation of both the desired product and the 3-aminobenzonitrile byproduct.

    • Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer, and concentrate.

    • Purify the crude product via column chromatography.

Step 2: Accelerate the Desired Reaction - Catalyst & Ligand Selection

The goal is to use a catalyst system so efficient that the Suzuki-Miyaura coupling occurs much faster than the protodeboronation.[10] If standard catalysts like Pd(dppf)Cl₂ are too slow, consider using modern, highly active systems.

  • Buchwald Ligands: Bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos, when combined with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, create exceptionally active catalysts that can operate at lower temperatures and shorter reaction times.

  • Pre-catalysts: Using well-defined palladium pre-catalysts (e.g., XPhos Pd G2 or G3) can ensure efficient and reproducible generation of the active Pd(0) species, further accelerating the desired reaction.[14]

Step 3: Manage Reaction Parameters - Temperature & Time

Protodeboronation, like most reactions, is accelerated by heat.[13]

  • Lower the Temperature: Try running the reaction at a lower temperature (e.g., 60-70 °C). This will slow both the desired reaction and the decomposition, but it often slows protodeboronation more significantly. This is especially effective when paired with a highly active catalyst system.

  • Minimize Reaction Time: Do not let the reaction run overnight unnecessarily. Monitor it closely and work it up as soon as the starting material is consumed to minimize the time the product and remaining boronic acid are exposed to the basic, heated conditions.

Section 4: Advanced Preventative Strategies - The "Slow Release" Approach

If the strategies above fail to sufficiently suppress protodeboronation, the most robust solution is to modify the boronic acid itself into a more stable derivative.

Q6: I've tried multiple bases and catalysts, but protodeboronation is still a major issue. What is the next-level strategy?

A6: The next level is to use a "slow-release" strategy. This involves converting the boronic acid into a boronate ester, such as a pinacol or N-methyliminodiacetic acid (MIDA) ester.[1][10] These derivatives are significantly more stable to protodeboronation but will slowly hydrolyze under the basic reaction conditions to release the active boronic acid.[1] This keeps the instantaneous concentration of the unstable boronic acid very low, minimizing its decomposition while allowing it to be consumed in the productive catalytic cycle.[10]

DerivativeStructureStability & HandlingRelease Conditions
Boronic Acid HCl Ar-B(OH)₂·HClLow stability, especially in solution. Hygroscopic.N/A
Pinacol Boronate Ester Ar-B(pin)High stability, solid, easy to handle, generally chromatography-stable.Slow hydrolysis under aqueous basic conditions (e.g., K₃PO₄, H₂O).
MIDA Boronate Ester Ar-B(MIDA)Exceptionally stable, solid, highly robust. Can withstand anhydrous and acidic conditions.Requires specific conditions for slow release, typically aqueous base (e.g., K₃PO₄, NaOH).
Protocol 2: Suzuki Coupling using a Pre-formed Pinacol Boronate Ester
  • Synthesis of the Pinacol Ester:

    • The pinacol ester of 3-amino-5-cyanobenzeneboronic acid can be synthesized via standard procedures, for example, by reacting the boronic acid with pinacol in a solvent like THF or toluene with removal of water.

  • Reaction Setup (Anhydrous conditions are often possible):

    • Aryl Halide (1.0 eq.)

    • 3-Amino-5-cyanophenylboronic acid pinacol ester (1.1 eq.)

    • Potassium Phosphate (K₃PO₄) (3.0 eq.), finely powdered and dried.

    • Pd/Ligand system (e.g., XPhos Pd G3, 2 mol%)

    • Solvent: 2-MeTHF or CPME (anhydrous, degassed).

  • Execution:

    • Combine all solids in a dry, inerted reaction vessel.

    • Add the anhydrous, degassed solvent.

    • Heat to the desired temperature (e.g., 80-100 °C) and monitor. The slow hydrolysis of the pinacol ester will feed boronic acid into the reaction.

    • Work-up and purify as previously described.

References
  • Al-Zoubi, R. M. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link][4][8]
  • Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. The Journal of Organic Chemistry. [Link][9]
  • Wikipedia. (n.d.). Protodeboronation.
  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link][7]
  • Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link][5][16]
  • Butters, M., et al. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development. [Link][6]
  • Perrin, D. M., et al. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry. [Link][17]
  • Cheon, C. H., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. [Link][18]
  • Nolan, S. P., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link][15]
  • Reddit. (2022). For the pro's (Suzuki). r/Chempros. [Link][14]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link][2]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link][3]

Sources

Technical Support Center: Optimizing Reactions with Sterically Hindered Aminoboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with sterically hindered aminoboronic acids. These valuable reagents present unique challenges in synthetic chemistry. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of their application, ensuring the success of your experiments.

Section 1: Troubleshooting Guide for Common Reactions

This section addresses specific issues you may encounter during key synthetic transformations involving sterically hindered aminoboronic acids.

Suzuki-Miyaura Cross-Coupling Reactions

Question: My Suzuki-Miyaura reaction with a sterically hindered aminoboronic acid is showing low to no conversion. What are the likely causes and how can I optimize the conditions?

Answer:

Low conversion in this context is a frequent challenge, typically stemming from the steric bulk impeding one or more steps of the catalytic cycle. Here’s a systematic approach to troubleshooting:

1. Re-evaluate Your Catalyst and Ligand System: This is the most critical factor for success. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for hindered substrates.[1]

  • The Problem: Steric hindrance can inhibit the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[2] The nitrogen atom in the aminoboronic acid can also coordinate to the palladium center, leading to catalyst deactivation.[3]

  • The Solution: Employ bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands. These ligands promote the formation of a more reactive, monoligated palladium(0) species and facilitate the difficult reductive elimination step.[1][4]

    • Recommended Ligands: Start with ligands like SPhos, XPhos, or RuPhos.[1][3] For extremely hindered substrates, consider more specialized ligands such as BI-DIME or AntPhos, which have shown superior performance in forming tetra-ortho-substituted biaryls.[1][5] N-Heterocyclic Carbenes (NHCs) are also highly effective alternatives, offering high stability and activity.[1]

2. Optimize the Base and Solvent Combination: The choice of base is not independent of the solvent; they work in concert to influence the reaction's success.[1][6]

  • Bases: A weak base is often insufficient. Potassium phosphate (K₃PO₄), used as a fine powder, is a reliable first choice for many hindered couplings.[1] For less reactive coupling partners, such as aryl chlorides, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary.[1]

  • Solvents: Anhydrous, degassed, aprotic solvents are generally preferred. Toluene and dioxane are common and effective choices.[1] For particularly stubborn reactions, switching to a higher-boiling solvent like xylenes can allow for the necessary increase in reaction temperature.[1]

3. Increase the Reaction Temperature: Sterically hindered substrates often require more thermal energy to overcome the activation barriers for the catalytic steps.[1]

  • Recommendation: If your reaction is proceeding slowly at a moderate temperature (e.g., 80 °C), consider increasing it to 100–140 °C.[1] Microwave irradiation can be a powerful tool to rapidly achieve and maintain high temperatures, often leading to improved yields and shorter reaction times.[1]

4. Consider the Stability of the Boronic Acid: Protodeboronation, the cleavage of the C-B bond, is a common and often overlooked side reaction that consumes your starting material.[7]

  • The Problem: This undesired reaction involves the protonolysis of the boronic acid and is influenced by factors such as reaction conditions and the electronic nature of the organic substituent.[7]

  • The Solution: To minimize protodeboronation, consider using boronic acid derivatives like MIDA boronates or organotrifluoroborates.[7] These act as "slow-release" sources of the boronic acid, keeping its concentration low throughout the reaction and thus minimizing side reactions.[7]

Workflow for Optimizing Hindered Suzuki-Miyaura Couplings

G cluster_0 Initial Reaction Setup cluster_1 Primary Optimization Steps cluster_2 Advanced Troubleshooting cluster_3 Outcome Start Low/No Conversion Observed Ligand Switch to Bulky Ligand (e.g., SPhos, XPhos) Start->Ligand Most critical factor Base_Solvent Optimize Base/Solvent (e.g., K3PO4/Toluene) Ligand->Base_Solvent Temperature Increase Temperature (100-140 °C or Microwave) Base_Solvent->Temperature Boronic_Ester Use MIDA Boronate or Trifluoroborate Salt Base_Solvent->Boronic_Ester If deboronation suspected Special_Ligand Use Specialized Ligand (e.g., BI-DIME for tetra-ortho) Temperature->Special_Ligand If still low yield Success Successful Coupling Temperature->Success Often sufficient Special_Ligand->Success Boronic_Ester->Success

Caption: Troubleshooting workflow for hindered Suzuki-Miyaura reactions.

Amide Bond Formation

Question: I am struggling to form an amide bond between a sterically hindered aminoboronic acid and a carboxylic acid. Standard coupling reagents are failing. What should I try next?

Answer:

The direct condensation of a carboxylic acid and an amine to form an amide is challenging, especially with sterically hindered substrates, because it typically requires high temperatures (>160 °C) to overcome the formation of a stable ammonium salt.[8] While catalytic methods are preferred, the steric bulk necessitates specific strategies.

1. Boron-Based Catalysis and Reagents:

  • Arylboronic Acid Catalysts: Electron-deficient arylboronic acids, such as 3,5-bis(trifluoromethyl)phenylboronic acid, can effectively catalyze direct amidation.[8] These catalysts are thought to activate the carboxylic acid, facilitating the nucleophilic attack of the amine.[8] For particularly hindered substrates, more active catalysts like 4,5,6,7-tetrachlorobenzo[d][1][4][8]dioxaborole have been developed.[8]

  • Borate Esters: The reagent tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, has proven effective for direct amide formation under relatively mild conditions.[9] It can be prepared on a large scale from boric oxide and is operationally simple.[9]

2. Acyl Fluoride Intermediates:

  • The Rationale: When standard coupling reagents (carbodiimides, phosphonium/uronium salts) fail due to steric hindrance, converting the carboxylic acid to a more reactive intermediate is a powerful strategy.[10][11][12] Acyl fluorides are particularly effective because the small size of the fluorine atom minimizes steric clash during the subsequent nucleophilic attack by the hindered amine.[12]

  • In Situ Generation: You can generate the acyl fluoride in situ using fluorinating agents like BTFFH (N,N,N',N'-Tetramethyl-O-(benzotriazol-1-yl)uronium hexafluorophosphate) under mild conditions, which then reacts with the amine.[12][13] This approach avoids the isolation of the often-sensitive acyl fluoride.

3. High-Temperature and Alternative Activation:

  • Elevated Temperatures: While generally avoided to prevent side reactions, sometimes a higher temperature is necessary.[8] When using a boronic acid catalyst, azeotropic removal of water using a Dean-Stark trap in a solvent like toluene can drive the reaction to completion.[14]

  • Coupling Reagents for Hindered Systems: While many standard reagents fail, some are specifically designed for difficult couplings. Phosphonium salts (e.g., PyBOP) and certain uronium salts (e.g., HATU) are known to be more effective for coupling sterically hindered amino acids.[11] COMU is a safer and highly effective alternative to benzotriazole-based reagents.[11]

Decision Tree for Hindered Amide Coupling

G Start Standard Coupling Fails Acyl_Fluoride Convert COOH to Acyl Fluoride (e.g., BTFFH, in situ)[12][13] Start->Acyl_Fluoride Highly effective for steric hindrance Boron_Catalysis Use Boron-Based Catalyst (e.g., electron-deficient arylboronic acid)[8] Start->Boron_Catalysis Direct catalytic approach Adv_Coupling Try Advanced Coupling Reagent (e.g., HATU, COMU)[11] Start->Adv_Coupling Alternative activation Success Amide Formed Acyl_Fluoride->Success Borate_Reagent Use B(OCH2CF3)3 Reagent[9] Boron_Catalysis->Borate_Reagent Stoichiometric alternative High_Temp High-Temp Azeotropic Water Removal[14] Boron_Catalysis->High_Temp If reaction is slow Boron_Catalysis->Success Borate_Reagent->Success High_Temp->Success Adv_Coupling->Success

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Alternative Reagents for 3-Amino-5-cyanobenzeneboronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the formation of carbon-carbon bonds. The utility of this reaction is largely defined by the diversity and reliability of its building blocks, among which arylboronic acids are paramount. 3-Amino-5-cyanobenzeneboronic acid hydrochloride is a key reagent, offering a trifunctional scaffold: a boronic acid for coupling, an amino group for further derivatization or as a key pharmacophoric element, and a cyano group as a versatile synthetic handle or potent electron-withdrawing group.

However, reliance on a single reagent can be limiting. Challenges such as substrate compatibility, stability issues like protodeboronation, and the specific requirements of the hydrochloride salt form necessitate a broader toolkit.[1] This guide provides an in-depth comparison of viable alternatives to this compound, offering researchers the data and rationale needed to select the optimal reagent for their specific synthetic challenge.

Understanding the Landscape: Beyond the Standard Boronic Acid

The inherent value of the 3-amino-5-cyanophenyl motif is its prevalence in pharmacologically active molecules. The choice of the boron-containing reagent is therefore not merely a matter of synthetic convenience but a critical parameter that can influence yield, purity, and scalability. The primary alternatives can be broadly categorized based on the modification of the boron moiety.

  • Boronic Esters (e.g., Pinacol Esters): These are perhaps the most common alternatives. By converting the hydrophilic boronic acid to a more lipophilic boronate ester, stability is often significantly enhanced. They are less susceptible to dehydration-induced trimerization (forming boroxines) and often exhibit greater robustness towards protodeboronation, a common side reaction with electron-rich or heteroaromatic boronic acids.[2]

  • Potassium Trifluoroborate Salts: These crystalline, air-stable solids offer exceptional shelf-life and ease of handling compared to many boronic acids. Their reactivity profile in Suzuki couplings is distinct, often requiring specific activation conditions, but they can be advantageous for substrates that are sensitive to the strongly basic conditions sometimes employed for boronic acids.[3]

  • MIDA Boronates (N-methyliminodiacetic acid protected): MIDA boronates represent a "slow-release" form of the boronic acid. They are highly stable to a wide range of reaction conditions, including chromatography, allowing for the synthesis of complex, multi-functionalized fragments. The boronic acid is unmasked in situ during the Suzuki coupling, which can be highly beneficial when working with sensitive or unstable coupling partners.

The following diagram illustrates the structural relationship between these key alternatives.

G cluster_0 Core Chemical Moiety cluster_1 Alternative Boron Reagents Core 3-Amino-5-cyanophenyl BoronicAcid Boronic Acid -B(OH)₂ Core->BoronicAcid PinacolEster Pinacol Ester -B(pin) Core->PinacolEster Trifluoroborate Trifluoroborate -[BF₃]⁻K⁺ Core->Trifluoroborate MIDA MIDA Boronate -B(MIDA) Core->MIDA

Caption: Structural comparison of boron-containing functional groups.

Performance Metrics: A Head-to-Head Comparison

The choice of reagent directly impacts experimental outcomes. The following table summarizes the key performance characteristics based on established chemical principles and literature precedents.

Feature3-Amino-5-cyanobenzeneboronic acid HCl...pinacol ester...potassium trifluoroborate...MIDA boronate
Stability Moderate; susceptible to protodeboronation and boroxine formation. HCl salt can improve stability.High; generally stable to air, moisture, and chromatography.Very High; typically free-flowing, crystalline solids with long shelf-life.Exceptional; stable to strong acids, bases, and oxidants.
Handling Can be hygroscopic; requires careful handling. HCl form requires base for reaction.Easy to handle; less hygroscopic than the free acid.Easy to handle; non-hygroscopic crystalline solid.Easy to handle; robust solid.
Solubility Varies; HCl salt is often water-soluble, while the free base is more soluble in organic solvents.Generally good solubility in common organic solvents (Dioxane, THF, DMF).Often soluble in polar solvents; may require specific solvent systems for coupling.Soluble in a range of organic solvents.
Typical Yields Good to excellent, but can be variable depending on substrate and conditions.Consistently high to excellent; often provides more reproducible results.Good to excellent; performance can be highly dependent on the catalytic system.Excellent; slow-release can minimize side reactions and improve yields with complex substrates.
Reaction Conditions Requires a base (e.g., K₂CO₃, Cs₂CO₃) to neutralize HCl and activate the boronic acid.[3]Requires a base (e.g., K₃PO₄, K₂CO₃) for activation.Requires activation, often with a fluoride source or under specific aqueous base conditions.Requires aqueous base (e.g., NaOH, K₃PO₄) for slow hydrolysis and release of the active boronic acid.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

Understanding the fundamental mechanism of the Suzuki-Miyaura coupling is crucial for troubleshooting and optimizing reactions with any of these reagents. The choice of base, solvent, and ligand all interact with the key steps of the cycle.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_biaryl_complex R¹-Pd(II)L₂-R² transmetalation->pd_biaryl_complex reductive_elimination Reductive Elimination pd_biaryl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Product) reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition boron_reagent R²-B(OR)₂ + Base boron_reagent->transmetalation

Caption: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The critical "Transmetalation" step is where the choice of boron reagent has the most significant impact. Boronic acids must be activated by a base to form a more nucleophilic borate species, which then transfers its organic group to the palladium center.[3] The hydrochloride salt of the primary reagent consumes one equivalent of base before this activation can occur. Trifluoroborates and MIDA boronates have their own specific activation pathways that control the rate at which the active borate is generated.

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for employing these reagents. Optimization of catalyst, ligand, base, and solvent is recommended for each specific substrate combination.

Protocol 1: General Procedure using 3-Amino-5-cyanobenzeneboronic acid HCl
  • To a dry reaction vial, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source and ligand (e.g., Pd₂(dba)₃ and XPhos).

  • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1, or DMF). The volume should provide a concentration of ~0.1 M with respect to the aryl halide.

  • Stir the mixture at elevated temperature (e.g., 80-110 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification a 1. Combine Solids: Aryl Halide, Boron Reagent, Base, Catalyst b 2. Inert Atmosphere: Evacuate & Backfill with Ar/N₂ a->b c 3. Add Degassed Solvent b->c d 4. Heat & Stir (e.g., 80-110 °C) c->d e 5. Monitor Progress (TLC / LC-MS) d->e f 6. Cool & Dilute (e.g., Ethyl Acetate) e->f g 7. Aqueous Wash (Water, Brine) f->g h 8. Dry, Filter, Concentrate g->h i 9. Purify (Column Chromatography) h->i

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling experiment.

Adaptations for Alternative Reagents:
  • For Pinacol Esters: The procedure is very similar. A common base is K₃PO₄ (2.0-3.0 equiv). The amount of boronic ester used is typically 1.1-1.3 equivalents.

  • For Potassium Trifluoroborates: These often work well in alcoholic solvents or THF/water mixtures. A base like K₂CO₃ or Cs₂CO₃ is still required. The reaction may benefit from higher temperatures or more active catalyst systems.

  • For MIDA Boronates: A slow, sustained release of the boronic acid is achieved with a biphasic solvent system (e.g., THF/water) and an aqueous base like 1M K₃PO₄. The reaction is typically run at room temperature or with mild heating over a longer period (12-24 h).

Conclusion and Recommendations

While This compound remains a valuable and effective reagent, its alternatives offer compelling advantages in specific contexts.

  • For reproducibility and stability , particularly in library synthesis or scale-up operations, the corresponding pinacol ester is highly recommended. Its superior handling characteristics and consistent performance often justify the potential increase in upfront cost.

  • For applications requiring exceptional stability and long-term storage , potassium trifluoroborate salts are an excellent choice. They are ideal for inclusion in screening kits where shelf-life is paramount.

  • For complex, multi-step syntheses involving sensitive functional groups, MIDA boronates provide a unique strategic advantage, acting as a protected form of the boronic acid that can be carried through several synthetic steps before being utilized in a final coupling reaction.

Ultimately, the selection of the optimal reagent is a multi-factorial decision. By understanding the properties, performance, and mechanistic nuances of each alternative, researchers can enhance the efficiency and success rate of their synthetic endeavors, paving the way for the next generation of innovative molecules.

References

  • American Elements. This compound.
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PubMed Central.
  • Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (2017).
  • This compound CAS #: 913835-26-4.
  • 3-Amino-5-cyanophenylboronic acid, HCl, min 97%, 1 gram.
  • Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. National Institutes of Health.
  • Chemists devise simple method for making sought-after boronic acid-based drugs and other products. (2017). ScienceDaily.
  • This compound (C7H7BN2O2). PubChemLite.
  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. (2024). Journal of the American Chemical Society.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central.
  • Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. PubMed Central.
  • Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. (2019). ACS Catalysis.
  • A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles. (2013).
  • A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. (2013).
  • The Green Synthesis of 6-amino-5-cyano-4-phenyl- 2-Hydroxy and Mercapto Pyrimidine Derivatives. (2016). ResearchGate.
  • "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids.
  • Suzuki cross-coupling reaction. (2020). YouTube.
  • Suzuki Coupling. Organic Chemistry Portal.
  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Institutes of Health.
  • Competing experiments in the Suzuki–Miyaura cross coupling reaction;.... ResearchGate.

Sources

A Comparative Guide to Product Structure Validation: ¹H NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. The precise arrangement of atoms within a drug substance dictates its efficacy, safety, and intellectual property value. Among the arsenal of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy and Mass Spectrometry (MS) stand out as the two most powerful and indispensable tools for structural elucidation.

This guide provides an in-depth comparison of these two orthogonal techniques, moving beyond a simple listing of specifications to explore the causality behind experimental choices. As senior application scientists in the field, we present this guide not as a rigid protocol, but as a framework for critical thinking, empowering researchers to design robust, self-validating systems for product structure confirmation.

Foundational Principles: A Tale of Two Techniques

Understanding the fundamental principles of ¹H NMR and Mass Spectrometry is crucial to appreciating their complementary nature.

¹H NMR Spectroscopy: Probing the Magnetic Environment of Protons

At its core, ¹H NMR spectroscopy is a technique that determines the structure of organic compounds by analyzing the number and environment of protons in a molecule.[1] The principle relies on the fact that proton nuclei possess a property called spin. When placed in a strong magnetic field, these nuclei can align with or against the field, creating two energy states. By applying radiofrequency radiation, the nuclei can be induced to "flip" from the lower to the higher energy state, a phenomenon known as resonance.[1][2]

The key information derived from a ¹H NMR spectrum includes:

  • Chemical Shift (δ): The position of a signal on the spectrum, measured in parts per million (ppm), indicates the electronic environment of the protons.[3][4] Protons in different chemical environments will experience slightly different local magnetic fields, causing them to resonate at distinct frequencies.[5]

  • Integration: The area under a signal is proportional to the number of protons giving rise to that signal.[3][6] This provides a ratio of the different types of protons in the molecule.

  • Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., a doublet, triplet, or multiplet) is caused by the influence of neighboring, non-equivalent protons.[3][4] The "n+1 rule" is a common guideline, where 'n' is the number of neighboring protons.[3]

  • Coupling Constant (J): The distance between the split peaks, measured in Hertz (Hz), provides information about the connectivity and spatial relationship between coupled protons.[4]

Essentially, ¹H NMR provides a detailed "map" of the proton framework of a molecule, revealing how different parts of the structure are connected.[7]

Mass Spectrometry: Measuring the Mass-to-Charge Ratio

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[8][9] The process involves ionizing a sample, separating the resulting ions based on their m/z, and then detecting them.[8] This provides highly accurate information about a molecule's mass and elemental composition.[10]

The primary information obtained from a mass spectrum includes:

  • Molecular Ion Peak (M+): This peak, often one of the highest m/z values in the spectrum, represents the intact molecule that has lost one electron.[11][12] Its m/z value provides the molecular weight of the compound.[13]

  • Isotopic Distribution: The presence of isotopes of elements like carbon (¹³C), chlorine (³⁷Cl), and bromine (⁸¹Br) gives rise to characteristic patterns of peaks (e.g., M+1, M+2).[11][12] The relative intensities of these peaks can help determine the elemental formula.[10]

  • Fragmentation Pattern: The high-energy ionization process can cause the molecular ion to break apart into smaller, charged fragments.[13][14] The pattern of these fragment ions serves as a "molecular fingerprint" and provides valuable clues about the molecule's substructures.[11][14]

In essence, Mass Spectrometry provides the molecular formula and pieces of the structural puzzle, confirming the overall mass and elemental makeup with exceptional sensitivity.[15]

Experimental Workflow: From Sample to Spectrum

A well-designed experimental workflow is critical for obtaining high-quality, reproducible data.

A Unified Approach to Sample Preparation

The quality of the final data is intrinsically linked to the quality of the initial sample. For both ¹H NMR and Mass Spectrometry, sample purity is paramount. Impurities can introduce extraneous signals, complicating spectral interpretation.

Step-by-Step Protocol for Sample Preparation:

  • Ensure Sample Purity: If necessary, purify the sample using techniques like chromatography or recrystallization.

  • Select an Appropriate Solvent:

    • For ¹H NMR , a deuterated solvent (e.g., CDCl₃, DMSO-d₆) is essential to avoid overwhelming the spectrum with solvent protons.[16]

    • For Mass Spectrometry (using a technique like Electrospray Ionization - ESI), a volatile solvent that is compatible with the ionization source (e.g., methanol, acetonitrile, water) is required.

  • Dissolve the Sample:

    • For ¹H NMR , dissolve 5-25 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.[17]

    • For Mass Spectrometry , prepare a dilute solution (typically in the µg/mL to ng/mL range) in the appropriate volatile solvent.

  • Filter the Sample: To remove any particulate matter that can degrade spectral quality, filter the dissolved sample through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube or MS vial.

  • Add Internal Standard (if necessary):

    • For ¹H NMR , a reference standard like tetramethylsilane (TMS) is often added to the deuterated solvent by the manufacturer to calibrate the chemical shift scale to 0 ppm.[5]

    • For quantitative Mass Spectrometry , an internal standard may be added to improve accuracy and precision.

Acquiring High-Quality ¹H NMR Data

Caption: Workflow for ¹H NMR Data Acquisition and Processing.

Detailed Experimental Protocol for ¹H NMR:

  • Instrument Setup: Ensure the NMR spectrometer is properly tuned and calibrated.

  • Sample Insertion: Carefully place the NMR tube into the spinner turbine and insert it into the magnet.

  • Locking: The instrument "locks" onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming: The magnetic field is homogenized across the sample by adjusting the shim coils to obtain sharp, symmetrical peaks.

  • Pulse Sequence: A standard ¹H pulse sequence is applied to excite the protons.

  • Acquisition: The resulting signal, known as the Free Induction Decay (FID), is recorded.

  • Fourier Transform: The time-domain FID signal is converted into a frequency-domain spectrum through a mathematical process called Fourier Transform.

  • Data Processing: The spectrum is phased to ensure all peaks are upright, and the baseline is corrected to be flat. The spectrum is then referenced to the internal standard (e.g., TMS at 0 ppm).

Obtaining Precise Mass Spectrometry Data

H₂N-Ph-C-O-CH₂CH₃

Caption: Complementary Data from ¹H NMR and Mass Spectrometry for Structure Validation.

The ¹H NMR data for Ethyl 4-aminobenzoate provides unambiguous evidence for the connectivity of the ethyl group and its attachment to an oxygen atom, as well as the substitution pattern on the aromatic ring. However, it does not directly provide the molecular weight or elemental formula. Conversely, Mass Spectrometry provides the exact mass and elemental composition, confirming that the molecule is indeed C₉H₁₁NO₂, but it offers less direct information about the specific arrangement of the atoms. [18]It is the combination of these two datasets that provides a self-validating system, leading to a high degree of confidence in the final structural assignment. [19]

Strengths, Limitations, and Best Practices

TechniqueStrengthsLimitations
¹H NMR Spectroscopy - Non-destructive<[20]br>- Highly detailed structural information<[2]br>- Quantitative [6]- Lower sensitivity<[20]br>- Complex spectra for large molecules<[20]br>- Requires soluble samples
Mass Spectrometry - High sensitivity<[10][15]br>- Accurate mass and elemental formula<[10]br>- Applicable to a wide range of molecules [8]- Destructive- Limited information on stereochemistry and isomerism [21]

Best Practices for a Self-Validating System:

  • Always Use Both: For definitive structure confirmation, especially in a regulatory environment, data from both ¹H NMR and Mass Spectrometry should be acquired and cross-validated. [22]* Consider Orthogonal Techniques: For complex molecules, additional NMR experiments (e.g., ¹³C NMR, 2D NMR like COSY and HSQC) can provide further structural insights. [22][23]* Data Integrity: Ensure that all data is properly acquired, processed, and archived. All spectral assignments should be clearly justified.

  • ICH Guidelines: In pharmaceutical development, it is crucial to follow the principles outlined in guidelines such as ICH Q8(R2) regarding the characterization of the drug substance. [24][25]

Conclusion: A Unified Approach for Unambiguous Validation

¹H NMR spectroscopy and Mass Spectrometry are not competing techniques but rather powerful, complementary partners in the critical task of product structure validation. While ¹H NMR excels at defining the intricate connectivity of a molecule's proton framework, Mass Spectrometry provides the fundamental information of molecular weight and elemental composition with exceptional sensitivity. By integrating the data from both techniques, researchers in drug development can build a comprehensive and self-validating case for a molecule's structure, ensuring scientific accuracy, data integrity, and regulatory compliance. This unified approach is essential for accelerating the journey from a promising molecule to a safe and effective medicine.

References

  • The Basics of Interpreting a Proton (¹H) NMR Spectrum. (2021-12-02). ACD/Labs. [Link]
  • Interpreting. OpenOChem Learn. [Link]
  • Structural elucidation by NMR(1HNMR). (2014-06-25). Slideshare. [Link]
  • Advantages and Limitations of Nuclear Magnetic Resonance Spectroscopy. (2023-08-01). AZoOptics. [Link]
  • Mass spectral interpret
  • 1HNMR spectrometry in structural elucidation of organic compounds. (2015). Journal of Chemical and Pharmaceutical Sciences, 8(2), 263-267. [Link]
  • How to Read Mass Spectrometer Graph: A Beginner's Guide. (2025-04-11). AZoOptics. [Link]
  • Mass Spectrometry Protocols and Methods.
  • H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. University of Wisconsin-Madison. [Link]
  • On the part that NMR should play in mass spectrometry metabolomics in natural products studies. (2024-02-29). Frontiers in Plant Science, 15. [Link]
  • Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. (2023-10-24). YouTube. [Link]
  • 6.6: ¹H NMR Spectra and Interpretation (Part I). (2021-12-15). Chemistry LibreTexts. [Link]
  • How to read NMR spectra from the basics (chemical shift, integration r
  • Differences in HPLC and NMR: Structural Elucidation Relevance. (2025-09-19).
  • Mass spectrometry for structural elucid
  • Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics. (2017-01-11). NIH. [Link]
  • Studying Structural Details in Complex Samples. I. Combining two Chromatographic Separation Methods with Ultrahigh Resolution Mass Spectrometry. (2018-09-11). NIH. [Link]
  • High-Throughput Native Mass Spectrometry Screening in Drug Discovery. (2021-02-12). Frontiers in Molecular Biosciences, 8. [Link]
  • NMR Sample Preparation.
  • Interpretation of mass spectra. University of Arizona. [Link]
  • 5.4: The 1H-NMR experiment. (2022-07-20). Chemistry LibreTexts. [Link]
  • MASS SPECTROMETRY IMAGING FOR DRUGS AND METABOLITES. (2012-04-01). NIH. [Link]
  • 12.2 Interpreting Mass Spectra. (2023-09-20). OpenStax. [Link]
  • Mass Spectrometry in Small Molecule Drug Development. (2015-09-30). American Pharmaceutical Review. [Link]
  • The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. (2025-01-23). Pittcon. [Link]
  • A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. (2011-04-21).
  • Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. (2019-07-23). Molecules, 24(14), 2681. [Link]
  • NMR Sample Prepar
  • use of nmr in structure ellucid
  • NMR spectroscopy of small molecules in solution. (2024-11-15). Royal Society of Chemistry. [Link]
  • A Review of Mass Spectrometry as an Important Analytical Tool for Structural Elucidation of Biological Products. (2024-03-06). Journal of Progress in Engineering and Physical Science, 5(1). [Link]
  • 4.7: NMR Spectroscopy. (2022-08-28). Chemistry LibreTexts. [Link]
  • STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Wiley-VCH. [Link]
  • Comparison of LC-NMR and conventional NMR for structure elucidation in drug metabolism studies. (2004). Journal of Pharmaceutical and Biomedical Analysis, 34(4), 711-721. [Link]
  • Nuclear magnetic resonance. Wikipedia. [Link]
  • Structure-based validation can drastically under-estimate error rate in proteome-wide cross-linking mass spectrometry studies. (2020-05-12). NIH. [Link]
  • Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annot
  • 5 Principles of Intact Mass Analysis. (2020-11-10). YouTube. [Link]
  • Protein structure prediction with mass spectrometry d
  • Q8(R2) Pharmaceutical Development. (2009-11). ICH. [Link]
  • Guidance for Industry: Q8 Pharmaceutical Development. (2006-05). GovInfo. [Link]

Sources

A Comparative Guide to Palladium Catalysts for Aminoboronic Acid Coupling: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the efficient construction of carbon-carbon (C-C) bonds is a cornerstone of molecular architecture. Among the myriad of synthetic tools available, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its remarkable functional group tolerance and operational simplicity.[1][2] This guide provides an in-depth comparative analysis of various palladium catalyst systems for the coupling of aminoboronic acids, a class of reagents of paramount importance in medicinal chemistry due to the prevalence of the aniline moiety in bioactive molecules.

The presence of the amino group, a Lewis basic site, in the boronic acid coupling partner introduces a unique set of challenges, including potential catalyst inhibition or undesired side reactions. The choice of the palladium catalyst is therefore not merely a matter of routine but a critical parameter that dictates the success, efficiency, and scalability of the transformation. Herein, we will dissect the performance of several classes of palladium catalysts, from traditional systems to modern, highly active precatalysts, providing supporting data and field-proven insights to guide your catalyst selection process.

The Landscape of Palladium Catalysts for Aminoboronic Acid Coupling

The evolution of palladium catalysts for cross-coupling reactions has been a journey from simple, air-sensitive complexes to robust, user-friendly precatalysts that deliver high performance even with challenging substrates.[3][4] For the coupling of aminoboronic acids, the key to success lies in a catalyst system that can navigate the electronic and steric demands of the substrate while maintaining high catalytic turnover. We will consider three major classes of palladium catalysts: traditional phosphine-ligated catalysts, palladacycle and precatalysts featuring bulky, electron-rich phosphine ligands, and systems employing N-heterocyclic carbene (NHC) ligands.

Traditional Palladium-Phosphine Catalysts: The Workhorse with Limitations

Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a classic, pre-formed Pd(0) complex that has been widely used in Suzuki-Miyaura reactions.[5] While it can be effective for certain substrates, its application in the coupling of aminoboronic acids, especially with less reactive coupling partners like aryl chlorides, is often hampered by lower yields and the need for higher catalyst loadings and elevated temperatures.[5] The triphenylphosphine ligand, while providing some stability to the palladium center, can be prone to oxidation, and its moderate electron-donating ability may not be sufficient to facilitate the oxidative addition of challenging electrophiles.[1]

The Revolution of Bulky, Electron-Rich Ligands: The Buchwald Contribution

The development of bulky and electron-rich phosphine ligands, pioneered by Stephen L. Buchwald, has revolutionized the field of palladium-catalyzed cross-coupling.[1] Ligands such as XPhos and SPhos, when combined with a palladium source or used in the form of pre-formed palladacycle precatalysts (e.g., XPhos Pd G2, SPhos Pd G2), create highly active and versatile catalytic systems.[1] These catalysts are particularly adept at coupling sterically hindered and electron-rich substrates, making them well-suited for aminoboronic acid couplings.[1] The steric bulk of the ligands promotes the reductive elimination step, while their strong electron-donating character facilitates the oxidative addition of the aryl halide.[1]

N-Heterocyclic Carbene (NHC) Ligands: A New Frontier of Stability and Activity

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium, offering a compelling alternative to phosphines.[6][7] The strong σ-donating ability of NHCs creates a highly electron-rich palladium center, enhancing its catalytic activity.[8] Furthermore, the robust Pd-NHC bond imparts exceptional stability to the catalyst, often allowing for lower catalyst loadings and resistance to deactivation.[6] For aminoboronic acid couplings, NHC-ligated palladium catalysts can offer excellent performance, particularly when dealing with substrates prone to catalyst inhibition.[8]

Performance Comparison of Palladium Catalysts

To provide a quantitative comparison, the following table summarizes the performance of different palladium catalyst systems in the Suzuki-Miyaura coupling of 4-(diphenylamino)benzeneboronic acid, a substrate with electronic properties similar to simpler aminoboronic acids. This data, compiled from literature sources, should serve as a valuable guide for catalyst selection.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (ligand-free)NoneK₂CO₃EtOH/H₂O250.03-290-99[1]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane70-8018-2260-80[1]
Pd₂(dba)₃P(t-Bu)₃K₃PO₄Dioxane251295[1]
XPhos Pd G2XPhosK₃PO₄Dioxane/H₂O1001>95[1]
SPhos Pd G2SPhosK₃PO₄Toluene/H₂O1001>95[1]

Note: The data presented is for illustrative purposes, drawing from studies on a structurally related aminoboronic acid derivative. Actual results may vary depending on the specific substrates and reaction conditions.

The Catalytic Cycle and Experimental Workflow

A fundamental understanding of the reaction mechanism and experimental setup is crucial for troubleshooting and optimization.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a Pd(0)/Pd(II) catalytic cycle.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L_n)->Ar-Ar' Ar-B(OR)2 Ar-B(OR)2 Ar-B(OR)2->Ar-Pd(II)-Ar'(L_n) Ar'-X Ar'-X Ar'-X->Ar-Pd(II)-X(L_n) Base Base Base->Ar-Pd(II)-Ar'(L_n)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle commences with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) species. This is followed by transmetalation with the boronic acid, a step that is typically facilitated by a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[1]

General Experimental Workflow

A well-defined experimental protocol is the foundation of reproducible and high-yielding synthetic chemistry.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine Aryl Halide, Aminoboronic Acid, and Base in a Flame-Dried Flask B Add Palladium Catalyst and Ligand (if applicable) A->B C Seal Flask, Evacuate, and Backfill with Inert Gas (e.g., Argon) B->C D Add Degassed Solvent via Syringe C->D E Heat Reaction Mixture to Desired Temperature with Stirring D->E F Monitor Reaction Progress (TLC, LC-MS, GC) E->F G Cool Reaction to Room Temperature F->G H Aqueous Work-up (e.g., Dilute with Organic Solvent, Wash with Water/Brine) G->H I Dry Organic Layer and Concentrate in vacuo H->I J Purify Crude Product (e.g., Flash Chromatography) I->J K Characterize Pure Product (NMR, MS) J->K

Caption: General experimental workflow for a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific substrates.

Protocol 1: Coupling using a Buchwald Precatalyst (e.g., XPhos Pd G2)

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Aminoboronic acid (1.2 mmol, 1.2 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • XPhos Pd G2 (0.01-0.02 mmol, 1-2 mol%)

  • 1,4-Dioxane/Water (e.g., 4:1 v/v), degassed

  • Flame-dried Schlenk flask with a magnetic stir bar

Procedure:

  • To the Schlenk flask, add the aryl halide, aminoboronic acid, potassium phosphate, and XPhos Pd G2 catalyst.

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add the degassed 1,4-dioxane/water mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Protocol 2: Coupling using a Traditional Catalyst (Pd(PPh₃)₄)

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Aminoboronic acid (1.5 mmol, 1.5 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Pd(PPh₃)₄ (0.03-0.05 mmol, 3-5 mol%)

  • 1,4-Dioxane/Water (e.g., 4:1 v/v), degassed

  • Flame-dried Schlenk flask with a magnetic stir bar and condenser

Procedure:

  • To the Schlenk flask, add the aryl halide, aminoboronic acid, and potassium carbonate.

  • Add the Pd(PPh₃)₄ catalyst under a positive pressure of argon.

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add the degassed 1,4-dioxane/water mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS (typically 12-24 hours).

  • Follow steps 6-8 from Protocol 1 for work-up and purification.

Conclusion and Future Outlook

The palladium-catalyzed coupling of aminoboronic acids is a powerful and versatile transformation for the synthesis of complex molecules. While traditional catalysts like Pd(PPh₃)₄ can be effective in some cases, modern catalyst systems based on bulky, electron-rich phosphine ligands (Buchwald-type) and N-heterocyclic carbenes generally offer superior performance, especially for challenging substrates.[1][5][6] These advanced catalysts often allow for lower catalyst loadings, milder reaction conditions, and broader substrate scope, making them the preferred choice for demanding applications in pharmaceutical and materials science research.[5] The selection of the optimal catalyst system will ultimately depend on the specific substrates, desired reaction scale, and economic considerations. The experimental protocols and comparative data provided in this guide offer a solid foundation for navigating these choices and achieving successful outcomes in your synthetic endeavors.

References

  • Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications (RSC Publishing).
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry.
  • Recent Advances in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions: Exploration of Catalytic Systems, Reaction Parameters, and Ligand Influences: A Review. ResearchGate.
  • Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews (RSC Publishing).
  • N-Heterocyclic Carbene–Palladium Functionalized Coordination Polymer (Pd-NHC@Eu-BCI) as an Efficient Heterogeneous Catalyst in the Suzuki–Miyaura Coupling Reaction. MDPI.
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
  • General and highly efficient fluorinated-N-heterocyclic carbene–based catalysts for the palladium-catalyzed Suzuki–Miyaura reaction. Semantic Scholar.
  • Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv.
  • Suzuki cross-coupling reaction. YouTube.
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC.
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI.
  • Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. Organic & Biomolecular Chemistry (RSC Publishing).
  • Palladium-catalyzed, direct boronic acid synthesis from aryl chlorides: a simplified route to diverse boronate ester derivatives. PubMed.
  • Palladium-catalyzed reaction of boronic acids with chiral and racemic alpha-bromo sulfoxides. PubMed.
  • Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. PMC.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
  • Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines. ResearchGate.
  • Pd(PPh3)4‐Catalyzed Buchwald–Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines. Semantic Scholar.
  • Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube.

Sources

A Senior Application Scientist's Guide to 3-Amino-5-cyanobenzeneboronic acid hydrochloride: Spectroscopic Characterization and Comparative Performance in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks for complex molecule synthesis is a critical decision. Arylboronic acids are a cornerstone of modern synthetic chemistry, particularly for their utility in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This guide provides an in-depth look at 3-Amino-5-cyanobenzeneboronic acid hydrochloride, a versatile but less documented building block. We will delve into its spectroscopic characteristics, compare it with commercially available alternatives, and provide a detailed experimental protocol for its application in a Suzuki-Miyaura coupling reaction, offering insights into the causality behind experimental choices.

Characterization of this compound

This compound (CAS: 913835-26-4) is a bifunctional molecule featuring an electron-donating amino group and an electron-withdrawing cyano group on a phenylboronic acid scaffold.[1] This electronic push-pull system makes it an interesting candidate for creating molecules with specific electronic and photophysical properties. The hydrochloride salt form generally enhances stability and solubility in polar solvents.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueSource
CAS Number 913835-26-4[2]
Molecular Formula C₇H₈BClN₂O₂[2]
Molecular Weight 198.4 g/mol [2]
Appearance White to off-white solid[1]
Purity ≥97%[2]
¹H NMR (Predicted) Due to the lack of publicly available experimental data, a predicted spectrum is suggested. Protons on the aromatic ring would appear as distinct multiplets in the aromatic region (δ 7.0-8.5 ppm). The amino protons would likely appear as a broad singlet, and the boronic acid protons as a broad singlet, with chemical shifts highly dependent on the solvent and concentration.N/A
¹³C NMR (Predicted) Aromatic carbons would resonate in the δ 110-150 ppm range. The cyano carbon would be expected around δ 115-125 ppm. The carbon attached to the boron atom would show a broad signal due to quadrupolar relaxation.N/A
IR (Predicted) Key stretches would include: N-H stretching of the amino group (~3400-3200 cm⁻¹), C≡N stretching of the cyano group (~2230-2210 cm⁻¹), B-O stretching (~1350-1310 cm⁻¹), and O-H stretching of the boronic acid (~3300-2500 cm⁻¹, broad).N/A
Mass Spec (Predicted) [M+H]⁺: 163.0673 m/z[3]

Note on Data: The NMR and IR data are predicted and should be used as a guideline. Experimental verification is highly recommended upon acquisition of the compound. Many commercial suppliers will provide a Certificate of Analysis with experimental data upon request.[4]

Experimental Protocol: Acquiring Spectroscopic Data

To ensure the identity and purity of this compound, a rigorous spectroscopic analysis is paramount. The following is a standard operating procedure for acquiring NMR data.

Protocol 1: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical as the chemical shifts of the -NH₂ and -B(OH)₂ protons are solvent-dependent. DMSO-d₆ is often a good choice for boronic acids as it can help to sharpen the exchangeable proton signals.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard ¹H NMR spectrum. Key parameters to set include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of at least 1-2 seconds.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required (e.g., 1024 or more). The spectral width should typically be set from 0 to 200 ppm.

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the residual solvent peak (e.g., DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

    • Integrate the ¹H NMR signals to determine the relative proton ratios.

    • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (NMR) cluster_analysis Data Analysis weigh Weigh 5-10 mg of sample dissolve Dissolve in 0.6-0.7 mL of deuterated solvent weigh->dissolve h1_nmr Acquire ¹H NMR Spectrum dissolve->h1_nmr c13_nmr Acquire ¹³C NMR Spectrum h1_nmr->c13_nmr process Process spectra c13_nmr->process reference Reference to solvent peak process->reference analyze Analyze chemical shifts and integrals reference->analyze

Caption: Workflow for acquiring NMR spectroscopic data.

Comparative Analysis with Alternative Boronic Acids

The utility of a building block is best understood in the context of available alternatives. We will compare this compound with two other commercially available substituted phenylboronic acids: 3-Aminophenylboronic acid hydrochloride and 3-Cyano-5-fluorophenylboronic acid .

Spectroscopic Data of Alternatives

Unlike the primary topic, more extensive experimental data is available for these alternatives.

Table 2: Spectroscopic Data for Alternative Phenylboronic Acids

Compound¹H NMR (Solvent)¹³C NMR (Solvent)IR (KBr, cm⁻¹)Mass Spec (m/z)
3-Aminophenylboronic acid hydrochloride δ 7.2-7.8 (m, 4H, Ar-H), 8.5 (br s, 2H, B(OH)₂), 10.0 (br s, 3H, NH₃⁺) (D₂O)No readily available experimental data~3400-3200 (N-H), ~3300-2500 (O-H, broad), ~1600 (N-H bend), ~1350 (B-O)[5][M-HCl+H]⁺: 138.07
3-Cyano-5-fluorophenylboronic acid δ 7.8-8.2 (m, 3H, Ar-H), 8.6 (br s, 2H, B(OH)₂) (DMSO-d₆)No readily available experimental data~3300-2500 (O-H, broad), ~2230 (C≡N), ~1350 (B-O), ~1250 (C-F)[M-H]⁻: 164.03

Note: The presented data is compiled from various sources and may vary depending on the specific experimental conditions.[5][6][7][8]

The comparison of these structures highlights the unique combination of substituents in this compound. The presence of both a strong electron-donating group (amino) and a strong electron-withdrawing group (cyano) at the meta positions to the boronic acid moiety can influence its reactivity in cross-coupling reactions.

Performance in Suzuki-Miyaura Coupling: A Comparative Protocol

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds.[9] The performance of a boronic acid in this reaction is a key indicator of its utility. The following is a detailed protocol for a Suzuki-Miyaura coupling of an aryl bromide with a boronic acid, which can be used to compare the reactivity of this compound with its alternatives.

Causality in Experimental Design

The choice of catalyst, ligand, base, and solvent system is crucial for a successful Suzuki-Miyaura coupling.

  • Catalyst: A palladium(0) species is the active catalyst. We will use Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) as it is a common and effective pre-catalyst that generates the active Pd(0) species in situ.

  • Base: A base is required to activate the boronic acid for transmetalation. An inorganic base like potassium carbonate (K₂CO₃) is often used as it is effective and cost-efficient.

  • Solvent: A mixture of an organic solvent and water is typically used. Dioxane/water or toluene/water are common choices. The aqueous phase is necessary for dissolving the inorganic base, while the organic phase dissolves the aryl halide and the boronic acid.

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can oxidize the Pd(0) catalyst. Therefore, the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

G cluster_reactants Pd(0) Pd(0) Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)->Ar-Pd(II)-X Oxidative Addition Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation Ar-Pd(II)-Ar'->Pd(0) Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)-X Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Ar-Pd(II)-Ar' Base Base Base->Ar-Pd(II)-Ar'

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), the boronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

    • Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.

  • Solvent Addition:

    • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL). It is crucial to degas the solvents to remove dissolved oxygen. This can be done by bubbling nitrogen or argon through the solvent for 15-20 minutes or by the freeze-pump-thaw method.

  • Reaction:

    • Stir the reaction mixture at 80-90 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

This protocol provides a solid foundation for comparing the performance of this compound against its alternatives. The yield of the coupled product will be a direct measure of the reactivity of each boronic acid under these standard conditions.

Conclusion and Future Outlook

This compound is a promising building block for the synthesis of complex organic molecules due to its unique electronic properties. While a comprehensive public dataset of its spectroscopic properties is currently lacking, this guide provides a framework for its characterization and a detailed protocol for its application in the widely used Suzuki-Miyaura coupling reaction. By comparing its performance to other commercially available boronic acids, researchers can make informed decisions about its suitability for their specific synthetic targets. The continued exploration of such novel building blocks is essential for advancing the fields of medicinal chemistry and materials science.

References

  • American Elements. This compound. [Link]
  • Beilstein Journal of Organic Chemistry. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
  • National Center for Biotechnology Information. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
  • PubChem. 3-Aminophenylboronic acid. [Link]
  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
  • Nature. The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. [Link]
  • HMDB. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental). [Link]
  • National Center for Biotechnology Information.
  • Ereztech. This compound. [Link]
  • Dabos. 3-CYANO-5-FLUOROBENZENEBORONIC ACID 5G. [Link]
  • PubChemLite. This compound. [Link]
  • Journal of Nanostructures. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II)
  • ResearchGate. The Suzuki−Miyaura coupling between different aryl halides and various... [Link]
  • ResearchGate. The Suzuki-Miyaura reactions of aryl halides with arylboronic acids. [Link]
  • PubChem. 3-Cyano-4-fluorophenylboronic acid. [Link]
  • ResearchGate. Experimental and theoretical, 1 H and 13 C NMR isotropic chemical... [Link]
  • ResearchGate. Experimental (FT-IR, FT-RAMAN, UV, 1H and 13C NMR) and Computational (Density Functional Theory) studies on 3-bromophenylboronic acid. [Link]
  • ResearchGate.
  • ResearchGate. Suzuki-Miyaura coupling reactions of aryl halides with arylboronic... [Link]
  • National Center for Biotechnology Information. Mass spectrometry-based metabolomics reveal the effects and potential mechanism of isochlorogenic acid A in MC3T3-E1 cells. [Link]
  • MDPI. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. [Link]
  • Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]
  • PubMed. DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid. [Link]
  • Springer Nature Experiments.

Sources

Unlocking Synthetic Efficiency: A Comparative Guide to the Advantages of Aminobenzeneboronic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug development and synthetic chemistry, the selection of building blocks is a critical decision that dictates the efficiency, reproducibility, and overall success of a synthetic campaign. Aminobenzeneboronic acids are indispensable reagents, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which is a cornerstone of modern carbon-carbon bond formation.[1][2][3] However, the inherent instability of the freebase form of these reagents can present significant challenges.

This guide provides an in-depth technical comparison, grounded in chemical principles and experimental practice, to demonstrate the clear advantages of utilizing the hydrochloride (HCl) salt of aminobenzeneboronic acid over its freebase counterpart.

The Core Challenge: Instability of Freebase Aminobenzeneboronic Acid

The primary drawback of using aminobenzeneboronic acid in its freebase form is its susceptibility to a degradation pathway known as protodeboronation.[4] This is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, rendering the molecule inactive for its intended cross-coupling purpose.[4][5] This process is often accelerated by moisture and can lead to a significantly reduced shelf-life, inconsistent reagent purity, and consequently, poor or irreproducible reaction yields.[6][7][8]

The Hydrochloride Salt: A Superior, Stabilized Alternative

The conversion of the aminobenzeneboronic acid to its hydrochloride salt is a simple and effective solution to these stability issues. By protonating the amino group, the electronic properties of the molecule are fundamentally altered, leading to a cascade of practical benefits.

Enhanced Chemical Stability and Shelf-Life

The most significant advantage of the HCl salt is its dramatically improved stability. The free amino group (-NH₂) in the freebase is electron-donating, which increases the electron density on the aromatic ring and weakens the crucial carbon-boron bond. In contrast, the ammonium group (-NH₃⁺) in the hydrochloride salt is strongly electron-withdrawing. This pulls electron density away from the ring, strengthening the carbon-boron bond and making it far more resistant to protodeboronation.[9][10] This enhanced stability ensures a longer shelf-life and greater consistency between batches.[9]

Stability_Mechanism Freebase Freebase Aminobenzeneboronic Acid -NH₂ is electron-donating Weakens C-B bond Susceptible to Protodeboronation HCl_Salt Aminobenzeneboronic Acid HCl -NH₃⁺ is electron-withdrawing Strengthens C-B bond Resistant to Protodeboronation

Caption: Electronic effects on C-B bond stability in freebase vs. HCl salt.

Improved Solubility and Handling

The salt form typically exhibits greater solubility in polar solvents, which can be advantageous for a variety of reaction conditions.[10][11] Furthermore, hydrochloride salts are generally stable, crystalline solids that are not overly sensitive to air or moisture.[9][12] This makes them significantly easier to handle, weigh accurately, and store compared to the potentially less stable freebase form.[13][14]

Table 1: Comparative Properties

PropertyFreebase Aminobenzeneboronic AcidAminobenzeneboronic Acid Hydrochloride
Stability Prone to protodeboronation, moisture-sensitiveHigh stability, resistant to protodeboronation
Shelf-Life LimitedExtended
Handling Can be difficult to handle and weigh accuratelyFree-flowing crystalline solid, easy to handle
Solubility VariableGenerally improved in polar solvents[11]
Typical Form SolidCrystalline Solid[11]

Application in Practice: A Robust Suzuki-Miyaura Coupling Protocol

The utility of the hydrochloride salt is clearly demonstrated in the context of the Suzuki-Miyaura reaction. The protocol below outlines a general procedure that leverages the stability of the salt for a more controlled and reliable outcome.

Suzuki_Workflow Reagents Reagents: - Aryl Halide (1.0 eq) - Aminobenzeneboronic Acid HCl (1.2 eq) - Palladium Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃, 3.0 eq) - Solvent (e.g., Dioxane/Water) Setup Reaction Setup: 1. Combine solids in a dry flask. 2. Add solvent. 3. Purge with inert gas (Ar or N₂). Reagents->Setup Combine Reaction Reaction: Heat mixture (e.g., 80-100 °C) Monitor by TLC or LC-MS. Setup->Reaction Heat Workup Aqueous Workup: 1. Cool to RT. 2. Dilute with water. 3. Extract with organic solvent. Reaction->Workup Process Purification Purification: Flash Column Chromatography Workup->Purification Isolate Product Biaryl Product Purification->Product Obtain

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol:
  • Flask Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), aminobenzeneboronic acid hydrochloride (1.2 eq), a suitable base such as potassium carbonate (3.0 eq), and the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 1-5 mol%).[1]

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water.[1]

  • Reaction Execution: Heat the reaction mixture to the required temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical method like TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the desired biaryl compound.

The critical step in this protocol is the use of a base. The base performs two essential functions: it is required for the transmetalation step of the catalytic cycle, and it neutralizes the hydrochloride in situ.[15] This in situ generation of the freebase aminobenzeneboronic acid from its stable salt precursor ensures that the concentration of the less stable species is kept low throughout the reaction, minimizing degradation and maximizing the yield of the desired product.

Conclusion and Recommendation

For researchers and drug development professionals seeking to optimize their synthetic routes, the choice is clear. The hydrochloride salt of aminobenzeneboronic acid offers superior stability, ease of handling, and enhanced solubility compared to its freebase form.[9][11] By mitigating the persistent issue of protodeboronation, its use leads to more reliable, reproducible, and higher-yielding cross-coupling reactions. Adopting aminobenzeneboronic acid hydrochloride as the default reagent is a strategic decision that enhances the robustness and efficiency of modern synthetic chemistry.

References

  • Title: Protodeboron
  • Title: Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Source:Angewandte Chemie URL:[Link]
  • Title: In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface Source: Accounts of Chemical Research URL:[Link]
  • Title: The Crucial Role of Hydrochloride Salts in Chemical Stability Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
  • Title: Protodeboronations Source: Organic Chemistry Portal URL:[Link]
  • Title: Protodeboronation of (Hetero)
  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL:[Link]
  • Title: Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals Source: Pharmaoffer.com URL:[Link]
  • Title: Aminative Suzuki-Miyaura coupling Source: PubMed URL:[Link]
  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL:[Link]
  • Title: Solubility and solution stability studies of different amino acid prodrugs of bromhexine Source: PubMed URL:[Link]
  • Title: Suzuki reaction Source: Wikipedia URL:[Link]

Sources

A Senior Application Scientist's Guide: 3-Amino-5-cyanobenzeneboronic Acid vs. its Pinacol Ester in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the selection of the organoboron reagent in Suzuki-Miyaura cross-coupling is a critical decision that dictates not just the success of a single reaction, but the efficiency and robustness of an entire synthetic campaign. This guide provides an in-depth comparison of 3-amino-5-cyanobenzeneboronic acid and its pinacol ester, moving beyond a simple statement of pros and cons to explore the mechanistic underpinnings and practical consequences of this choice.

The Central Dichotomy: Reactivity vs. Stability

The decision between using a boronic acid or its corresponding pinacol ester is fundamentally a trade-off between reactivity and stability.[1][2] Boronic acids are generally more reactive and can lead to faster reaction times in cross-coupling reactions.[1][2][3] This heightened reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1][2]

However, this reactivity comes at the cost of stability. Boronic acids are susceptible to several decomposition pathways, including:

  • Protodeboronation: The cleavage of the C-B bond by a proton source, leading to the formation of the corresponding arene (3-aminobenzonitrile in this case) and boric acid.

  • Oxidation: Degradation in the presence of air.[1][4]

  • Dehydration: Boronic acids can undergo dehydration to form cyclic trimers known as boroxines.[5] While boroxines can be active in cross-coupling, their formation complicates stoichiometry and can lead to inconsistent results.

Conversely, boronic acid pinacol esters offer significantly enhanced stability.[1][5][6] The pinacol group protects the boron atom, making the compound less prone to the degradation pathways that affect the free boronic acid.[5] This results in several practical advantages:

  • Longer Shelf-Life: Pinacol esters can be stored for extended periods at room temperature without significant degradation.[5][6]

  • Ease of Handling: They are generally less sensitive to air and moisture, simplifying weighing and transfer operations.[5][6]

  • Simplified Purification: Pinacol esters are often crystalline solids that are amenable to standard purification techniques like column chromatography, whereas boronic acids can be more challenging to purify.[1][6]

G cluster_0 Boronic Acid cluster_1 Pinacol Ester BA 3-Amino-5-cyanobenzeneboronic Acid (More Reactive, Less Stable) BPin 3-Amino-5-cyanobenzeneboronic Acid Pinacol Ester (Less Reactive, More Stable) BA->BPin Esterification (Protection) BPin->BA Hydrolysis (Deprotection)

Caption: The relationship between boronic acid and its pinacol ester.

Performance in Cross-Coupling: A Mechanistic Perspective

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice between the boronic acid and its pinacol ester directly impacts the critical transmetalation step.

Traditionally, it was believed that boronate esters must first hydrolyze to the corresponding boronic acid to participate in the catalytic cycle. However, recent mechanistic studies have shown that boronic esters can and do undergo transmetalation directly, without prior hydrolysis.[7][8][9] In some cases, certain boronic esters have been observed to transfer their organic fragment to the palladium center significantly faster than the corresponding boronic acid.[7][8][9]

The active transmetalating species is influenced by the reaction conditions, particularly the base and solvent. For a boronic acid, the base is required to form a more nucleophilic "ate" complex (boronate), which then undergoes transmetalation.

SUZUKI_CYCLE cluster_Boron Boron Reagent Activation Ar-X Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L2-X Ar-X->Ar-Pd(II)L2-X Oxidative Addition Pd(0)L2 Pd(0)L2 Pd(0)L2->Ar-Pd(II)L2-X Ar-Pd(II)L2-B(OR)2 Ar-Pd(II)L2-B(OR)2 Ar-Pd(II)L2-X->Ar-Pd(II)L2-B(OR)2 Transmetalation Ar-Pd(II)L2-B(OR)2->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)L2-B(OR)2->Ar-Ar' Reductive Elimination Ar'-B(OH)2 Ar'-B(OH)2 (Boronic Acid) Ar'-B(OH)3- [Ar'-B(OH)3]- (Boronate 'ate' complex) Ar'-B(OH)2->Ar'-B(OH)3- + OH- Ar'-B(pin) Ar'-B(pin) (Pinacol Ester) Ar'-B(pin)->Ar-Pd(II)L2-X Direct Transmetalation Ar'-B(pin)->Ar'-B(OH)2 Hydrolysis (optional) Ar'-B(OH)3-->Ar-Pd(II)L2-X

Caption: The Suzuki-Miyaura catalytic cycle.

Quantitative Performance Comparison

While a direct, side-by-side experimental comparison for 3-amino-5-cyanobenzeneboronic acid and its pinacol ester under identical conditions is not published, we can infer performance based on general observations in the field.

Feature3-Amino-5-cyanobenzeneboronic Acid3-Amino-5-cyanobenzeneboronic Acid Pinacol Ester
Purity & Stability Lower stability; prone to decomposition (protodeboronation, oxidation, boroxine formation).[1][5] Can be challenging to obtain in high purity.High stability; often a crystalline solid that is easy to handle and purify via chromatography.[1][6]
Handling & Storage Requires storage under an inert atmosphere at low temperatures for long-term stability.Stable at room temperature and can be handled in air for routine procedures.[5][6]
Reaction Rate Generally faster reaction times due to higher reactivity and Lewis acidity.[1][2][3]Can be slower, but direct transmetalation is possible and may be rapid under certain conditions.[7][8][9]
Yield Potentially higher yields in short reaction times, but can be compromised by decomposition of the starting material.Often provides more reproducible and higher isolated yields, especially in complex, multi-step syntheses due to higher starting material purity and stability.[1][5]

Experimental Protocols: Practical Considerations

The choice of reagent will influence the experimental setup. Below is a general protocol that can be adapted for either the boronic acid or its pinacol ester.

General Suzuki-Miyaura Coupling Protocol:

  • Reagent Preparation:

    • For 3-Amino-5-cyanobenzeneboronic Acid: Use fresh, high-purity material. If stored for an extended period, consider analyzing for boroxine content. Handle quickly to minimize exposure to air.

    • For 3-Amino-5-cyanobenzeneboronic Acid Pinacol Ester: Use as supplied. This reagent is generally stable.

  • Reaction Setup:

    • To an oven-dried flask, add the aryl halide (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the ligand (if required).

    • Add the boronic acid (typically 1.1-1.5 equiv) or the pinacol ester (typically 1.1-1.5 equiv).

    • Add the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv). The choice of base is crucial and can affect the reaction outcome.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent(s) (e.g., Dioxane/Water, Toluene/Water, DMF). The use of aqueous conditions is common, especially for boronic acids, to facilitate the formation of the boronate species. Anhydrous conditions can be employed for pinacol esters.[9]

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion and Recommendations

The choice between 3-amino-5-cyanobenzeneboronic acid and its pinacol ester is context-dependent.

  • For rapid, small-scale synthesis and methods development, where the boronic acid can be used shortly after purchase or synthesis, its higher intrinsic reactivity may be advantageous.

  • For large-scale, multi-step syntheses, and in the preparation of compound libraries, the superior stability, ease of handling, and reliable purity of the pinacol ester make it the more robust and practical choice.[1][6] It often leads to more consistent and reproducible yields, which is paramount in drug development and manufacturing.

Given the demands of modern pharmaceutical and materials science research, the enhanced stability and reliability of 3-amino-5-cyanobenzeneboronic acid pinacol ester generally make it the superior reagent for most applications. The potential for slightly slower reaction times is a minor trade-off for the significant gains in reproducibility and process robustness.

References

  • The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boronate Esters - Benchchem. (n.d.).
  • The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability. (n.d.).
  • A Comparative Guide to Boronate Esters in Suzuki-Miyaura Coupling: Dimethyl (2,4,6 - Benchchem. (n.d.).
  • Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters. (n.d.).
  • Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(11), 4068–4085.
  • Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.
  • Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Letters, 24(19), 3510–3514.
  • A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison - Benchchem. (n.d.).
  • Fu, Z., Li, X., Wang, Z., & Zheng, M. (2020). Comparison of reactivity of different boron reagents (a) The predicted... ResearchGate.
  • Assessing the stability and reactivity of a new generation of boronic esters. (n.d.).
  • Chemistry Of Boronic Esters - AA Blocks. (2019, October 31).
  • Thomas, A. A. (2021). Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction. IDEALS.

Sources

A Comparative Guide to the Structural Confirmation of 3-Amino-5-cyanophenyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Confirmation

This guide provides a comparative analysis of the primary analytical techniques used for the structural elucidation of 3-amino-5-cyanophenyl derivatives. We will move beyond procedural descriptions to explore the causality behind experimental choices, offering field-proven insights into how data from multiple orthogonal techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and X-ray Crystallography—are integrated to build an irrefutable structural proof.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework and the chemical environment of each atom.[2][3] For 3-amino-5-cyanophenyl derivatives, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the aromatic ring.

Expertise & Experience: Decoding the Spectra

The meta-substitution pattern of a 3-amino-5-cyanophenyl ring gives rise to a characteristic set of signals in the aromatic region of the ¹H NMR spectrum. Unlike the more symmetrical patterns of para-isomers or the adjacent coupling of ortho-isomers, the meta-isomer typically presents three distinct aromatic proton signals. The electron-withdrawing nature of the cyano group generally causes a downfield shift for nearby protons, while the amino group has a shielding (upfield) effect.[4]

However, overlapping signals in the aromatic region are a common challenge.[4] In such cases, two-dimensional (2D) NMR experiments are not just helpful; they are essential for a trustworthy assignment.

  • COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled (typically on adjacent carbons), allowing for the tracing of proton connectivity within the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to, providing an unambiguous link between the ¹H and ¹³C spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons (like the ones bonded to the amino and cyano groups) and confirming long-range connectivity.

Comparative Spectroscopic Data

The following table summarizes expected NMR data for aminobenzonitrile isomers, illustrating the distinct fingerprints that allow for their differentiation.

Spectroscopic Data 2-Aminobenzonitrile 3-Aminobenzonitrile 4-Aminobenzonitrile
¹H NMR (δ ppm in CDCl₃) ~7.4 (d), ~7.2 (t), ~6.7 (m, 2H), ~4.2 (br s, NH₂)~7.2 (t), ~6.9 (d), ~6.8 (s), ~6.7 (d), ~3.8 (br s, NH₂)~7.4 (d), ~6.6 (d), ~4.1 (br s, NH₂)
¹³C NMR (δ ppm in CDCl₃) ~150 (C-NH₂), ~134 (CH), ~133 (CH), ~120 (C-CN), ~118 (CH), ~117 (C≡N), ~109 (CH)~147 (C-NH₂), ~130 (CH), ~120 (CH), ~118 (C≡N), ~117 (CH), ~115 (CH), ~113 (C-CN)~150 (C-NH₂), ~134 (CH), ~120 (C≡N), ~114 (CH), ~101 (C-CN)

Data compiled from reference sources.[5] Actual values can vary based on solvent and specific derivative.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified 3-amino-5-cyanophenyl derivative in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Add tetramethylsilane (TMS) as an internal standard (0.0 ppm).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum on a 400 MHz or higher spectrometer. Use a 30-45° pulse angle and a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (often several thousand) will be required to achieve an adequate signal-to-noise ratio.

  • 2D NMR Acquisition (if required): If assignments are ambiguous, perform standard COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets.

  • Data Processing: Process the spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal.

  • Data Analysis: Integrate the ¹H signals to determine proton ratios. Assign all ¹H and ¹³C chemical shifts, multiplicities, and coupling constants. Use the 2D data to confirm all assignments and establish the final structure.[4]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Confirmation Prep Dissolve Sample in Deuterated Solvent H1 1D ¹H NMR Prep->H1 C13 1D ¹³C NMR Prep->C13 Assign Initial Assignment H1->Assign C13->Assign Ambiguity Ambiguous? Assign->Ambiguity TwoD 2D NMR (COSY, HSQC) Ambiguity->TwoD Yes Confirm Structure Confirmed Ambiguity->Confirm No TwoD->Confirm

Caption: Workflow for structural elucidation using NMR spectroscopy.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of a compound, serving as the first gatekeeper for structural validation. High-resolution mass spectrometry (HRMS) is particularly powerful, as it can determine the elemental composition of the parent molecule and its fragments with high accuracy, often to within 5 ppm.[6]

Expertise & Experience: Interpreting Fragmentation

For 3-amino-5-cyanophenyl derivatives, electrospray ionization (ESI) is a common soft ionization technique that typically yields the protonated molecule [M+H]⁺.[7] Tandem mass spectrometry (MS/MS) involves isolating this parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a roadmap of the molecule's structure.[8]

Expected fragmentation pathways for a protonated 3-amino-5-cyanophenyl derivative might include:

  • Loss of small neutral molecules like HCN or NH₃.

  • Cleavage of bonds on substituents attached to the phenyl ring.

  • For N-alkylated derivatives, fragmentation of the alkyl chain is common.[9]

The fragmentation behavior of nitrile-containing amino acids has shown that cooperative interactions between the nitrile and other functional groups can lead to distinct and diagnostic fragmentation patterns.[7][8] Analyzing these patterns allows for the confirmation of functional group connectivity.

Comparative Mass Spectrometry Data
Technique Information Provided Typical Application for 3-Amino-5-cyanophenyl Derivatives
Low-Resolution MS Nominal molecular weightQuick confirmation of product formation in a reaction.
High-Resolution MS (HRMS) Exact mass and elemental compositionUnambiguous determination of the molecular formula (e.g., C₇H₆N₂ for aminobenzonitrile).
Tandem MS (MS/MS) Structural fragmentsConfirmation of connectivity and differentiation between isomers based on unique fragmentation patterns.
Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid to promote protonation.

  • Chromatographic Separation (Optional but Recommended): Inject the sample into a liquid chromatography (LC) system coupled to the mass spectrometer. This separates the target compound from impurities.

  • Ionization: Use ESI in positive ion mode to generate protonated molecules [M+H]⁺.

  • Full Scan MS: Acquire a full scan spectrum to identify the m/z (mass-to-charge ratio) of the parent ion. For HRMS, this is performed on a TOF, Orbitrap, or FT-ICR analyzer.

  • MS/MS Acquisition: Perform a product ion scan on the parent ion of interest. In this experiment, the parent ion is isolated and fragmented by CID, and the resulting fragment ions are detected.

  • Data Analysis: Compare the exact mass from the HRMS scan to the theoretical mass for the proposed structure. Propose structures for the major fragment ions observed in the MS/MS spectrum to corroborate the parent structure.

MS_Workflow cluster_prep_ms Sample Introduction cluster_acq_ms Mass Analysis cluster_analysis_ms Data Interpretation Prep_MS Prepare Dilute Solution Inject Inject into LC-MS Prep_MS->Inject Ionize Ionization (ESI) Inject->Ionize FullScan Full Scan (HRMS) Ionize->FullScan MSMS Tandem MS (CID) FullScan->MSMS Isolate [M+H]⁺ MolFormula Determine Molecular Formula FullScan->MolFormula Fragments Analyze Fragmentation MSMS->Fragments Confirm_MS Confirm Structure MolFormula->Confirm_MS Fragments->Confirm_MS

Caption: Workflow for structural confirmation using mass spectrometry.

FT-IR and X-ray Crystallography: The Orthogonal Validators

While NMR and MS provide the core structural data, FT-IR and X-ray Crystallography offer powerful, orthogonal validation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.[2] For 3-amino-5-cyanophenyl derivatives, the IR spectrum provides a quick and reliable check for the key functional groups.

  • N-H Stretches: The amino group typically shows two distinct bands (asymmetric and symmetric stretches) in the 3300-3500 cm⁻¹ region.[5]

  • C≡N Stretch: The nitrile group has a sharp, intense absorption band around 2210-2240 cm⁻¹. The exact position is sensitive to the electronic environment, making it useful for isomeric comparison.[2][5]

  • Aromatic C-H and C=C Stretches: These appear in their characteristic regions of the spectrum.

Comparative FT-IR Data for Aminobenzonitrile Isomers (cm⁻¹) [5]

Vibrational Mode 2-Aminobenzonitrile 3-Aminobenzonitrile 4-Aminobenzonitrile
N-H Stretch (asymm.) ~3452~3460~3480
N-H Stretch (symm.) ~3363~3370~3380
C≡N Stretch ~2211~2239~2220
X-ray Crystallography

When a definitive, three-dimensional structure is required, single-crystal X-ray crystallography is the gold standard.[10] This technique determines the precise spatial arrangement of atoms in the solid state, revealing bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.[11] In the crystals of aminobenzonitriles, hydrogen bonding between the amino group of one molecule and the nitrile group of an adjacent molecule is a significant structural feature.[1][12] While obtaining suitable crystals can be a challenge, the resulting structure is unequivocal and provides the highest level of structural proof.

An Integrated Approach for Self-Validating Protocols

Integrated_Approach cluster_techniques cluster_info Compound Synthesized Compound (3-amino-5-cyanophenyl derivative) NMR NMR Compound->NMR MS Mass Spec Compound->MS FTIR FT-IR Compound->FTIR XRAY X-ray Compound->XRAY Info_NMR Atom Connectivity (¹H-¹H, ¹H-¹³C) NMR->Info_NMR Info_MS Molecular Formula & Fragmentation MS->Info_MS Info_FTIR Functional Groups (-NH₂, -C≡N) FTIR->Info_FTIR Info_XRAY 3D Structure & Stereochemistry XRAY->Info_XRAY Confirmed Unambiguous Structural Confirmation Info_NMR->Confirmed Info_MS->Confirmed Info_FTIR->Confirmed Info_XRAY->Confirmed

Caption: Integrated workflow for unambiguous structural confirmation.

The molecular formula determined by HRMS must be consistent with the number of protons and carbons observed in the NMR spectra. The functional groups identified by FT-IR must be accounted for in the NMR and MS fragmentation data. Finally, the connectivity established by NMR must match the three-dimensional structure found by X-ray crystallography. When all data streams converge on a single, consistent structure, the assignment can be considered validated with the highest degree of confidence.

References

  • Ahluwalia, V. K., & Kidwai, M. (2004). New Trends in Green Chemistry. Springer Science & Business Media. [Link]
  • ResearchGate. (n.d.). Structure and crystal packing of 4-aminobenzonitriles and 4-amino-3,5-dimethylbenzonitriles at various temperatures.
  • ResearchGate. (n.d.). Crystal structure of 4-aminobenzonitrile under ambient conditions.
  • Solubility of Things. (n.d.). Comparative Analysis of Spectroscopic Techniques.
  • DOI. (n.d.). Synthesis, structure and characterisation of two 2,4-diamino-6-R-1,3,5-triazine derivatives (R=3-cyanophenyl and 4-cyanophenyl).
  • MDPI. (n.d.). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density.
  • Al-Zaydi, K. M. (2008). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. Molecules, 13(7), 1541-1550. [Link]
  • PubMed Central (PMC). (n.d.). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters.
  • Wiley Online Library. (n.d.). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes.
  • PubMed Central (PMC). (n.d.). x Ray crystallography.
  • MDPI. (n.d.). Structural Characterization of New Peptide Variants Produced by Cyanobacteria from the Brazilian Atlantic Coastal Forest Using Liquid Chromatography Coupled to Quadrupole Time-of-Flight Tandem Mass Spectrometry.

Sources

A Comparative Analysis of Suzuki vs. Stille Coupling for Amine-Substituted Aryl Halides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug development Professionals

The construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. Among the plethora of powerful palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have emerged as highly versatile and robust methods. This guide provides an in-depth comparative analysis of these two indispensable reactions, with a specific focus on their application to the coupling of amine-substituted aryl halides—a common motif in medicinally relevant compounds.

At a Glance: Suzuki vs. Stille Coupling
FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)
Toxicity Low toxicity of boron reagents and byproducts.[1][2]High toxicity of organotin reagents and byproducts.[1][2][3]
Reagent Stability Boronic acids can be prone to decomposition; boronic esters offer greater stability.[2]Organostannanes are generally stable to air and moisture.[2][3]
Reaction Conditions Typically requires a base.[2][4]Often proceeds under neutral conditions.[2]
Functional Group Tolerance Broad, but can be sensitive to acidic protons and strong bases.[4][5]Excellent, tolerates a wide range of functional groups.[4][6]
Byproduct Removal Boron-based byproducts are often water-soluble and easily removed.[1][2]Tin-based byproducts can be challenging to remove completely from the product.[2]

Mechanistic Overview: A Tale of Two Catalytic Cycles

Both the Suzuki and Stille couplings are driven by a palladium catalyst, cycling through three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8] However, the nature of the organometallic reagent dictates crucial differences, particularly in the transmetalation step.

The Suzuki-Miyaura Coupling Catalytic Cycle

The Suzuki coupling begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species.[8] A key distinction of the Suzuki reaction is the requirement of a base to activate the organoboron reagent, forming a more nucleophilic "ate" complex, which then facilitates the transmetalation step.[9] Reductive elimination follows, yielding the desired biaryl product and regenerating the Pd(0) catalyst.[8]

Suzuki_Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-X      L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diaryl_pd Ar-Pd(II)-Ar'      L₂ transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination product Ar-Ar' reductive_elimination->product product->pd0 Regeneration aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OR)₂ base Base boronic_acid->base borate_complex [Ar'-B(OR)₂(Base)]⁻ base->borate_complex borate_complex->transmetalation

Suzuki-Miyaura Coupling Catalytic Cycle
The Stille Coupling Catalytic Cycle

Similar to the Suzuki coupling, the Stille reaction is initiated by the oxidative addition of an organic halide to a Pd(0) catalyst.[7] The subsequent transmetalation step, however, involves the direct transfer of an organic group from the organostannane reagent to the palladium(II) complex.[3][7] This step does not typically require a base. The cycle concludes with reductive elimination to form the C-C bond and regenerate the active Pd(0) catalyst.[6][7]

Stille_Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-X      L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diaryl_pd Ar-Pd(II)-Ar'      L₂ transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination product Ar-Ar' reductive_elimination->product product->pd0 Regeneration aryl_halide Ar-X aryl_halide->oxidative_addition organostannane Ar'-SnR₃ organostannane->transmetalation

Stille Coupling Catalytic Cycle

Head-to-Head Comparison for Amine-Substituted Aryl Halides

The presence of an amine functionality on the aryl halide introduces specific challenges and considerations for both coupling reactions.

Substrate Scope and Reactivity

Suzuki Coupling:

  • The electronic nature of the bromoaniline isomer can significantly impact reaction efficiency.[10]

  • Electron-donating groups, such as amines, can sometimes slow down the rate-determining oxidative addition step.

  • Steric hindrance, particularly with ortho-substituted anilines, can be a challenge, potentially requiring more specialized ligands and harsher reaction conditions.[11]

Stille Coupling:

  • Generally exhibits excellent functional group tolerance, including amines.[6]

  • The reaction is often less sensitive to the electronic properties of the substituents on the aryl halide compared to the Suzuki coupling.

  • Can be more effective for sterically hindered substrates.[11] In some cases, Stille coupling provides higher yields than Suzuki coupling for sterically demanding couplings.[11]

Reaction Conditions and Reagents
ParameterSuzuki CouplingStille Coupling
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), etc.Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃, etc.[4][12]
Ligand Phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) are often crucial.[4]PPh₃ is commonly used, often as part of the catalyst precursor.[4]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Et₃N are commonly used.[4]Generally not required.[4]
Solvent Toluene/Water, Dioxane/Water, THF, DMF.[4]Anhydrous THF, Toluene, DMF.[4]
Temperature Typically 80-110 °C.[1]Often milder, ranging from 60-100 °C.[1]
Toxicity and Environmental Considerations

A significant advantage of the Suzuki coupling is the generally low toxicity of the organoboron reagents and their byproducts.[1][2] This makes it a "greener" and often preferred method in pharmaceutical development.[1] In contrast, organotin compounds used in the Stille coupling are highly toxic and require careful handling and disposal.[1][2][3] The removal of tin byproducts can also be challenging.[2]

Experimental Protocols: A Practical Guide

Representative Suzuki Coupling of an Amine-Substituted Aryl Halide

This protocol is a representative example for the coupling of a bromoaniline with a generic arylboronic acid.

Materials:

  • Bromoaniline isomer (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(dtbpf)Cl₂ (2 mol%)

  • Triethylamine (2.0 eq)

  • Aqueous Kolliphor EL solution (2 wt%)

Procedure:

  • To a reaction vessel, add the bromoaniline, arylboronic acid, Pd(dtbpf)Cl₂, and triethylamine.[10]

  • Add the 2 wt% aqueous Kolliphor EL solution.[10]

  • Stir the mixture vigorously at room temperature.[10]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).[10]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]

  • Purify the crude product by column chromatography on silica gel.[10]

Representative Stille Coupling of an Amine-Substituted Aryl Halide

This protocol outlines a general procedure for the Stille coupling of an amine-substituted aryl halide with an organostannane.

Materials:

  • Amine-substituted aryl halide (1.0 eq)

  • Organostannane (1.1 eq)

  • Pd(PPh₃)₄ (2-5 mol%)

  • Anhydrous DMF or Toluene

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the amine-substituted aryl halide and the solvent.

  • Add the Pd(PPh₃)₄ catalyst.

  • Add the organostannane reagent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • To remove tin byproducts, wash the organic layer with an aqueous solution of KF or filter through a pad of silica gel treated with triethylamine.[7]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash chromatography.

Concluding Remarks: Making the Right Choice

The choice between Suzuki and Stille coupling for the synthesis of amine-substituted aryl compounds is multifaceted and depends on the specific requirements of the synthesis.

Choose Suzuki Coupling when:

  • Low toxicity and "green" chemistry are priorities.

  • The starting materials are not sensitive to basic conditions.

  • The organoboron reagents are readily available.

Choose Stille Coupling when:

  • A broad functional group tolerance is required, especially with base-sensitive functionalities.[2]

  • Steric hindrance is a significant challenge.[11]

  • Mild, neutral reaction conditions are necessary.[2]

Ultimately, a careful evaluation of the substrate, desired product, and experimental constraints will guide the synthetic chemist to the most appropriate and efficient cross-coupling strategy.

References

  • A Comparative Analysis of Suzuki and Stille Coupling for the Synthesis of Benzyl (4-arylcyclohexyl)carbamate - Benchchem. (n.d.).
  • A Comparative Analysis of 1-Bromohept-2-ene in Suzuki and Stille Cross-Coupling Reactions - Benchchem. (n.d.).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • A Comparative Guide to Suzuki and Stille Coupling for C-C Bond Formation - Benchchem. (n.d.).
  • A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions - Benchchem. (n.d.).
  • Stille Coupling | NROChemistry. (n.d.).
  • Stille Coupling | OpenOChem Learn. (n.d.).
  • Ch 23 Stille and Suzuki Coupling - YouTube. (2021, April 21).
  • Stille reaction - Wikipedia. (n.d.).
  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC - NIH. (2023, May 30).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
  • Stille Cross-Coupling - J&K Scientific LLC. (2025, March 23).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 3-Amino-5-cyanobenzeneboronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Product Sheet

Welcome to the laboratory. The vial in your hand contains 3-Amino-5-cyanobenzeneboronic acid hydrochloride, a versatile reagent in modern synthetic chemistry, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. However, its utility is matched by its potential hazards. This is not merely a procedural checklist; it is a comprehensive guide grounded in the principles of chemical causality and risk mitigation. As drug development professionals, our success is predicated on both innovation and an unwavering commitment to safety. This document provides the essential framework for handling this compound, ensuring the integrity of your research and, more importantly, the well-being of your team.

Hazard Identification and Risk Assessment: Understanding the 'Why'

This compound is not a benign white powder. Its chemical structure dictates its reactivity and toxicological profile. It is classified as toxic if swallowed, and causes significant skin, eye, and respiratory irritation.[1][2][3] Let's deconstruct the risks:

  • Primary Aromatic Amine Moiety: The aminobenzene portion of the molecule is a critical structural alert. Primary aromatic amines as a class are known for potential health hazards, including skin absorption and mutagenicity.[4] This dictates our stringent requirements for dermal protection.

  • Boronic Acid Functionality: While essential for its synthetic utility, the boronic acid group and its derivatives can cause irritation.[5] Furthermore, many boronic acids are hygroscopic, meaning they can absorb moisture from the air, which may affect their reactivity and handling characteristics.[6][7]

  • Hydrochloride Salt: As a hydrochloride salt, the compound is acidic and can contribute to its irritant properties.

  • Physical Form: As a fine powder, it poses a significant inhalation risk if handled improperly, leading to respiratory tract irritation.[2]

The signal word for this chemical is "Warning" or "Danger," and it carries multiple hazard statements, including H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][3][8] Our entire handling protocol is designed to interrupt the routes of exposure—inhalation, ingestion, and dermal contact—implicated by these classifications.

The First Line of Defense: Engineering Controls

Before any personal protective equipment is even selected, we must leverage engineering controls to minimize exposure. All handling of solid this compound must be performed within a certified chemical fume hood or a powder containment hood. This is non-negotiable. The ventilation system is your primary barrier, capturing dust at the source and preventing it from entering the breathing zone of the operator.[2][3] Ensure that your facility has eyewash stations and safety showers in close proximity to the handling area.[2]

Personal Protective Equipment (PPE): A Self-Validating System

The following PPE is mandatory for all personnel handling this compound. This selection is based on a synthesis of Safety Data Sheet (SDS) recommendations and established best practices for handling toxic and irritant powders.[2][3]

PPE Specification Summary
Body PartRequired PPE SpecificationRationale
Eyes/Face ANSI Z87.1-rated safety goggles. A face shield should be worn over goggles if there is a significant risk of splashing or dust generation.Protects against airborne dust particles causing severe eye irritation.[2][6]
Hands Nitrile gloves (minimum 5 mil thickness). Double-gloving is recommended.Prevents skin contact. Primary aromatic amines can be absorbed through the skin.[2][4] Nitrile provides good chemical resistance.
Body Chemical-resistant lab coat.Protects against contamination of personal clothing.[9]
Respiratory A NIOSH/MSHA or EN 149 approved respirator is required if working outside of a fume hood or if dust is generated.Prevents inhalation of the fine powder, which can cause respiratory irritation.[2]

Standard Operating Procedure: A Step-by-Step Handling Workflow

This protocol ensures that every step, from retrieval to use, is controlled.

  • Preparation:

    • Verify the chemical fume hood is functioning correctly.

    • Don all required PPE as specified in the table above.

    • Prepare the work surface by laying down absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware) within the fume hood.

  • Weighing and Transfer:

    • Retrieve the container of this compound from its designated storage location.[2][3]

    • Perform all weighing and transfer operations deep within the fume hood to contain any dust.

    • Open the container slowly. Avoid creating puffs of airborne powder.

    • Use a dedicated spatula to carefully transfer the desired amount to a weigh boat.

    • Close the primary container tightly immediately after dispensing.[2]

  • Dissolution/Reaction Setup:

    • If dissolving the solid, add the solvent to the reaction vessel first, then slowly add the powder to the solvent to minimize dust.

    • Ensure the reaction is conducted in a closed system or under adequate ventilation.[3]

  • Post-Handling:

    • Clean all reusable equipment thoroughly.

    • Wipe down the work surface in the fume hood.

    • Carefully remove and dispose of all contaminated disposable materials (bench paper, gloves, weigh boats) into a designated hazardous waste container.[6][10]

    • Wash hands and arms thoroughly with soap and water after exiting the lab.[3]

Workflow Visualization

G cluster_prep 1. Preparation cluster_handle 2. Handling (in Fume Hood) cluster_cleanup 3. Decontamination & Disposal a Verify Fume Hood b Don Full PPE a->b c Prepare Workspace b->c d Retrieve Chemical c->d Begin Handling e Weigh & Transfer d->e f Secure Primary Container e->f g Add to Reaction Vessel f->g h Clean Equipment g->h Complete Transfer i Dispose of Waste h->i j Doff PPE i->j k Wash Hands Thoroughly j->k

Caption: Safe handling workflow for this compound.

Emergency Protocols: Plan for the Unexpected

Spill Response:

  • Evacuate the immediate area if the spill is large or if dust is airborne.

  • Wearing full PPE, gently cover the spill with an absorbent material like sand or a universal binding agent.[9]

  • Carefully sweep the material into a designated hazardous waste container. Avoid creating dust.[2][11]

  • Clean the spill area with a damp cloth, and dispose of the cloth in the hazardous waste container.

  • Ventilate the area thoroughly.[9]

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician.[2]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[8]

Storage and Disposal: Completing the Lifecycle

Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[2][3] It should be stored locked up and protected from moisture.[2][7] Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[2][7]

Waste Disposal: All waste, including unused product and contaminated disposables, is classified as hazardous waste.[6]

  • Collect all waste in clearly labeled, sealed containers.[10]

  • Never mix boronic acid waste with other chemical waste streams unless directed by a qualified professional.[10]

  • Dispose of the waste through a certified hazardous waste disposal facility, following all local, state, and federal regulations.[10][11] Do not dispose of it down the drain.[10]

References

  • E FORU Materials Inc. (n.d.). This compound CAS #: 913835-26-4.
  • Carl ROTH. (n.d.). Safety Data Sheet: Aminobenzene.
  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid.
  • American Elements. (n.d.). This compound.
  • PubChem. (n.d.). 3-Aminophenylboronic acid.
  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-5-cyanobenzeneboronic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Amino-5-cyanobenzeneboronic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.